molecular formula C9H7NO4 B172885 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid CAS No. 108805-39-6

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Cat. No.: B172885
CAS No.: 108805-39-6
M. Wt: 193.16 g/mol
InChI Key: NMXBODSGOIQLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid features the benzisoxazole moiety, a structure recognized in medicinal chemistry as a privileged scaffold due to its versatile binding properties and presence in a wide range of biologically active compounds . This specific carboxylic acid derivative serves as a key synthetic building block for the development of novel antimicrobial agents, with research showing that benzisoxazole-based compounds can operate through mechanisms such as DNA gyrase inhibition, demonstrating efficacy against pathogens like Staphylococcus aureus and holding promise for addressing multi-drug resistant bacteria . Beyond antimicrobial applications, the benzisoxazole core is a versatile template in drug discovery, contributing to research in areas such as anticancer, anti-inflammatory, and antipsychotic agents, making it a valuable intermediate for constructing diverse molecular architectures for biological screening .

Properties

IUPAC Name

5-methoxy-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(9(11)12)10-14-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXBODSGOIQLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural diversity and physicochemical properties essential for biological activity. Among these, the benzisoxazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in potent, biologically active compounds.[1] Its unique combination of aromaticity, hydrogen bonding capability, and conformational rigidity makes it an ideal starting point for the design of novel therapeutics.

This guide focuses on a specific, functionalized derivative: This compound . This molecule is not merely a static chemical entity but a versatile building block for research and development. The presence of three key functional groups—the benzisoxazole core, a methoxy substituent, and a carboxylic acid handle—provides a rich platform for chemical modification and exploration of structure-activity relationships (SAR). We will delve into the core chemical properties, analytical characterization, synthesis, reactivity, and potential applications of this compound, providing a technical foundation for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the mandatory first step in any research endeavor. These properties dictate handling, formulation, and analytical strategies.

Physicochemical Data Summary

The core physicochemical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, properties like melting point and pKa can vary based on purity and experimental conditions.

PropertyValue / DescriptionSource / Rationale
CAS Number 108805-39-6[2][3]
Molecular Formula C₉H₇NO₄Based on structure
Molecular Weight 193.16 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO, Methanol (Slightly)[5]
pKa Estimated 4-5The carboxylic acid group is the primary acidic center. Its acidity is comparable to benzoic acid but can be influenced by the electron-withdrawing nature of the isoxazole ring.[6]
Analytical Characterization: A Validating System

Confirming the identity and purity of a compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the material's integrity.

The following diagram outlines a standard workflow for the complete characterization of a new batch of this compound.

G cluster_0 Batch Characterization Workflow A Initial Material Received B ¹H NMR & ¹³C NMR (Structural Confirmation) A->B Primary Analysis C Mass Spectrometry (MS) (Molecular Weight Verification) A->C Primary Analysis D HPLC/UPLC (Purity Assessment) B->D Confirmatory Analysis C->D Confirmatory Analysis E Melting Point Analysis (Physical Constant) D->E Final Check F Qualified for Use D->F If Purity ≥ 98% G Further Purification Required D->G If Purity < 98%

Caption: Standard workflow for analytical characterization.

  • ¹H NMR (Proton NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to show:

    • A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).

    • A singlet for the methoxy group protons (-OCH₃) around 3.8-4.0 ppm.

    • Distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) would confirm the 5-methoxy substitution pattern.

  • ¹³C NMR (Carbon NMR): The spectrum would display nine distinct carbon signals, including the carboxyl carbon (~160-170 ppm), carbons of the benzisoxazole core, and the methoxy carbon (~55-60 ppm).

  • Mass Spectrometry (MS): Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the [M-H]⁻ ion, confirming the molecular weight of 193.16.

This protocol describes a standard method for assessing the purity of the title compound. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy, making it the industry standard for purity analysis.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Rationale: A reverse-phase C18 column is chosen for its versatility with moderately polar organic molecules. The acidic mobile phase (TFA) ensures that the carboxylic acid is protonated, leading to sharp, symmetrical peaks.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

PART 2: Synthesis and Chemical Reactivity

The utility of a chemical building block is defined by its synthesis and its predictable reactivity.

Proposed Synthetic Pathway

While multiple synthetic routes to benzisoxazoles exist, a common and reliable method proceeds from a substituted salicylaldehyde derivative. The following workflow illustrates a plausible synthesis for this compound.

G cluster_1 Proposed Synthetic Workflow Start 2-Hydroxy-5-methoxy- benzaldehyde Step1 Step 1: Oximation (Hydroxylamine) Start->Step1 Intermediate1 Aldoxime Intermediate Step1->Intermediate1 Step2 Step 2: Oxidative Cyclization (e.g., with a mild oxidant) Intermediate1->Step2 Intermediate2 5-Methoxy-benzo[d]isoxazole Step2->Intermediate2 Step3 Step 3: Carboxylation (e.g., Lithiation followed by CO₂ quench) Intermediate2->Step3 End 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid Step3->End

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol: A General Synthetic Method

This protocol is a generalized procedure adapted from known methods for synthesizing benzisoxazole derivatives.

  • Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime.

    • Dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

    • Rationale: The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which then reacts with the aldehyde to form the oxime.

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting aldehyde.

    • Pour the reaction mixture into cold water to precipitate the oxime, which is then filtered, washed, and dried.

  • Step 2: Cyclization to 5-Methoxy-benzo[d]isoxazole.

    • Suspend the dried oxime (1 equivalent) in a suitable solvent like acetic acid.

    • Add a mild oxidizing agent (e.g., sodium hypochlorite solution) dropwise while maintaining the temperature below 30°C.

    • Rationale: The oxidant facilitates the intramolecular cyclization by removing hydrogen atoms, leading to the formation of the N-O bond of the isoxazole ring.

    • Monitor the reaction by TLC. Upon completion, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

  • Step 3: Carboxylation at the 3-position.

    • Dissolve the 5-Methoxy-benzo[d]isoxazole (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add a strong base such as n-butyllithium (1.1 equivalents) dropwise. This selectively deprotonates the C3 position of the isoxazole ring.

    • Rationale: The C3 proton of the isoxazole ring is the most acidic proton and can be removed by a strong base to form a lithiated intermediate.

    • After stirring for 1 hour, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

    • Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

    • Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

    • Filter, wash with cold water, and dry to yield the final product. Recrystallization may be necessary for further purification.

Chemical Reactivity
  • The Benzisoxazole Ring: The ring is aromatic and relatively stable.[7] However, the N-O bond is the weakest link and can be cleaved under certain reductive conditions or by strong bases, leading to ring-opening.[7][8][9] Electrophilic substitution (e.g., nitration, bromination) typically occurs on the benzene ring, with the position directed by the methoxy group.[10]

  • The Carboxylic Acid Group: This functional group undergoes typical reactions of carboxylic acids, including:

    • Esterification: Reaction with alcohols under acidic conditions.

    • Amide Bond Formation: Activation (e.g., with EDCI/HOBt or conversion to an acyl chloride) followed by reaction with an amine. This is a critical reaction for extending the molecule in drug discovery programs.[11]

  • The Methoxy Group: As an electron-donating group, it activates the benzene ring towards electrophilic aromatic substitution, primarily at the ortho and para positions (C4 and C6).

PART 3: Applications in Research and Drug Development

This compound is not an end-product but a strategic starting point. Its value lies in its potential as a scaffold for building novel molecules with therapeutic potential.

A Privileged Scaffold in Medicinal Chemistry

The benzisoxazole core is found in several marketed drugs, highlighting its clinical and commercial relevance.[1][7]

  • Antipsychotics: Risperidone and Paliperidone.

  • Anticonvulsants: Zonisamide.

The presence of this core in the title compound immediately suggests its potential as a building block for developing agents targeting the central nervous system.[1][12]

Logical Framework for Application

The structure of this compound lends itself to a logical drug discovery process.

G cluster_0 Potential Therapeutic Areas cluster_1 Rationale / Modification Strategy Core Core Scaffold: this compound Benzisoxazole Core Methoxy Group Carboxylic Acid Anticancer Anticancer Agents Core:f2->Anticancer Amide library synthesis Anticonvulsant Anticonvulsant / CNS Agents Core:f0->Anticonvulsant Scaffold-based design Core:f1->Anticonvulsant Fine-tunes properties Antimicrobial Antimicrobial Agents Core:f2->Antimicrobial Derivatization handle Rationale1 Bioisostere for natural ligands; Kinase inhibitor potential. Anticancer->Rationale1 Rationale2 Proven CNS activity of scaffold; Modulate lipophilicity. Anticonvulsant->Rationale2 Rationale3 Inhibition of essential microbial enzymes. Antimicrobial->Rationale3

Sources

A Technical Guide to the Structural Elucidation of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Therefore, unambiguous characterization of novel derivatives is a critical step in drug discovery and development. This document moves beyond a simple recitation of data, focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. We detail the causality behind the analytical workflow, interpret expected spectral data with field-proven insights, and present self-validating protocols to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for molecular structure confirmation.

Molecular Overview and Analytical Strategy

The target of this investigation is this compound. A foundational understanding of its basic properties is the logical starting point for any analytical endeavor.

  • Chemical Name: this compound[2][3]

  • CAS Number: 108805-39-6[2]

  • Molecular Formula: C₉H₇NO₄

  • Molecular Weight (Exact): 193.0375 g/mol [4]

Figure 1: 2D Structure of this compound.

Our analytical approach is predicated on a logical and synergistic workflow. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that leaves no ambiguity.[5][6] The process begins with mass spectrometry to confirm the molecular weight and elemental formula. It then proceeds to infrared spectroscopy for the identification of key functional groups. Finally, a suite of one- and two-dimensional NMR experiments is employed to establish the precise atomic connectivity and confirm the specific isomeric arrangement.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Definitive Structure & Connectivity MS Mass Spectrometry (LC-MS) MW Molecular Weight Confirmation (m/z = 194.04 [M+H]⁺) MS->MW Determines IR FTIR Spectroscopy MW->IR Proceeds to FG Functional Group Presence (-COOH, C=O, Ar, C-O-C) IR->FG Identifies NMR_1D 1D NMR (¹H & ¹³C) FG->NMR_1D Guides Interpretation of Connectivity Atom-to-Atom Connectivity Isomer Confirmation NMR_1D->Connectivity Provides NMR_2D 2D NMR (HMBC, HSQC) NMR_2D->Connectivity Confirms Final Final Structure Elucidated Connectivity->Final

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Initial Fragmentation

Causality: The primary and non-negotiable first step is to confirm that the synthesized or isolated compound has the correct molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for verifying the elemental formula (C₉H₇NO₄). Tandem MS (MS/MS) experiments further provide preliminary structural clues through controlled fragmentation.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

  • Instrumentation: Employ a reversed-phase liquid chromatography system (e.g., C18 column) coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes for comprehensive analysis.

  • Data Acquisition: Acquire full scan MS data to identify the parent ion and MS/MS data on the isolated parent ion to observe fragmentation patterns.

Expected Data and Interpretation

The molecule's structure, containing both an acidic proton (carboxylic acid) and basic sites (heterocyclic nitrogens), allows for robust ionization in both ESI modes.

Ion ModeIon TypePredicted m/zInterpretation
ESI+[M+H]⁺194.0448Protonation of the parent molecule. This is the primary ion for molecular weight confirmation in positive mode.
ESI-[M-H]⁻192.0297Deprotonation of the carboxylic acid. This is the primary ion for molecular weight confirmation in negative mode.

Fragmentation Analysis: The fragmentation pathways are highly predictable and serve as a secondary confirmation of the core structure. In negative ion mode, the most characteristic fragmentation for a carboxylic acid is decarboxylation.[7][8] In positive ion mode, losses of water and carbon monoxide are common.[7]

G cluster_neg Negative Ion Mode (ESI-) cluster_pos Positive Ion Mode (ESI+) M_H_neg [M-H]⁻ m/z = 192 frag_neg Fragment m/z = 148 M_H_neg->frag_neg - CO₂ (44 Da) M_H_pos [M+H]⁺ m/z = 194 frag_pos1 Fragment m/z = 176 M_H_pos->frag_pos1 - H₂O (18 Da) frag_pos2 Fragment m/z = 148 frag_pos1->frag_pos2 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation pathways.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups. This technique is an excellent orthogonal check to the data obtained from MS and NMR. The presence of a very broad O-H stretch and a strong C=O stretch are unmistakable hallmarks of a carboxylic acid.[9][10][11]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the carboxylic acid, the aromatic system, and the methoxy group.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
2500-3300O-H stretchCarboxylic AcidVery broad, strong absorption, often obscuring C-H stretches.[9][10]
~1710C=O stretchCarboxylic Acid (dimer)Strong, sharp absorption.[9][10]
3000-3100C-H stretchAromatic RingMedium to weak absorptions.[12]
2850-2960C-H stretchMethoxy (-OCH₃)Medium to weak absorptions.[13]
1500-1600C=C stretchAromatic & Isoxazole RingMultiple medium to strong bands.[12]
1210-1320C-O stretchCarboxylic Acid / Aryl EtherStrong absorption.[11]
~900-1400N-O, C-N, C-O stretchesIsoxazole RingComplex fingerprint region, characteristic of the heterocycle.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Causality: While MS confirms the mass and IR identifies functional groups, only NMR can elucidate the precise connectivity of atoms. ¹H and ¹³C NMR spectra map the chemical environment of every hydrogen and carbon atom, while 2D NMR experiments (HSQC, HMBC) build the molecular skeleton piece by piece, providing incontrovertible proof of the structure.[16][17][18]

Experimental Protocol: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will dissolve the polar carboxylic acid and its acidic proton will be observable.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in ~0.6 mL of solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable.[17]

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectral Analysis (Predicted in DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for the three aromatic protons, the methoxy group protons, and the acidic carboxylic acid proton.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~13.5broad s1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and often very broad.
~7.75d (J ≈ 9.0 Hz)1HH-7Ortho-coupled to H-6. Deshielded by proximity to the fused isoxazole ring.
~7.40d (J ≈ 2.5 Hz)1HH-4Meta-coupled to H-6. Shows slight deshielding from the isoxazole ring.
~7.20dd (J ≈ 9.0, 2.5 Hz)1HH-6Coupled to both H-7 (ortho) and H-4 (meta). Shielded relative to H-7 and H-4.
~3.90s3H-OCH₃Typical chemical shift for an aryl methoxy group.
¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)

The ¹³C NMR will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted δ (ppm)AssignmentRationale
~165C=OCarboxylic acid carbonyl carbons are highly deshielded.
~162C-5Aromatic carbon attached to the electron-donating methoxy group.
~158C-3aBridgehead carbon attached to oxygen.
~155C-3Carbon of the isoxazole ring, attached to the carboxylic acid.
~145C-7aBridgehead carbon attached to nitrogen.
~122C-7Aromatic CH carbon.
~115C-6Aromatic CH carbon.
~105C-4Aromatic CH carbon, shielded by the ortho/para directing methoxy group.
~56-OCH₃Typical chemical shift for a methoxy carbon.
2D NMR: Unambiguous Connectivity Confirmation

Two-dimensional NMR is the final arbiter of structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would confirm the assignments of H-4/C-4, H-6/C-6, H-7/C-7, and the methoxy protons/methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for piecing together the molecular framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure are illustrated below.[16]

G a b c d H_OCH3 OCH₃ Protons H_OCH3->a to C-5 H4 H-4 H4->b to C-3a, C-5 H6 H-6 H6->c to C-4, C-7a H7 H-7 H7->d to C-5, C-7a

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion: A Triad of Evidence

The structural elucidation of this compound is definitively achieved through the synergistic application of three core analytical techniques.

  • Mass Spectrometry confirms the molecular formula C₉H₇NO₄ via high-resolution measurement of the parent ion.

  • Infrared Spectroscopy provides unambiguous evidence for the presence of the critical carboxylic acid and aromatic methoxy functional groups.

  • NMR Spectroscopy , through a combination of ¹H, ¹³C, and 2D correlation experiments (HMBC), establishes the unequivocal connectivity of the molecular skeleton, confirming the substitution pattern and proving the structure beyond doubt.

This integrated workflow represents a robust, self-validating system essential for the rigorous characterization of novel chemical entities in a research and development setting.

References

  • BenchChem (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures.
  • Benchchem (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • PubMed (2015). Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases.
  • Benchchem (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • ResearchGate. The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1.
  • ChemicalBook (2022). This compound | 108805-39-6.
  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • ResearchGate (2025). Infrared spectra and structure of molecular complexes of aromatic acids.
  • OpenStax (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. Deprotonated Carboxylic Acid Fragmentation.
  • BLD Pharm. 108805-39-6|5-Methoxybenzo[d]isoxazole-3-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
  • Intertek. Molecular Structure Characterisation and Structural Elucidation.
  • PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • National Institutes of Health (NIH). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Table of Characteristic IR Absorptions.
  • sites@gsu (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.

Sources

Predicted 1H NMR spectrum of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive, theoretically grounded prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for this compound. In the absence of readily available experimental data, this document serves as an essential resource for researchers, chemists, and drug development professionals who may synthesize or encounter this molecule. By dissecting the structure and applying fundamental NMR principles, supported by spectral data from analogous compounds, we offer a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants for each proton. This guide is designed not only to predict a spectrum but also to explain the causal electronic and structural factors that govern it, thereby providing a framework for the structural verification of this and related heterocyclic scaffolds.

Introduction: The Significance of Structural Elucidation

This compound belongs to the benzisoxazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Accurate structural characterization is the bedrock of drug discovery and development, ensuring that the molecule being tested is indeed the molecule intended. ¹H NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] This guide provides the predicted ¹H NMR data to aid researchers in identifying and verifying the synthesis of this specific compound.

Foundational Principles for ¹H NMR Spectral Prediction

Predicting a ¹H NMR spectrum involves a systematic analysis of the electronic environment of every proton in a molecule. The key parameters are chemical shift (δ), which indicates the electronic environment, and spin-spin coupling (J), which reveals information about neighboring protons.

  • Chemical Shift (δ): The position of a signal on the spectrum is determined by the extent of shielding or deshielding of a proton. Electron-withdrawing groups (e.g., -COOH, the isoxazole nitrogen) deshield protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (e.g., -OCH₃) shield protons, shifting them upfield (to a lower ppm value). Aromatic ring currents also induce significant deshielding on attached protons.[2]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. In aromatic systems, the magnitude of the coupling constant (J, measured in Hz) is characteristic of the relationship between the protons:

    • Ortho-coupling (³J): Across three bonds, typically 7–9 Hz.

    • Meta-coupling (⁴J): Across four bonds, typically 2–3 Hz.

    • Para-coupling (⁵J): Across five bonds, typically 0–1 Hz (often not resolved).

The logical workflow for predicting a spectrum from a known structure is a cornerstone of chemical analysis.

G cluster_0 Predictive Analysis Workflow cluster_1 Experimental Validation A Analyze Molecular Structure & Identify Unique Protons B Assess Electronic Effects of Substituents (Inductive & Resonance) A->B Causality D Estimate Chemical Shifts Using Additivity Rules & Analogous Compound Data B->D Influence C Analyze Proximity & Predict Spin-Spin Coupling Patterns E Synthesize Data into a Predicted Spectrum Table C->E D->E Integration G Compare Experimental Spectrum with Prediction E->G Reference F Prepare Sample & Acquire Experimental NMR Data F->G Input H Confirm Structure G->H Verification

Caption: A logical workflow for spectral prediction and verification.

Structural Analysis of this compound

To predict the spectrum, we must first identify all chemically distinct proton environments in the molecule.

G mol H7 H-7 H6 H-6 H4 H-4 OCH3 -OCH₃ COOH -COOH

Caption: Structure with unique proton environments labeled.

The molecule has five distinct proton sets:

  • Three aromatic protons on the benzene ring: H-4, H-6, and H-7.

  • One set of methyl protons from the methoxy group: -OCH₃.

  • One acidic proton from the carboxylic acid group: -COOH.

Predicted ¹H NMR Spectrum: A Detailed Rationale

The following predictions are based on established substituent chemical shift (SCS) effects and data from structurally similar benzoxazole and benzisoxazole derivatives found in the literature.[3][4] The typical solvent for such analysis would be DMSO-d₆, which is capable of dissolving the carboxylic acid and does not exchange with the acidic proton as readily as D₂O.

The Aromatic Region (δ 7.0–8.0 ppm)

The substitution pattern on the benzene ring will create a distinct three-proton spin system.

  • H-7: This proton is ortho to the isoxazole ring oxygen and meta to the methoxy group. The ring oxygen's electronegativity will have a deshielding effect. It has one ortho neighbor (H-6).

    • Predicted Shift (δ): ~7.7–7.9 ppm.

    • Predicted Multiplicity: Doublet (d).

    • Coupling: Ortho-coupling to H-6, with an expected J value (³JH7-H6) of ~8.5–9.0 Hz.

  • H-6: This proton is situated ortho to H-7 and para to the isoxazole ring oxygen. It is also meta to the electron-donating methoxy group, which will provide some shielding.

    • Predicted Shift (δ): ~7.2–7.4 ppm.

    • Predicted Multiplicity: Doublet of doublets (dd).

    • Coupling: It will be split by H-7 (ortho-coupling, ³JH6-H7 ≈ 8.5–9.0 Hz) and by H-4 (meta-coupling, ⁴JH6-H4 ≈ 2.0–2.5 Hz).

  • H-4: This proton is adjacent to the electron-withdrawing carboxylic acid group at position 3 and is also ortho to the electron-donating methoxy group at position 5. The methoxy group's strong activating effect will shield this position, while the adjacent isoxazole nitrogen and carboxylic acid will have a deshielding influence. It has one meta neighbor (H-6).

    • Predicted Shift (δ): ~7.4–7.6 ppm.

    • Predicted Multiplicity: Doublet (d).

    • Coupling: Meta-coupling to H-6, with an expected J value (⁴JH4-H6) of ~2.0–2.5 Hz.

The Functional Group Region
  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and have no neighboring protons to couple with. They will appear as a sharp singlet. Their chemical shift is highly characteristic.[3]

    • Predicted Shift (δ): ~3.9 ppm.

    • Predicted Multiplicity: Singlet (s).

    • Integration: 3H.

  • Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and its signal is often broad due to chemical exchange and hydrogen bonding. In a solvent like DMSO-d₆, it is typically observed at a very downfield position.

    • Predicted Shift (δ): >13.0 ppm (highly variable and concentration-dependent).

    • Predicted Multiplicity: Broad singlet (br s).

    • Integration: 1H.

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound in DMSO-d₆ are summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
-COOH>13.0Broad Singlet (br s)N/A1H
H-77.7–7.9Doublet (d)³JH7-H6 ≈ 8.5–9.01H
H-47.4–7.6Doublet (d)⁴JH4-H6 ≈ 2.0–2.51H
H-67.2–7.4Doublet of Doublets (dd)³JH6-H7 ≈ 8.5–9.0, ⁴JH6-H4 ≈ 2.0–2.51H
-OCH₃~3.9Singlet (s)N/A3H

Protocol for Experimental Verification

To validate the predictions outlined in this guide, the following experimental protocol is recommended. This adherence to a standardized methodology ensures the trustworthiness and reproducibility of results.[5]

5.1. Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

5.2. Materials & Instrumentation:

  • Sample: 5–10 mg of this compound.

  • Solvent: ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D).

  • Internal Standard: Tetramethylsilane (TMS) if not already present in the solvent.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Equipment: 5 mm NMR tube, volumetric pipette, analytical balance.

5.3. Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5 mg of the sample directly into a clean, dry NMR tube. b. Add ~0.7 mL of DMSO-d₆ to the NMR tube using a pipette. c. Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution should be obtained.

  • Instrument Setup & Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the probe to optimize magnetic field homogeneity. c. Set the spectral width to cover a range of approximately -1 to 15 ppm. d. Use a standard single-pulse experiment with the following typical parameters:

    • Pulse Angle: 30–45 degrees.
    • Acquisition Time: ~3–4 seconds.
    • Relaxation Delay: 2–5 seconds.
    • Number of Scans: 16–64 scans (adjust for desired signal-to-noise ratio).
  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum manually. c. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm. d. Integrate all signals to determine the relative proton ratios. e. Analyze the multiplicities and measure the coupling constants for all split signals.

5.4. Analysis: Compare the experimentally obtained chemical shifts, integrations, multiplicities, and coupling constants with the predicted values in the summary table above. A strong correlation will provide high confidence in the structural assignment.

Conclusion

This guide provides a robust, scientifically-grounded prediction for the ¹H NMR spectrum of this compound. By systematically analyzing the molecular structure and applying established principles of NMR spectroscopy, we have detailed the expected spectral parameters for each proton. The aromatic region is predicted to show a characteristic three-proton AMX spin system, while the methoxy and carboxylic acid protons will present as distinct singlets. This predictive analysis, coupled with the provided experimental protocol, offers researchers a powerful tool for the rapid and confident structural verification of this important heterocyclic compound.

References

  • Palladium/Copper-Catalyzed Decarbonylative Heteroarylation of Amides via C-N Bond Activation - Supporting Information. (n.d.).
  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Europe. (n.d.). Spectroscopy Europe.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). bioRxiv.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. (1962). The Journal of Organic Chemistry.
  • Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts.
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole deriv
  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • 5-Methoxybenzo[d]isoxazole-3-carboxylic acid | 108805-39-6. (n.d.). BLD Pharm.
  • NMR Chemical Shifts. (n.d.). University of Puget Sound.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Supporting Information. (2023). Beilstein Journal of Organic Chemistry.
  • Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.
  • 1H NMR Chemical Shifts. (n.d.).
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
  • Harikrishna, K., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Semantic Scholar.
  • This compound | 108805-39-6. (2022). ChemicalBook.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed.
  • A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. (n.d.). Benchchem.

Sources

The Benzisoxazole Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Architecture of Benzisoxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety of biological targets with high affinity, thereby serving as a foundation for the development of diverse therapeutic agents. The benzisoxazole moiety, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] Its unique electronic and steric properties have enabled the design of a multitude of biologically active compounds, spanning a wide range of therapeutic areas including central nervous system disorders, infectious diseases, and oncology.[3][4] This in-depth guide provides a technical exploration of the multifaceted biological activities of benzisoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Perhaps the most well-established therapeutic application of benzisoxazole derivatives lies in the management of psychotic disorders, most notably schizophrenia.[5] The atypical antipsychotics risperidone, paliperidone, and iloperidone are prominent examples of successful drugs built upon the benzisoxazole core.[6][7][8]

Mechanism of Action: A Dual Antagonism Approach

The antipsychotic effects of these agents are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[9][10][11] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[11][12] Concurrently, the antagonism of 5-HT2A receptors is believed to contribute to the mitigation of negative symptoms (e.g., social withdrawal, anhedonia) and a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[7][13][14] Some derivatives, like perospirone, also exhibit partial agonism at 5-HT1A receptors, which may further contribute to anxiolytic and mood-stabilizing effects.[7][15][16]

dot

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Dopamine Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Serotonin Cellular_Response Modulation of Neuronal Signaling (Reduced Positive Symptoms) D2_Receptor->Cellular_Response 5HT2A_Receptor->Cellular_Response Benzisoxazole_Derivative Benzisoxazole Derivative (e.g., Risperidone) Benzisoxazole_Derivative->D2_Receptor Antagonism Benzisoxazole_Derivative->5HT2A_Receptor Antagonism Anticonvulsant_Workflow cluster_channels Ion Channels Neuronal_Membrane Neuronal Membrane Na_Channel Voltage-gated Sodium Channel Action_Potential Reduced Neuronal Hyperexcitability Na_Channel->Action_Potential Ca_Channel T-type Calcium Channel Ca_Channel->Action_Potential Zonisamide Zonisamide Zonisamide->Na_Channel Blockade Zonisamide->Ca_Channel Inhibition

Caption: Anticonvulsant mechanism of zonisamide.

Experimental Evaluation of Anticonvulsant Activity

The preclinical assessment of novel benzisoxazole derivatives for anticonvulsant properties typically involves a battery of in vivo models. [17][18] Step-by-Step Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Adult male mice or rats are commonly used.

  • Compound Administration: The test compound (benzisoxazole derivative) is administered orally or intraperitoneally at various doses. A vehicle control group is also included.

  • Induction of Seizure: After a predetermined absorption period, a brief electrical stimulus is delivered via corneal or ear-clip electrodes.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result, indicative of potential efficacy against generalized tonic-clonic seizures. [19][20] Step-by-Step Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

  • Animal Model: Similar to the MES test, mice or rats are used.

  • Compound Administration: The test compound and vehicle are administered as previously described.

  • Induction of Seizure: A subcutaneous or intraperitoneal injection of pentylenetetrazole (a GABA antagonist) is given to induce clonic seizures.

  • Observation: The animals are observed for the onset and severity of seizures, typically characterized by myoclonic jerks and generalized clonic convulsions.

  • Endpoint: Protection against PTZ-induced seizures suggests potential efficacy against absence and myoclonic seizures. [19][21]

Antimicrobial and Anticancer Activities: Emerging Frontiers

Beyond the central nervous system, benzisoxazole derivatives have demonstrated promising activity against a range of microbial pathogens and cancer cell lines. [3][22][23]

Antimicrobial Effects

Several novel benzisoxazole derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. [3]Some compounds act as inhibitors of bacterial type-II topoisomerases. [3]The synthetic versatility of the benzisoxazole scaffold allows for the incorporation of various substituents to optimize antimicrobial potency and spectrum. [22]

Anticancer Potential

The anticancer activity of benzisoxazole derivatives is an area of growing interest. [23][24]These compounds have been shown to inhibit the proliferation of various human cancer cell lines, including those of the colon, breast, and liver. [3]The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as acetylcholinesterase and histone deacetylases. [3][25]Some derivatives have also been found to induce apoptosis in cancer cells. [25] Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7) are cultured in appropriate media.

  • Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the benzisoxazole derivative for a specified period (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined. [3]

Conclusion: A Scaffold of Enduring Significance

The benzisoxazole scaffold continues to be a cornerstone of modern medicinal chemistry, giving rise to a remarkable array of therapeutic agents. [1]Its versatility allows for the fine-tuning of pharmacological properties to address a wide spectrum of diseases. From the well-established antipsychotic and anticonvulsant applications to the emerging potential in oncology and infectious diseases, benzisoxazole derivatives represent a rich area for continued research and drug development. The insights and methodologies presented in this guide are intended to empower researchers to further explore the therapeutic promise of this privileged molecular architecture.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Risperidone - Wikipedia. (n.d.).
  • Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.).
  • [Pharmacological characteristics of perospirone hydrochloride, a novel antipsychotic agent]. (n.d.).
  • Clinical pharmacology and mechanism of action of zonisamide - PubMed. (n.d.).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - RSC Publishing. (n.d.).
  • Animal models used in the screening of antiepileptic drugs - PubMed. (n.d.).
  • The pharmacology and formulation of paliperidone extended release - PubMed. (n.d.).
  • Zonisamide - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Risperidone - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • What is Perospirone used for? - Patsnap Synapse. (2024, June 14).
  • Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • What is the mechanism of Zonisamide? - Patsnap Synapse. (2024, July 17).
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015, September 12).
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches - ResearchGate. (2025, August 6).
  • Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. (n.d.).
  • Paliperidone | Drug Guide - MedSchool. (n.d.).
  • What is the mechanism of Risperidone? - Patsnap Synapse. (2024, July 17).
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PubMed Central. (n.d.).
  • Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed. (n.d.).
  • Perospirone - Grokipedia. (2026, January 3).
  • Perospirone - PubMed. (n.d.).
  • Long-term Efficacy and Tolerability of Perospirone for Young Help-seeking People at Clinical High Risk: a Preliminary Open Trial. (n.d.).
  • Paliperidone - Wikipedia. (n.d.).
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1).
  • Zonisamide | Neurology Clinical Practice. (2023, November 10).
  • Paliperidone (Invega) - PsychDB. (2024, January 21).
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives - Technion. (n.d.).
  • Iloperidone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).
  • Some benzoxazole derivatives with anticancer activities reported in the literature. (n.d.).
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. (n.d.).
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives | CoLab. (2022, September 15).
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025, January 10).
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. (2025, February 20).
  • Benzisoxazole – Knowledge and References - Taylor & Francis. (n.d.).
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles | Organic Letters - ACS Publications. (2024, November 5).
  • Benzoxazole as Anticancer Agent: A Review - IJPPR. (2021, June 30).
  • Iloperidone Uses, Side Effects & Warnings - Drugs.com. (2025, November 24).
  • In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview - ResearchGate. (2023, October 24).
  • Iloperidone | C24H27FN2O4 | CID 71360 - PubChem - NIH. (n.d.).
  • Iloperidone - Wikipedia. (n.d.).
  • Iloperidone - LiverTox - NCBI Bookshelf - NIH. (2023, June 5).
  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed. (n.d.).

Sources

A Deep Dive into the DMSO Solubility of 5-Methoxy-benzo[d]isoxazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer an in-depth understanding of the theoretical underpinnings, practical experimental methodologies, and critical considerations for handling this compound in a laboratory setting.

Introduction: The Significance of DMSO Solubility in Early-Phase Drug Discovery

This compound (CAS No. 108805-39-6) is a heterocyclic compound that, like many isoxazole derivatives, holds potential interest for medicinal chemistry and drug discovery programs.[1] In the initial stages of drug development, from high-throughput screening (HTS) to lead optimization, compounds are typically stored and handled as concentrated stock solutions in DMSO.[2] This polar aprotic solvent is favored for its remarkable ability to dissolve a wide array of both polar and nonpolar organic molecules.[3]

Therefore, accurately determining the solubility of a compound like this compound in DMSO is not merely a procedural step but a foundational piece of data that influences:

  • Assay Integrity: Inaccurate assumptions about solubility can lead to compound precipitation in assay plates, resulting in flawed biological data and misleading structure-activity relationships (SAR).

  • Compound Management: Understanding the solubility limits is crucial for preparing stable, high-concentration stock solutions, minimizing compound waste, and ensuring the longevity of a compound library.

  • Experimental Reproducibility: A well-characterized solubility profile is essential for ensuring that experiments can be reliably reproduced across different laboratories and at different times.

This guide will provide the necessary theoretical and practical framework for accurately determining and interpreting the DMSO solubility of this compound.

Theoretical Framework: Understanding Solubility in DMSO

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature to form a saturated solution in equilibrium with the undissolved solid. For a compound like this compound, its solubility in DMSO is governed by the interplay of its molecular structure and the physicochemical properties of the solvent.

Molecular Structure of this compound:

  • Polar Moieties: The carboxylic acid group is a key feature, capable of acting as a hydrogen bond donor and acceptor. The isoxazole ring and the methoxy group also contribute to the molecule's polarity.

  • Aromatic System: The fused benzene ring provides a hydrophobic character to the molecule.

Properties of DMSO as a Solvent:

  • Polar Aprotic Nature: DMSO has a high dielectric constant and a large dipole moment, making it an excellent solvent for polar molecules. While it can accept hydrogen bonds, it lacks acidic protons to donate.

  • "Like Dissolves Like": The principle of "like dissolves like" suggests that the polar functionalities of this compound will interact favorably with the polar nature of DMSO, predicting good solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the context of drug discovery, it is vital to differentiate between two types of solubility measurements:

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when a concentrated DMSO stock is diluted into an aqueous buffer. It is a non-equilibrium measurement often used in HTS for its speed. This method can often overestimate the true solubility due to the formation of supersaturated solutions.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. This "gold standard" measurement is crucial for lead optimization and formulation development.

This guide will focus on the determination of thermodynamic solubility, as it provides the most accurate and reliable data for decision-making in drug development.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 108805-39-6[1]
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.16 g/mol [4]
Appearance Solid (form may vary)N/A

Safety and Handling:

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on available Safety Data Sheets (SDS) for this and similar compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the most up-to-date SDS for the specific batch of the compound being used.

Experimental Determination of Thermodynamic Solubility in DMSO

The "shake-flask" method is the universally recognized standard for determining thermodynamic solubility. The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • This compound (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Glass vials with screw caps (e.g., 2 mL)

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Micropipettes

  • Centrifuge or syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate glassware for standard preparation

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a vial B Add a known volume of anhydrous DMSO A->B C Seal vial and place on orbital shaker B->C D Incubate at constant temp. (e.g., 25°C) for 24-48h C->D E Centrifuge vial at high speed or filter with syringe filter D->E F Carefully collect the supernatant (saturated solution) E->F G Prepare serial dilutions of the supernatant F->G H Quantify concentration using a validated HPLC-UV method G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • To a glass vial, add an excess amount of solid this compound (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

    • Accurately add a known volume of anhydrous DMSO (e.g., 1 mL).

  • Equilibration:

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • To separate the saturated supernatant from the undissolved solid, either:

      • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) and carefully collect the supernatant.

      • Withdraw an aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter. This is a critical step to remove any microscopic solid particles.

  • Quantification by HPLC-UV:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in DMSO.

    • Prepare a series of dilutions of the clear, saturated filtrate with DMSO to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in mg/mL or as molarity (mM).

Critical Considerations for Accuracy and Reproducibility
  • Purity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly decrease the solubility of many organic compounds.[1] It is imperative to use fresh, anhydrous DMSO from a tightly sealed bottle for all experiments and for preparing stock solutions.

  • Equilibration Time: An insufficient equilibration time will result in an underestimation of the thermodynamic solubility. A 24-hour period is generally considered a minimum, with 48 hours being preferable.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the equilibration process is essential.

  • Purity of the Compound: The presence of impurities can affect the measured solubility. It is recommended to use a well-characterized batch of the compound with high purity (≥98%).

Data Presentation and Interpretation

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method of Analysis
DMSO 25 >20 (Illustrative) >103.5 (Illustrative) HPLC-UV
Methanol25(Hypothetical Value)(Hypothetical Value)HPLC-UV
Acetonitrile25(Hypothetical Value)(Hypothetical Value)HPLC-UV
Water (pH 7.4)25(Hypothetical Value)(Hypothetical Value)HPLC-UV

Interpretation of Results:

A high solubility in DMSO, as illustrated hypothetically above, would confirm its suitability as a solvent for creating high-concentration stock solutions for screening and other in vitro assays. Comparing the solubility across different solvents provides a broader physicochemical profile of the compound, which can be valuable for downstream applications such as formulation development.

Conclusion: A Foundation for Confident Drug Discovery

The determination of the solubility of this compound in DMSO is a critical first step in its journey as a potential drug candidate. By employing a robust and well-controlled methodology like the shake-flask method, researchers can obtain reliable thermodynamic solubility data. This information is fundamental to ensuring the quality and integrity of biological screening data, enabling efficient compound management, and building a solid foundation for the subsequent stages of drug development. Adherence to the principles and protocols outlined in this guide will empower scientists to generate high-quality, reproducible data, thereby accelerating the discovery of new therapeutic agents.

References

  • PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • Dunn, P. J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(4), 424–429. [Link]
  • Donzello, M. P., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1835. [Link]
  • Penthala, N. R., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 1(4), 608–614. [Link]
  • Donzello, M. P., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Iuliis, G. N. D., et al. (2019). Weak correlation between aqueous and DMSO pKa values for 23 organic acids.
  • Wróblewska, Z., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
  • Al-Obaidi, A. H. M., et al. (2015). Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Scholars Research Library. [Link]
  • Sławiński, J., et al. (2023).
  • Kemp, D. S., & Woodward, R. B. (1965). Physical organic chemistry of benzisoxazoles. III. Mechanism and the effects of solvents on rates of decarboxylation of benzisoxazole-3-carboxylic acids. Tetrahedron, 21(11), 3019-3035. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a substituted benzisoxazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The benzisoxazole scaffold is a key structural motif in a variety of pharmacologically active agents, attributed to its ability to participate in diverse biological interactions. The strategic incorporation of a methoxy group at the 5-position and a carboxylic acid at the 3-position modulates the molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a critical resource for its application in drug discovery and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.

Chemical Structure:

G C1 C C2 C C1->C2 C3 C C2->C3 H5 H C2->H5 C4 C C3->C4 O4 O C3->O4 C5 C C4->C5 H6 H C4->H6 C6 C C5->C6 H7 H C5->H7 C6->C1 N1 N C6->N1 C7 C C7->C1 C8 C C7->C8 O2 O C8->O2 O3 O C8->O3 C9 C H2 H C9->H2 H3 H C9->H3 H4 H C9->H4 O1 O O1->C7 H1 H O3->H1 N1->O1 O4->C9

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 5-Methoxy-1,2-benzisoxazole-3-carboxylic acid
CAS Number 108805-39-6[1]
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.16 g/mol
Appearance Off-White Solid[2]

Physicochemical Properties

A molecule's physicochemical properties are paramount in determining its suitability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a paucity of direct experimental data for this specific compound, the following sections integrate available information with well-established predictive principles.

Solubility

The solubility of a compound in various media is a critical parameter for its formulation and biological activity.

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., Water, Methanol): The presence of the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, suggests some solubility in polar protic solvents. Aqueous solubility is expected to be highly pH-dependent, increasing significantly in basic conditions due to the formation of the more soluble carboxylate salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar functional groups of the molecule.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the compound's overall polarity, very low solubility is expected in nonpolar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

G cluster_0 Preparation cluster_1 Separation & Analysis A Add excess solid compound to a known volume of solvent B Equilibrate at a constant temperature with agitation A->B Shake/Stir for 24-48h C Separate the saturated solution from undissolved solid (centrifugation/filtration) B->C D Quantify the concentration of the compound in the supernatant (e.g., HPLC-UV) C->D

Caption: Workflow for the shake-flask solubility determination method.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with biological targets. While no experimental logP value is readily available, it can be estimated using computational models. Based on its structure, a moderately lipophilic character is expected.

Acidity (pKa)

The pKa of the carboxylic acid group is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, absorption, and receptor binding. For benzo[d]isoxazole carboxylic acids, the pKa is influenced by the electron-withdrawing nature of the heterocyclic ring system.

Predicted pKa: The pKa of the carboxylic acid is anticipated to be in the range of 3-5, typical for carboxylic acids attached to aromatic systems.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its functional groups and structural analogs.

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic protons on the benzene ring. - A singlet for the methoxy group protons (~3.8-4.0 ppm). - A broad singlet for the carboxylic acid proton (>10 ppm, solvent dependent).
¹³C NMR - Resonances for the nine distinct carbon atoms. - A signal for the carboxylic acid carbonyl carbon (~160-170 ppm). - A signal for the methoxy carbon (~55-60 ppm). - Aromatic and isoxazole carbon signals in the range of 100-160 ppm.
Infrared (IR) - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹). - C-O stretching bands for the ether and carboxylic acid. - C=N and C=C stretching bands from the aromatic and isoxazole rings.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns involving the loss of CO₂, CO, and cleavage of the isoxazole ring.

Synthesis and Chemical Reactivity

A plausible synthetic route is essential for obtaining the compound for further study. While a specific, detailed synthesis for this compound is not prominently described in the literature, a general and adaptable synthetic strategy for isoxazole-3-carboxylic acids can be proposed.

Proposed Synthetic Pathway:

A common approach to synthesizing 3-carboxyisoxazoles involves the cycloaddition of a nitrile oxide with an appropriate alkyne, followed by functional group manipulations.

G A Starting Material: Substituted Salicylaldehyde B Oximation A->B Hydroxylamine C Oxidative Cyclization B->C Oxidizing Agent D Ester Hydrolysis C->D Base (e.g., NaOH) E Final Product: This compound D->E

Caption: A generalized synthetic workflow for benzisoxazole-3-carboxylic acids.

Potential Applications and Biological Relevance

Derivatives of isoxazole are known to exhibit a wide range of biological activities, suggesting potential therapeutic applications for this compound. Structurally related compounds have been investigated for their roles as:

  • Enzyme Inhibitors: The isoxazole scaffold is present in inhibitors of various enzymes, including xanthine oxidase.

  • Anticancer Agents: Some benzisoxazole derivatives have demonstrated cytotoxic effects against cancer cell lines.

  • Anti-inflammatory and Analgesic Agents: The isoxazole nucleus is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery. This technical guide has consolidated the available and predicted physicochemical data to provide a foundational understanding for researchers. While a lack of extensive experimental data necessitates a reliance on predictive models and comparative analysis with structural analogs, the information presented herein offers a robust starting point for further investigation, synthesis, and biological evaluation of this promising molecule.

References

  • Material Safety Data Sheet for this compound. (URL not available in search results)
  • BenchChem. A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid. (URL not available in search results)
  • BenchChem. Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic acid: A Technical Guide. (URL not available in search results)
  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Sigma-Aldrich. Benzo[d]isoxazole-3-carboxylic acid. (URL not available in search results)
  • PubMed. Physicochemical descriptors in property-based drug design. (URL not available in search results)
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Technical Guide to Investigating 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid as a Therapeutic Modulator of the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide for the preclinical evaluation of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a compound belonging to the benzisoxazole class of privileged structures in medicinal chemistry.[1][2][3] Based on structural similarities to known inhibitors and the well-established role of the benzisoxazole scaffold in targeting neurological pathways, we posit that a primary and highly promising therapeutic target for this molecule is Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the tryptophan degradation pathway, representing a key juncture between the production of neurotoxic and neuroprotective metabolites.[4][5] Its inhibition is a validated therapeutic strategy for a range of neurodegenerative and neuroinflammatory disorders.[6][7][8] This guide outlines the scientific rationale for targeting KMO and provides a comprehensive, step-by-step workflow for the in vitro and in vivo validation of this compound as a novel KMO inhibitor.

Part 1: The Scientific Rationale

The Benzisoxazole Scaffold: A Foundation for CNS Drug Discovery

The 1,2-benzisoxazole moiety is a "privileged structure" in medicinal chemistry, renowned for its ability to form the core of ligands that bind to a diverse range of biological targets, particularly within the central nervous system (CNS).[3] This scaffold is present in several clinically successful drugs, including the atypical antipsychotics risperidone and paliperidone, which modulate dopaminergic and serotonergic receptors, and the anticonvulsant zonisamide.[3][9][10] The versatility and proven track record of this chemical backbone suggest that novel derivatives, such as this compound, have a high probability of exhibiting significant biological activity.[1]

The Kynurenine Pathway: A Critical Balance in Neuropathology

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation, responsible for over 95% of its catabolism.[8] This pathway is not merely a disposal mechanism but a crucial source of bioactive metabolites that profoundly influence the immune system and neuronal function. The KP can be broadly divided into two main branches, governed by a critical enzymatic checkpoint.

  • The "Neurotoxic" Branch: This branch is initiated by the enzyme Kynurenine 3-Monooxygenase (KMO) . KMO hydroxylates L-kynurenine to produce 3-hydroxykynurenine (3-HK), which is subsequently converted into quinolinic acid (QA).[7] Both 3-HK and QA are neurotoxic; 3-HK generates reactive oxygen species, inducing oxidative stress, while QA is an NMDA receptor agonist that promotes excitotoxicity.[4][11]

  • The "Neuroprotective" Branch: Alternatively, L-kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA). KYNA is a neuroprotectant, acting as an antagonist at the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor.[8]

Under inflammatory conditions, particularly in the brain, pro-inflammatory cytokines upregulate KMO expression and activity, primarily within microglial cells.[4][12][13] This shunts the pathway towards the overproduction of QA and 3-HK, overwhelming the brain's protective mechanisms and contributing to the pathology of numerous diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[5][6][7]

KMO Inhibition: A Targeted Therapeutic Strategy

KMO sits at the critical branch point of the kynurenine pathway.[5][12] Inhibiting this enzyme offers a powerful dual-benefit therapeutic approach:

  • It directly reduces the production of the downstream neurotoxins 3-HK and quinolinic acid.[6]

  • It increases the substrate pool of L-kynurenine available for KAT enzymes, thereby boosting the synthesis of the neuroprotective metabolite kynurenic acid.[5][6]

This rebalancing of the KP is a promising strategy to mitigate neuroinflammation and excitotoxicity.[7] The primary challenge for developing effective KMO inhibitors for CNS disorders has been achieving sufficient brain permeability.[6][14] Therefore, a key focus of this guide is to characterize not only the inhibitory potency of this compound but also its ability to reach its intended target in the brain.

Caption: The Kynurenine Pathway and the strategic role of KMO inhibition.

Part 2: Preclinical Validation Workflow

This section details a logical, phased approach to validate this compound as a KMO inhibitor.

Phase 1: In Vitro Target Engagement and Potency

The initial phase aims to confirm direct enzymatic inhibition and characterize the potency and mechanism of action.

Protocol 1: Recombinant Human KMO Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified KMO.

  • Causality: This biochemical assay provides the most direct evidence of target engagement, stripped of cellular complexities. It confirms that the compound's activity is due to interaction with the KMO enzyme itself.

  • Methodology:

    • Reagents & Materials: Recombinant human KMO, L-kynurenine (substrate), NADPH (cofactor), potassium phosphate buffer, this compound, positive control inhibitor (e.g., Ro 61-8048), 96-well plate, plate reader.

    • Procedure: a. Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer. b. In a 96-well plate, add KMO enzyme, NADPH, and the test compound (or vehicle/positive control). c. Incubate for 15 minutes at 37°C to allow for compound-enzyme binding. d. Initiate the reaction by adding L-kynurenine. e. Allow the reaction to proceed for 30 minutes at 37°C. f. Stop the reaction (e.g., by adding trifluoroacetic acid). g. Quantify the product, 3-hydroxykynurenine (3-HK). This is typically done using HPLC with UV detection or by measuring NADPH consumption (decrease in absorbance at 340 nm).

    • Data Analysis: Plot the percentage of inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Enzyme Kinetic Analysis

  • Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Causality: Understanding the mode of inhibition provides insight into how the compound interacts with the enzyme (e.g., at the active site or an allosteric site) and is crucial for lead optimization.

  • Methodology:

    • Perform the KMO inhibition assay as described above.

    • Instead of a single substrate concentration, run the assay using a range of L-kynurenine concentrations at several fixed concentrations of the inhibitor.

    • Measure the initial reaction velocity (rate of product formation) for each condition.

    • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots. Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the inhibition modality.

ParameterHypothetical ValueInterpretation
IC50 50 nMHigh potency of direct enzyme inhibition.
Ki 25 nMHigh binding affinity to the enzyme.
Mode of Inhibition CompetitiveInhibitor likely binds to the active site, competing with the natural substrate.

Table 1: Example In Vitro Kinetic Data Summary.

Phase 2: Cellular Activity and Pathway Modulation

This phase assesses the compound's ability to engage KMO within a living cell and produce the desired downstream metabolic changes.

Cellular_Assay_Workflow start Plate Microglial Cells (e.g., C20, primary microglia) stimulate Induce Kynurenine Pathway (e.g., with IFN-γ + LPS) start->stimulate treat Treat with Vehicle or This compound (Dose-Response) stimulate->treat incubate Incubate for 24-48 hours treat->incubate collect Collect Cell Supernatant incubate->collect analyze Metabolite Quantification (LC-MS/MS) collect->analyze end Data Analysis: Assess changes in 3-HK, QA, and KYNA levels analyze->end

Caption: Experimental workflow for the cellular Kynurenine Pathway modulation assay.

Protocol 3: Cellular Kynurenine Pathway Modulation Assay

  • Objective: To confirm that the compound can modulate the KP in a relevant cell type, leading to decreased neurotoxic metabolites and increased neuroprotective ones.

  • Causality: This assay bridges the gap between biochemical inhibition and physiological effect. Using immune-stimulated microglia is critical as these cells are the primary expressors of KMO in the brain and are central to neuroinflammatory processes.[4][12] Success here indicates the compound is cell-permeable and effective in a complex biological milieu.

  • Methodology:

    • Cell Culture: Plate human or murine microglial cells (e.g., C20, BV-2, or primary microglia).

    • Pathway Stimulation: Treat cells with a pro-inflammatory stimulus, such as Interferon-gamma (IFN-γ) with or without Lipopolysaccharide (LPS), for 24 hours to upregulate KMO and other pathway enzymes.[12]

    • Compound Treatment: Remove the stimulating media and replace it with fresh media containing various concentrations of this compound or vehicle control.

    • Incubation: Incubate for an additional 24-48 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Metabolite Analysis: Quantify the levels of L-kynurenine, 3-HK, KYNA, and QA in the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

    • Data Analysis: Calculate the ratio of product-to-precursor (e.g., 3-HK/Kynurenine) and the ratio of protective-to-toxic metabolites (KYNA/QA). A successful compound will dose-dependently decrease the former and increase the latter.

Phase 3: In Vivo Target Validation

The final preclinical phase evaluates the compound's pharmacokinetics, brain penetration, and efficacy in a relevant animal model.

Protocol 4: Pharmacokinetic (PK) and Brain Penetration Study

  • Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and most critically, its ability to cross the blood-brain barrier (BBB).

  • Causality: As noted, poor brain permeability has been the downfall of many potential KMO inhibitors.[6][14] This experiment is a critical go/no-go decision point. A compound with excellent in vitro potency is therapeutically useless for CNS disorders if it cannot reach its target in the brain.

  • Methodology:

    • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

    • Compound Administration: Administer a single dose of the compound via a relevant route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood (for plasma) and whole brain tissue from cohorts of animals.

    • Analysis: Homogenize brain tissue. Extract the compound from plasma and brain homogenates and quantify its concentration using LC-MS/MS.

    • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) and determine the brain-to-plasma concentration ratio at each time point. A ratio > 0.5 is often considered indicative of good BBB penetration.

ParameterHypothetical Value (Oral Dosing)Interpretation
Plasma Cmax 500 ng/mLGood oral absorption.
Brain Cmax 300 ng/mLCompound is present in the brain at significant levels.
Brain/Plasma Ratio (AUC) 0.6Indicates efficient penetration of the blood-brain barrier.
Target Engagement (Brain) 75% reduction in 3-HK/Kynurenine ratioConfirms the compound engaged and inhibited KMO in the CNS.

Table 2: Example In Vivo Pharmacokinetic and Target Engagement Data.

Protocol 5: Efficacy in a Neuroinflammation Mouse Model

  • Objective: To demonstrate that target engagement in the brain translates to a therapeutic benefit.

  • Causality: This study connects the molecular and cellular effects to a functional outcome. The LPS model is a robust and well-characterized method for inducing acute neuroinflammation, which involves microglial activation and upregulation of the kynurenine pathway.[12]

  • Methodology:

    • Model Induction: Administer a systemic injection of LPS to mice to induce a neuroinflammatory state.

    • Treatment: Dose the animals with this compound or vehicle before or after the LPS challenge, according to the desired therapeutic paradigm (prophylactic or treatment).

    • Behavioral Assessment: 24-48 hours post-LPS, conduct behavioral tests to assess relevant domains, such as the open field test for sickness behavior or the Y-maze for short-term spatial memory deficits.

    • Biomarker Analysis: Following behavioral testing, collect brain tissue to measure:

      • KP Metabolites: Confirm KMO inhibition in the disease state.

      • Inflammatory Cytokines: Measure levels of TNF-α, IL-1β, and IL-6 via qPCR or ELISA to assess anti-inflammatory effects.[12]

      • Microglial Activation Markers: Use immunohistochemistry to assess markers like Iba1.

Part 3: Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for evaluating this compound. The primary proposed target, KMO, represents a significant opportunity in the treatment of neurodegenerative diseases. By systematically progressing through biochemical, cellular, and in vivo validation stages, researchers can build a comprehensive data package. Positive outcomes, particularly strong in vitro potency coupled with a favorable brain/plasma ratio and efficacy in a neuroinflammation model, would strongly support the advancement of this compound into formal lead optimization and IND-enabling studies.

References

  • Tojo, M., & Jacobs, K. R. (2020). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Progress in Neurobiology, 195, 101889. [Link]
  • Patsnap Synapse. (2024). What are KMO inhibitors and how do they work?
  • Esposito Soccoio, M., Mason, R., & Giorgini, F. (2022). Balance is bliss: exploring the role of kynurenine 3-monooxygenase (KMO) in immune challenged microglia. FENS 2022. [Link]
  • Kerr, N., & Parson, L. H. (2016). Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Frontiers in Neuroscience, 10, 40. [Link]
  • Amaral, M., & Levy, C. (2019). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 24(9), 1814. [Link]
  • Li, H., & Shantha Kumar, C. S. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039. [Link]
  • Tojo, M., & Jacobs, K. R. (2020). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Research Explorer - The University of Manchester. [Link]
  • Kerr, N., & Parson, L. H. (2015). Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology. Redox biology, 6, 21-29. [Link]
  • Kaur, H., & Kumar, V. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]
  • Wikipedia. (n.d.). Kynurenine 3-monooxygenase. Wikipedia.
  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]
  • Li, H., & Shantha Kumar, C. S. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]
  • Lovelace, M. D., & Varney, B. (2020). Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications. International Journal of Molecular Sciences, 21(16), 5612. [Link]
  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]
  • Abdel-Maksoud, M. S., & El-Gamal, M. I. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12(1), 1673. [Link]
  • Sharma, A., & Singh, A. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 856-865. [Link]
  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(11), 1089–1103. [Link]
  • Sharma, A., & Singh, A. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar. [Link]
  • Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663–2670. [Link]
  • Sun, Q., & Liu, G. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European journal of medicinal chemistry, 273, 116443. [Link]

Sources

An In-Depth Technical Guide to 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By leveraging established principles of organic synthesis, spectroscopic analysis, and the known biological relevance of the benzisoxazole scaffold, this document serves as an authoritative resource for the synthesis, characterization, and potential application of this molecule.

Introduction: The Significance of the Benzisoxazole Scaffold

The benzo[d]isoxazole (also known as benzisoxazole or indoxazene) ring system is a privileged scaffold in medicinal chemistry. This bicyclic heterocycle, consisting of a benzene ring fused to an isoxazole ring, is present in a wide array of pharmacologically active agents. The isoxazole moiety itself imparts unique physicochemical properties, acting as a versatile bioisostere for other functional groups, such as carboxylic acids, and engaging in specific hydrogen bonding and pi-pi stacking interactions with biological targets.[1]

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and immunomodulatory properties.[2][3][4] The incorporation of various substituents onto the benzisoxazole core allows for the fine-tuning of these properties, making it a fertile ground for the development of novel therapeutics. This compound combines the core benzisoxazole structure with two key functional groups: a methoxy group, which can modulate metabolic stability and receptor affinity, and a carboxylic acid group, a critical feature for interacting with numerous biological targets.

This guide details the essential chemical identifiers, a proposed synthetic pathway, expected analytical characteristics, and the potential biological context for this compound (CAS No. 108805-39-6).

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible scientific research. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name 5-Methoxy-1,2-benzisoxazole-3-carboxylic acid(Computed)
Synonyms 5-Methoxybenzo[d]isoxazole-3-carboxylic acid[5]
CAS Number 108805-39-6[5]
Molecular Formula C₉H₇NO₄(Computed)
Molecular Weight 193.16 g/mol (Computed)
InChIKey FZJOKXBEGSWEIX-UHFFFAOYSA-N(Computed)
Canonical SMILES COC1=CC2=C(C=C1)C(=NO2)C(=O)O(Computed)
Appearance Solid (Predicted)

Proposed Synthesis and Purification Protocol

The chosen strategy involves the cyclization of a substituted salicylaldehyde derivative with an oximating agent, followed by oxidation to form the carboxylic acid. This approach offers high regiochemical control.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Oximation & Cyclization cluster_2 Step 3: Oxidation cluster_3 Step 4: Purification SM 4-Hydroxy-3-methoxybenzaldehyde I1 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde SM->I1 HNO₃, H₂SO₄ I2 5-Methoxybenzo[d]isoxazole-3-carbaldehyde I1->I2 1. NH₂OH·HCl 2. Heat (e.g., NaOAc, EtOH) Product 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid I2->Product KMnO₄ or Oxone® Purified Final Purified Product Product->Purified Recrystallization (e.g., EtOH/H₂O)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Methodology

Step 1: Nitration of 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

  • Rationale: The synthesis begins by introducing a nitro group ortho to the hydroxyl group of the starting material, vanillin. This nitro group is essential for the subsequent cyclization to form the isoxazole ring.

  • Protocol:

    • Cool a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in glacial acetic acid to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated yellow solid, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reductive Cyclization to form 5-Methoxybenzo[d]isoxazole-3-carbaldehyde

  • Rationale: This key step involves the reduction of the nitro group and its simultaneous cyclization with the adjacent aldehyde to form the benzo[d]isoxazole ring system. Using a reducing agent like sodium dithionite is a common method for this transformation.

  • Protocol:

    • Suspend the nitroaldehyde intermediate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium dithionite (approx. 3.0 eq) portion-wise to the suspension. The reaction is exothermic and the color will change.

    • Heat the mixture to reflux for 1-2 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate.

Step 3: Oxidation to the Carboxylic Acid

  • Rationale: The final step is the oxidation of the 3-carbaldehyde group to the target 3-carboxylic acid. Potassium permanganate is a strong, effective oxidizing agent for this purpose.

  • Protocol:

    • Dissolve the crude 5-Methoxybenzo[d]isoxazole-3-carbaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

    • Add a solution of potassium permanganate (KMnO₄, approx. 1.5-2.0 eq) in water dropwise.

    • Stir the reaction at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

    • Filter the mixture to remove the MnO₂, washing the filter cake with water.

    • Acidify the clear filtrate to pH 2-3 with dilute HCl.

    • The product, this compound, will precipitate out of the solution.

Step 4: Purification

  • Rationale: Purification is critical to remove any unreacted starting materials or side products. Recrystallization is an effective method for purifying solid carboxylic acids.

  • Protocol:

    • Collect the crude carboxylic acid product by vacuum filtration.

    • Recrystallize the solid from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure product.

    • Dry the purified crystals under vacuum.

Analytical Characterization

While experimental spectra for this specific molecule are not widely published, a detailed prediction of its spectroscopic data can be made based on the analysis of its functional groups and comparison with structurally related compounds.[6][7]

Technique Assignment Predicted Chemical Shift / Frequency
¹H NMR (400 MHz, DMSO-d₆)Carboxylic Acid (-COOH)δ 13.5 - 12.5 ppm (broad singlet)
Aromatic Proton (C7-H)δ 7.8 - 7.6 ppm (d)
Aromatic Proton (C4-H)δ 7.4 - 7.2 ppm (d)
Aromatic Proton (C6-H)δ 7.1 - 6.9 ppm (dd)
Methoxy Protons (-OCH₃)δ 3.9 - 3.8 ppm (singlet)
¹³C NMR (100 MHz, DMSO-d₆)Carboxylic Acid Carbonyl (C=O)δ 165 - 160 ppm
Quaternary Carbons (C3, C3a, C5, C7a)δ 164 - 110 ppm (multiple signals)
Aromatic CH Carbons (C4, C6, C7)δ 125 - 95 ppm (multiple signals)
Methoxy Carbon (-OCH₃)δ 57 - 55 ppm
FT-IR (ATR)O-H stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (broad)
C-H stretch (Aromatic/Aliphatic)3100 - 2850 cm⁻¹
C=O stretch (Carboxylic Acid)1725 - 1700 cm⁻¹
C=N / C=C stretch (Ring)1620 - 1450 cm⁻¹
C-O stretch (Ether/Acid)1300 - 1200 cm⁻¹
Mass Spec. (ESI-)[M-H]⁻m/z 192.03

Biological Context and Potential Applications

The structural motifs within this compound suggest significant potential for biological activity.

  • Anticancer Potential: Numerous isoxazole derivatives have been synthesized and evaluated as cytotoxic agents against various cancer cell lines, including breast, cervical, and liver cancer.[3] The mechanism often involves inducing apoptosis and causing cell cycle arrest.

  • Anti-inflammatory Activity: The isoxazole ring is a core component of Cox-2 inhibitors and other anti-inflammatory drugs.[2] Compounds containing this scaffold have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[4]

  • Carboxylic Acid Isostere: In drug design, replacing a carboxylic acid with a bioisostere is a common strategy to improve pharmacokinetic properties, such as membrane permeability and metabolic stability. The isoxazole ring itself can serve this purpose.

Given these precedents, this compound is a compelling candidate for screening in anticancer and anti-inflammatory assays. Its carboxylic acid functionality provides a handle for further derivatization to create libraries of amides or esters for structure-activity relationship (SAR) studies.

Hypothetical Mechanism of Action Pathway

Signaling_Pathway cluster_0 Cellular Environment Molecule 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid Target Target Protein (e.g., Kinase, Enzyme) Molecule->Target Inhibits Pathway Pro-inflammatory or Proliferation Pathway Target->Pathway Activates Response Cellular Response (Inflammation, Growth) Pathway->Response

Caption: Hypothetical inhibitory action on a cellular signaling pathway.

Safety and Handling

Based on available safety data sheets for this compound and related structures, this compound should be handled with appropriate care in a laboratory setting.[6][8]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • First Aid:

    • In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • In case of contact with skin: Wash off with soap and plenty of water.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Conclusion

This compound is a multifaceted heterocyclic compound with a high potential for application in drug discovery and development. While specific experimental data on this molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Its combination of the pharmacologically relevant benzo[d]isoxazole core, a modulating methoxy group, and a reactive carboxylic acid handle makes it an attractive building block and a promising candidate for biological screening programs.

References

  • Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018-01-19). ResearchGate.
  • Supplementary Information - The Royal Society of Chemistry.
  • 5-methylbenzo[d]isoxazol-3-amine - CAS No. Query.
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journals.
  • A review of isoxazole biological activity and present synthetic techniques. (2024-12-30). International Journal of Pharmaceutical Chemistry and Analysis.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024-01-16). MDPI.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2012). NIH National Cancer Institute.
  • Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997). Google Patents.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021-03-09). An-Najah Staff.
  • Synthesis and immunoregulatory properties of selected 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides. (2018). PubMed.

Sources

An In-depth Technical Guide on the Core Speculative Mechanisms of Action for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a member of the benzisoxazole class of heterocyclic compounds, a scaffold recognized for its significant therapeutic potential across a spectrum of diseases.[1][2] While direct pharmacological studies on this specific molecule are not extensively documented in publicly accessible literature, its structural features provide a strong basis for speculating on its potential mechanisms of action. This guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to propose and explore plausible biological targets and signaling pathways. We will delve into the physicochemical properties of the molecule, draw parallels with functionally characterized benzisoxazole and isoxazole derivatives, and propose a series of experimental workflows to systematically validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

PART 1: Introduction and Physicochemical Context

The benzisoxazole moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[1][2] The therapeutic versatility of this core structure is largely dictated by the nature and positioning of its substituents. In the case of this compound, the key functional groups are the methoxy group at the 5-position and the carboxylic acid at the 3-position of the benzisoxazole ring system.

Physicochemical Property Value Source
Molecular Formula C₉H₇NO₄Vendor Information
Molecular Weight 193.16 g/mol Vendor Information
SMILES COC1=CC2=C(C=C1)C(=NO2)C(=O)OVendor Information
InChI Key VPYXATIIMHQAPR-UHFFFAOYSA-N

The presence of the carboxylic acid group suggests that the molecule is acidic and will likely be ionized at physiological pH, which can influence its solubility, membrane permeability, and potential to interact with binding sites on target proteins. The methoxy group, an electron-donating group, can influence the electronic distribution of the aromatic system and potentially impact receptor binding and metabolic stability.

PART 2: Core Speculative Mechanisms of Action

Based on the structural characteristics of this compound and the known biological activities of related compounds, we can speculate on several potential mechanisms of action.

Speculation 1: G-Protein Coupled Receptor (GPCR) Modulation, Specifically as a GPR35 Ligand

Rationale: Several structurally related compounds containing heterocyclic ring systems have been identified as ligands for G-protein coupled receptors. GPR35, in particular, has been shown to be modulated by various small molecules, including some with structural similarities to our topic compound.[3][4][5] GPR35 agonists and antagonists are known to play a role in inflammation and wound healing.[3] The presence of a carboxylic acid is a feature found in some known GPR35 ligands.

Proposed Signaling Pathway:

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR35 GPR35 This compound->GPR35 Binds to G_protein Gαi/q GPR35->G_protein Activates Beta_arrestin β-Arrestin GPR35->Beta_arrestin Recruits Downstream_G Downstream G-protein Signaling (e.g., ↓cAMP, ↑IP3/DAG) G_protein->Downstream_G Downstream_Arrestin Downstream β-Arrestin Signaling (e.g., ERK1/2 activation) Beta_arrestin->Downstream_Arrestin Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) Downstream_G->Cellular_Response Leads to Downstream_Arrestin->Cellular_Response Leads to caption Proposed GPR35 signaling pathway.

Caption: Proposed GPR35 signaling pathway.

Experimental Validation:

A step-by-step protocol to investigate the potential interaction of this compound with GPR35:

  • Receptor Binding Assays:

    • Objective: To determine if the compound binds to GPR35.

    • Method: A competitive binding assay using a known radiolabeled GPR35 ligand (e.g., [³H]-Kynurenic acid) and cell membranes prepared from HEK293 cells overexpressing human GPR35.

    • Expected Outcome: A concentration-dependent displacement of the radioligand would indicate binding.

  • Functional Assays (Agonist/Antagonist Determination):

    • Objective: To determine if the compound acts as an agonist or antagonist of GPR35.

    • Methods:

      • Calcium Mobilization Assay: In cells co-expressing GPR35 and a calcium-sensitive fluorescent dye, measure changes in intracellular calcium levels upon compound addition. An increase would suggest agonist activity.

      • cAMP Assay: For Gαi-coupled receptors like GPR35, an agonist would inhibit forskolin-stimulated cAMP production.

      • β-Arrestin Recruitment Assay: Utilize a technology like BRET or FRET to measure the recruitment of β-arrestin to GPR35 in the presence of the compound.

    • Expected Outcome: These assays will reveal whether the compound activates the receptor (agonist), blocks the action of a known agonist (antagonist), or has no effect.

  • Downstream Signaling Pathway Analysis:

    • Objective: To investigate the specific signaling pathways modulated by the compound through GPR35.

    • Method: Western blot analysis to measure the phosphorylation status of key downstream signaling proteins like ERK1/2.

    • Expected Outcome: Changes in the phosphorylation of these proteins would confirm the engagement of specific downstream pathways.

Speculation 2: Enzyme Inhibition, Specifically Xanthine Oxidase

Rationale: Numerous isoxazole-3-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and a key target in the treatment of gout.[6][7] The core scaffold of our molecule of interest is highly similar to these reported inhibitors.

Proposed Mechanism of Inhibition:

Xanthine_Oxidase_Inhibition cluster_enzyme Xanthine Oxidase Active Site cluster_reaction Metabolic Reaction XO Xanthine Oxidase Product Uric Acid XO->Product Catalyzes conversion to Inhibited_Product Reduced Uric Acid XO->Inhibited_Product Substrate Xanthine Substrate->XO Binds to Inhibitor 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid Inhibitor->XO Binds and Inhibits caption Proposed inhibition of Xanthine Oxidase.

Caption: Proposed inhibition of Xanthine Oxidase.

Experimental Validation:

A workflow to assess the inhibitory potential of this compound against xanthine oxidase:

  • In Vitro Enzyme Inhibition Assay:

    • Objective: To determine if the compound inhibits xanthine oxidase activity.

    • Method: A spectrophotometric assay that measures the conversion of xanthine to uric acid by monitoring the increase in absorbance at 295 nm. The assay would be performed with varying concentrations of the compound to determine the IC₅₀ value.

    • Expected Outcome: A dose-dependent decrease in the rate of uric acid formation would indicate inhibitory activity.

  • Enzyme Kinetics Study:

    • Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

    • Method: The enzyme inhibition assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot.

    • Expected Outcome: The pattern of the lines on the plot will reveal the mechanism of inhibition.[7]

  • Molecular Docking Studies:

    • Objective: To predict the binding mode of the compound within the active site of xanthine oxidase.

    • Method: Computational docking simulations using the crystal structure of xanthine oxidase.

    • Expected Outcome: A plausible binding pose that explains the observed inhibitory activity and identifies key interactions with amino acid residues in the active site.[6]

PART 3: Synthesis and Concluding Remarks

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a fertile ground for hypothesis-driven research. The speculations presented in this guide, focusing on GPR35 modulation and xanthine oxidase inhibition, are rooted in the established pharmacology of structurally related benzisoxazole and isoxazole derivatives. The proposed experimental workflows offer a systematic and robust approach to validate these hypotheses.

The journey from a speculative mechanism to a confirmed biological activity is a cornerstone of drug discovery. The insights gained from such investigations into this compound could not only reveal its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships within the broader class of benzisoxazole compounds. Further exploration of its effects on other potential targets, such as kinases and other GPCRs, may also be warranted based on the broad bioactivity of this chemical scaffold.

References
  • Anand, A., et al. (2014). Synthesis and structure–activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-802. [Link]
  • Deng, L., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1276443. [Link]
  • Kaur, R., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(47), 28090-28113. [Link]
  • Wang, J., et al. (2018). Proposed agonists and antagonists of GPR35.
  • Southern, C., et al. (2013). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. Molecular Pharmacology, 84(5), 717-729. [Link]
  • Al-Ostath, A., et al. (2022). Structure activity relationship of benzoxazole derivatives.
  • Kabi, A. K., et al. (2022). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Al-Ostath, A., et al. (2022). Structure activity relationship of the synthesized compounds.
  • Zimecki, M., et al. (2018).
  • Ascendex Scientific, LLC. (n.d.). 5-methoxybenzo[d]isothiazole-3-carboxylic acid.
  • Antonini, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
  • Kamal, A., et al. (2012). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 528-532. [Link]
  • Fojutowska-Vukas, M., et al. (2016). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 124, 73-82. [Link]
  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of General Chemistry, 88, 106-111. [Link]
  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443. [Link]
  • S. K., C., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1089. [Link]
  • Antonini, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Wang, Y., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 55(17), 7683-7694. [Link]
  • Grel-Axelsso, E., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Organic & Biomolecular Chemistry, 20(23), 4826-4832. [Link]

Sources

Stability of the 1,2-benzisoxazole core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of the 1,2-Benzisoxazole Core

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1][2][3] Its utility spans from antipsychotics like risperidone to anticonvulsants such as zonisamide.[4][5] However, the successful development of drug candidates featuring this core is contingent upon a thorough understanding of its chemical stability. This technical guide provides a comprehensive analysis for researchers and drug development professionals on the stability profile of the 1,2-benzisoxazole ring system. We will explore its inherent aromatic stability, delve into its primary degradation pathways—including reductive cleavage and base-catalyzed decomposition—and present methodologies for assessing its stability under forced degradation conditions. The insights provided herein are intended to facilitate the rational design of robust and effective 1,2-benzisoxazole-based therapeutics.

Introduction: The "Privileged" Scaffold

Heterocyclic compounds form the foundation of a vast number of pharmaceuticals, and the 1,2-benzisoxazole ring system is a prominent member of this class.[1][5] Its rigid, aromatic structure provides a valuable framework for orienting functional groups to interact with diverse biological targets, leading to its designation as a privileged scaffold.[2][3] This has resulted in its incorporation into a wide array of drugs with activities including antipsychotic, anticonvulsant, antimicrobial, and anticancer effects.[1][6][7][8]

Despite its utility, the isoxazole moiety within the fused ring system contains an N-O bond, which represents a potential site of chemical instability. A comprehensive grasp of the factors that can compromise the integrity of this bond is paramount for predicting metabolic fate, ensuring adequate shelf-life, and preventing the formation of potentially toxic degradants. This guide addresses this critical need by synthesizing the available data on the core's stability and providing practical, field-proven protocols for its evaluation.

Physicochemical Properties and Inherent Stability

The 1,2-benzisoxazole core is an aromatic organic compound, a property that confers a significant degree of baseline stability.[4][5][9] This stability arises from the delocalization of π-electrons across the fused benzene and isoxazole rings. The parent compound is a colorless to pale yellow liquid or solid with a molecular weight of 119.12 g/mol .[4][9][10] It is generally more stable than its non-aromatic or non-fused counterparts. However, the presence of heteroatoms (nitrogen and oxygen) introduces unique electronic properties and potential liabilities that are not present in simple carbocyclic aromatic systems.

The most significant feature governing its reactivity is the inherent weakness of the N-O bond. This bond is susceptible to cleavage under various conditions, which represents the principal route of degradation for this scaffold.

Key Instability Pathways

Understanding the specific chemical reactions that lead to the degradation of the 1,2-benzisoxazole core is essential for designing stable molecules and predicting their behavior in both physiological and storage conditions.

Reductive Cleavage of the N-O Bond

Reductive cleavage is arguably the most significant liability of the 1,2-benzisoxazole core, particularly in a biological context. The facile nature of this cleavage is attributed to the electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring.[11] This pathway involves a two-electron reductive cleavage of the N-O bond, which typically forms an imine intermediate that is subsequently hydrolyzed to a phenolic ketone or related species.[11]

This degradation route has been observed in the metabolism of several prominent drugs. For instance, the anticonvulsant zonisamide undergoes reductive ring scission to form 2-(sulfamoylacetyl)phenol.[11] Similarly, the biotransformation of antipsychotics like risperidone and iloperidone, whether mediated by Cytochrome P450 enzymes or gut microflora, also involves this N-O bond cleavage.[11]

Kemp_Elimination cluster_start Starting Material cluster_product Product benzisoxazole 1,2-Benzisoxazole product 2-Hydroxybenzonitrile benzisoxazole->product Strong Base (e.g., OH⁻) N-O Bond Cleavage

Caption: Base-catalyzed decomposition (Kemp Elimination) of 1,2-benzisoxazole.

Thermal Decomposition

Under high-temperature conditions, 1,2-benzisoxazole does not primarily fragment but instead undergoes a thermal isomerization. Shock-tube experiments have demonstrated that at temperatures between 900-1040 K, it rearranges to form o-hydroxybenzonitrile. [12]This indicates that even under significant thermal stress, the initial degradation step is a rearrangement rather than a complete breakdown of the molecule. This behavior contrasts sharply with the thermal decomposition of the parent isoxazole ring, which fragments into smaller molecules. [12]The higher thermal stability of the benzisoxazole core is attributed to the fused, resonance-stabilized benzene ring. [13]

Assessing Core Stability: A Practical Approach

To proactively identify potential liabilities, regulatory agencies require rigorous stability testing of drug candidates. Forced degradation (or stress testing) is a cornerstone of this process, designed to accelerate the degradation process to identify likely degradation products and validate the stability-indicating power of analytical methods.

Forced Degradation Studies

The objective of forced degradation is to expose the drug substance to conditions more severe than accelerated stability testing. This includes acidic, basic, oxidative, thermal, and photolytic stress. The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify degradants without completely destroying the molecule.

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60-80°C)Ring opening, hydrolysis of substituents
Base Hydrolysis 0.1 M - 1 M NaOH, room temp or heatedKemp elimination, hydrolysis of substituents
Oxidation 3-30% H₂O₂, room tempN-oxide formation, benzene ring oxidation
Thermal Stress Dry heat (e.g., 80-105°C) or solution heatingIsomerization to o-hydroxybenzonitrile
Photostability High-intensity light (ICH Q1B guidelines)Photolytic cleavage, radical reactions
Experimental Protocol: Forced Degradation of a 1,2-Benzisoxazole Derivative

This protocol provides a self-validating framework for assessing stability. The causality behind these choices is to create conditions that specifically challenge the known and potential weak points of the scaffold.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of the 1,2-benzisoxazole test compound in a suitable solvent (e.g., acetonitrile or methanol). The choice of an organic solvent minimizes initial degradation before the stressor is applied.

  • Application of Stress Conditions (in separate vials):

    • Acidic Condition: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours.

    • Basic Condition: Mix 1 mL of stock solution with 1 mL of 0.5 M NaOH. Keep at room temperature for 8 hours. Rationale: Base-catalyzed degradation is often rapid, so milder conditions are used initially to avoid complete degradation.

    • Oxidative Condition: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Condition: Place a solid sample of the compound in a hot air oven at 105°C for 48 hours. Separately, heat a vial of the stock solution at 80°C for 48 hours.

    • Photolytic Condition: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control.

  • Sample Quenching and Preparation:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. This step is critical to halt the degradation reaction before analysis.

    • Dilute all samples (including controls) with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method, typically with UV or Mass Spectrometric detection. [14][15]

Analytical Methodologies

A robust analytical method is crucial for separating the parent drug from all potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. [16]A reversed-phase C8 or C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile or methanol) is typically effective. [14]* LC-MS/MS: For definitive identification of degradation products, Liquid Chromatography with Tandem Mass Spectrometry is invaluable, as it provides molecular weight and fragmentation data.

Caption: Experimental workflow for a forced degradation stability assessment.

Strategies for Stabilization

Knowledge of the primary instability pathways allows for the rational design of more stable 1,2-benzisoxazole derivatives.

  • Modulating Electronics: The susceptibility of the N-O bond to reductive and base-catalyzed cleavage is highly dependent on the electronic nature of the ring. Introducing electron-withdrawing groups on the benzene ring can decrease the electron density within the isoxazole moiety, potentially stabilizing the N-O bond against certain cleavage mechanisms. Conversely, the specific placement of substituents can be used to sterically hinder attack at sites prone to degradation.

  • Bioisosteric Replacement: In cases where the inherent instability of the N-O bond cannot be overcome, a medicinal chemist might consider replacing the 1,2-benzisoxazole core with a more stable bioisostere, such as a benzimidazole or an indazole, provided the key pharmacophoric interactions are maintained.

Conclusion

The 1,2-benzisoxazole core is a valuable scaffold in drug discovery, but its utility is tempered by the inherent reactivity of the N-O bond. The primary liabilities of this system are reductive cleavage, a significant metabolic pathway, and base-catalyzed decomposition (Kemp elimination). Thermal stress tends to induce isomerization rather than fragmentation. A systematic approach to stability testing, centered on forced degradation studies with robust HPLC-MS analysis, is critical for any drug development program involving this core. By understanding these degradation pathways, researchers can make informed decisions during the lead optimization process, either by strategically modifying the molecule to enhance stability or by selecting alternative scaffolds, ultimately leading to the development of safer and more effective medicines.

References

  • Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide. - ResearchGate.
  • Benzisoxazole - Wikipedia.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A.
  • Benzisoxazole synthesis - Organic Chemistry Portal.
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl).
  • Decomposition and Isomerization of 1,2-benzisoxazole: Single-Pulse Shock-Tube Experiments, Quantum Chemical and Transition-State Theory Calculations - PubMed.
  • HPLC method for simultaneous determination of impurities and degradation products in zonisamide - PubMed.
  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed.
  • Thermal Reactions of Benzoxazole. Single Pulse Shock Tube Experiments and Quantum Chemical Calculations | The Journal of Physical Chemistry A - ACS Publications.
  • Reactivity of 1,2-benzisoxazole 2-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • Benzisoxazole - chemeurope.com.
  • Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor.
  • Scheme for the synthesis of 1, 2-benzisoxazole derivatives - ResearchGate.
  • WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH - WJAHR.
  • Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter - DigitalCommons@URI.
  • 1,2-Benzisoxazole - the NIST WebBook.
  • Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor - NIH.
  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology.
  • Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC - NIH.
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives - OUCI.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC.

Sources

An In-depth Technical Guide to 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzisoxazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active agents.[1][2][3] Its unique electronic and structural properties allow for versatile interactions with a range of biological targets, leading to applications as antipsychotics, anticonvulsants, anti-inflammatory, and antimicrobial agents.[1][4] This guide focuses on a specific, functionalized derivative: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid (CAS No. 108805-39-6). The presence of the carboxylic acid at the 3-position provides a critical synthetic handle for molecular elaboration, while the 5-methoxy group modulates the electronic character of the aromatic system, influencing both reactivity and pharmacokinetic properties. This document serves as a comprehensive technical resource, consolidating foundational knowledge, robust analytical methodologies, and strategic applications to empower researchers in leveraging this compound for novel drug discovery initiatives.

Core Molecular Profile & Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research campaign. These parameters dictate everything from solvent selection in synthesis to formulation strategies in later-stage development.

PropertyValueSource / Method
CAS Number 108805-39-6Chemical Abstracts Service
Molecular Formula C₉H₇NO₄---
Molecular Weight 193.16 g/mol ---
IUPAC Name 5-Methoxy-1,2-benzoxazole-3-carboxylic acidIUPAC Nomenclature
Appearance White to off-white solid (Predicted)General observation for this class
Purity (Typical) ≥96%[5]
Solubility Predicted to be soluble in DMSO, DMF, and sparingly soluble in methanol.Inferred from similar structures

Synthesis Pathway: A Rational Approach to the Benzisoxazole Core

While multiple strategies exist for the synthesis of the 1,2-benzisoxazole core, a particularly effective and relevant approach for 3-carboxy derivatives proceeds through the cyclization of a suitably substituted 2-hydroxyaryl precursor.[6] This method is advantageous as it directly installs the desired carboxylic acid functionality, avoiding potentially harsh oxidation steps later in the sequence.[6]

The proposed synthesis begins with the commercially available 4-methoxyphenol, which undergoes a Reimer-Tiemann reaction to yield the key intermediate, 2-hydroxy-5-methoxybenzaldehyde.[7] This aldehyde is then converted to an oxime, followed by cyclization to form the target molecule.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Oximation cluster_2 Step 3: Oxidative Cyclization & Hydrolysis A 4-Methoxyphenol B 2-Hydroxy-5-methoxybenzaldehyde A->B  NaOH, CHCl₃  Reimer-Tiemann Reaction C 2-Hydroxy-5-methoxybenzaldehyde Oxime B->C  NH₂OH·HCl  Pyridine D This compound C->D  NaOH, H₂O₂  Followed by Acidification

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, logical synthesis based on established chemical transformations for this class of compounds.[6] Optimization may be required based on specific laboratory conditions.

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

  • In a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in aqueous sodium hydroxide (4.0 eq in 500 mL H₂O).

  • Heat the mixture to 60-65°C.

  • Add chloroform (1.5 eq) dropwise over 2 hours, maintaining the temperature. The causality here is critical: slow addition prevents an uncontrolled exotherm and maximizes the yield of the desired ortho-formylation over other side reactions.

  • After the addition is complete, continue stirring at 65°C for an additional 3 hours.

  • Cool the reaction mixture, acidify with dilute HCl to pH ~5, and extract with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-hydroxy-5-methoxybenzaldehyde.

Step 2: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde Oxime

  • Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol (10 volumes).

  • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). The pyridine acts as a base to neutralize the HCl generated, driving the reaction to completion.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and collect the precipitated solid by filtration. Wash with cold water and dry under vacuum.

Step 3: Cyclization to this compound

  • Suspend the oxime (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add hydrogen peroxide (30% solution, 2.5 eq) dropwise, ensuring the temperature does not exceed 10°C. This is an oxidative cyclization process.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture again and carefully acidify with concentrated HCl to pH ~2. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to yield the final product.

Analytical Characterization and Quality Control

A self-validating system of analytical checks is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following workflow outlines a comprehensive characterization strategy.

Analytical_Workflow Start New Batch of 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid HPLC HPLC Purity (Area %) Start->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Purity OK? MS LC-MS (Molecular Weight) NMR->MS Structure OK? FTIR FT-IR (Functional Groups) MS->FTIR Mass OK? End Qualified Material (Purity ≥95% & Structure Confirmed) FTIR->End Functional Groups OK?

Caption: A logical workflow for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound by assessing the area percentage of the main peak.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution is recommended for separating potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A major peak corresponding to the product, with purity calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the hydrogen (¹H) and carbon (¹³C) environments.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve carboxylic acids and show the acidic proton.

  • Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Broad Singlet1H-COOH
~7.8Doublet1HH-7
~7.5Doublet of Doublets1HH-6
~7.3Doublet1HH-4
~3.9Singlet3H-OCH₃
  • Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~162-COOH
~158C-5
~155C-3
~148C-7a
~120C-7
~118C-6
~115C-3a
~98C-4
~56-OCH₃
Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Negative ion mode is highly effective for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.

  • Expected Result: A prominent peak at m/z = 192.03, corresponding to [C₉H₆NO₄]⁻.

Chemical Reactivity and Derivatization for SAR Studies

The true value of this compound in a drug discovery context lies in its potential for derivatization. The carboxylic acid is a versatile functional group that serves as a launchpad for creating a library of analogues to explore structure-activity relationships (SAR).

SAR_Derivatization Core 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid Amide Amide Library (R-NH₂) Core->Amide HATU, DIPEA, R¹R²NH AcidChloride Acid Chloride Intermediate Core->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Library (R-OH) AcidChloride->Amide R¹R²NH AcidChloride->Ester R-OH, Base

Caption: Key derivatization pathways for SAR studies.

Amide Bond Formation

This is the most common and arguably most fruitful derivatization strategy. Coupling with a diverse panel of primary and secondary amines allows for the exploration of new hydrogen bond interactions, steric bulk, and lipophilicity within a target's binding pocket.

Protocol: HATU-Mediated Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. The formation of the active ester is the key mechanistic step.

  • Add the desired amine (1.2 eq) and continue stirring at room temperature for 2-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via silica gel chromatography or preparative HPLC.

Potential Applications in Drug Discovery & Medicinal Chemistry

Given the extensive biological activities of the benzisoxazole scaffold, this molecule is a prime candidate for several therapeutic areas.[1][2] The methoxy substituent is known to influence antioxidant properties in some benzisoxazole derivatives.[1] Furthermore, isoxazole-3-carboxylic acids have recently been explored as potent inhibitors of enzymes like xanthine oxidase, which is relevant for treating gout.[8]

Potential Research Areas:

  • Anticancer Agents: As a building block for kinase inhibitors or other enzyme-targeted therapies.[1]

  • Antimicrobial Agents: The scaffold can be elaborated to target bacterial or fungal pathogens.[1]

  • CNS Agents: Following the precedent of drugs like risperidone, derivatives could be screened for activity at dopaminergic and serotonergic receptors.[4]

  • Metabolic Diseases: Exploration as inhibitors for enzymes implicated in metabolic disorders.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper handling is paramount for both safety and data integrity.

  • Hazard Identification: This compound is irritating to the eyes and respiratory system. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] All work should be performed in a well-ventilated fume hood.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to prevent potential degradation.

  • Disposal: Dispose of the material in accordance with all federal, state, and local environmental regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is an appropriate method.[9]

Conclusion

This compound represents more than just a chemical intermediate; it is a strategic entry point into a rich chemical space with proven therapeutic relevance. Its synthesis is achievable through established organic chemistry principles, its structure can be rigorously confirmed with standard analytical techniques, and its key functional group offers vast potential for derivatization. This guide provides the foundational and practical knowledge necessary for researchers to confidently incorporate this valuable building block into their drug discovery programs, paving the way for the next generation of innovative therapeutics.

References

  • Chavva, K., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Anisimov, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
  • Angene Chemical. Safety Data Sheet for this compound.
  • PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • ResearchGate. Structure activity relationship of the synthesized compounds.
  • ResearchGate. Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Wikipedia. Benzisoxazole.
  • RSC Publishing. Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry.
  • ResearchGate. Structure of 2,1-benzisoxazole-3-carboxylic acid (1) and....
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Indian Journal of Chemistry. A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors.
  • International Journal of Drug Design and Discovery. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
  • National Center for Biotechnology Information. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
  • MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • PubMed. Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones.
  • ResearchGate. A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde.
  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.
  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde.
  • PubMed. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents.
  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ResearchGate. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents.

Sources

An In-Depth Technical Guide to 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is structured to deliver not just data, but actionable insights, grounded in established scientific principles. It covers the molecule's physicochemical properties, a plausible synthetic pathway, predicted spectroscopic data for characterization, potential therapeutic applications, and essential safety protocols.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 5-methoxy-1,2-benzisoxazole-3-carboxylic acid, belongs to the benzisoxazole class of compounds. The benzisoxazole scaffold is a privileged structure in drug discovery, known for its presence in a variety of biologically active agents.[1] The fusion of a benzene ring with an isoxazole ring creates a rigid bicyclic system that can effectively interact with biological targets. The methoxy and carboxylic acid functional groups at positions 5 and 3, respectively, provide key electronic and hydrogen-bonding features that can influence the molecule's pharmacokinetic and pharmacodynamic profiles.

A summary of its key physicochemical properties is presented below:

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol
CAS Number 108805-39-6[2]
Appearance Predicted to be a solid
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents like DMSO and methanol

Synthesis and Mechanistic Insights

The proposed pathway begins with a commercially available starting material, 2-hydroxy-5-methoxybenzonitrile. The synthesis can be envisioned in two key steps:

Step 1: Oximation of the Salicylaldehyde Derivative The synthesis would likely start from a 2-hydroxy-5-methoxy-substituted aromatic aldehyde or ketone. This precursor would undergo oximation by reacting with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, to form the corresponding oxime.

Step 2: Oxidative Cyclization to Form the Benzisoxazole Ring The resulting oxime can then undergo an intramolecular oxidative cyclization to form the benzisoxazole ring. A variety of reagents can be used for this step, including hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) or a suitable oxidizing agent.

A logical workflow for this proposed synthesis is depicted below:

G start 2-Hydroxy-5-methoxybenzaldehyde reagent1 Hydroxylamine Hydrochloride, Base start->reagent1 product1 Intermediate Oxime reagent1->product1 reagent2 Oxidizing Agent (e.g., PIDA) product1->reagent2 product2 5-Methoxy-benzo[d]isoxazole-3-carbaldehyde reagent2->product2 reagent3 Oxidation (e.g., KMnO4 or Jones Oxidation) product2->reagent3 final_product This compound reagent3->final_product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization: A Predictive Analysis

In the absence of published experimental spectra for this compound, we can predict the key spectroscopic features based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. This predictive data serves as a valuable reference for researchers aiming to identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The aromatic protons on the benzene ring will likely appear as a set of coupled multiplets in the range of δ 7.0-8.0 ppm. The methoxy group protons should present as a sharp singlet around δ 3.8-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be sensitive to solvent and concentration.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the range of δ 165-175 ppm. The aromatic and isoxazole ring carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear as a signal around δ 55-60 ppm.

Mass Spectrometry (MS)

For mass spectrometry analysis using a soft ionization technique like Electrospray Ionization (ESI), the spectrum in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z of approximately 192.03. In positive ion mode, a peak for the protonated molecule [M+H]⁺ at an m/z of approximately 194.04 might be observed. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

  • A strong C=O stretching absorption for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

  • C-O stretching bands for the methoxy and carboxylic acid groups in the 1200-1300 cm⁻¹ region.

  • C=N and C=C stretching vibrations from the aromatic and isoxazole rings in the 1400-1600 cm⁻¹ range.

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesized Compound nmr NMR (1H, 13C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir structure Confirmed Structure nmr->structure ms->structure ir->structure

Sources

The Pharmacological Profile of Substituted Benzisoxazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The benzisoxazole nucleus, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][4] This guide provides an in-depth exploration of the pharmacological profile of substituted benzisoxazoles, with a particular focus on their applications as antipsychotic, anticonvulsant, and anti-inflammatory agents. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols utilized in their preclinical evaluation, offering a comprehensive resource for researchers and drug development professionals.

I. Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Substituted benzisoxazoles are most renowned for their profound impact on the treatment of psychosis, particularly schizophrenia and bipolar disorder.[5] The therapeutic efficacy of these atypical antipsychotics stems from their ability to modulate key neurotransmitter systems in the brain, primarily the dopamine and serotonin pathways.[5][6]

Mechanism of Action: A Symphony of Receptor Interactions

Unlike typical antipsychotics that primarily act as potent dopamine D2 receptor antagonists, benzisoxazole derivatives exhibit a more complex and nuanced receptor binding profile.[5] Their hallmark is a combined antagonism of dopamine D2 and serotonin 5-HT2A receptors, a characteristic that is believed to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS).[5][7]

The leading benzisoxazole-based antipsychotics include risperidone, its active metabolite paliperidone, iloperidone, ocaperidone, perospirone, and lurasidone. While sharing a common mechanistic framework, subtle differences in their receptor affinities and downstream signaling effects account for their distinct clinical profiles.[8][9][10]

  • Risperidone and Paliperidone: Risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone), are potent antagonists of both D2 and 5-HT2A receptors.[8][9] Risperidone exhibits a higher affinity for 5-HT2A receptors compared to D2 receptors.[9] Paliperidone, while structurally similar, shows some differences in receptor binding ratios and effects on mitochondrial function.[8][9][11] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[12] Conversely, the blockade of 5-HT2A receptors is hypothesized to enhance dopamine release in other brain regions, potentially mitigating negative symptoms and reducing the risk of EPS.[5][12]

  • Lurasidone: Lurasidone is a newer generation atypical antipsychotic with a unique receptor binding profile.[13][14] It acts as an antagonist at D2 and 5-HT2A receptors, similar to other benzisoxazoles.[7][13] However, it also displays high affinity as a 5-HT7 receptor antagonist and a partial agonist at 5-HT1A receptors.[13][14][15] The 5-HT7 antagonism and 5-HT1A partial agonism are thought to contribute to its pro-cognitive and antidepressant effects.[13][14] Lurasidone has a low affinity for histamine H1 and muscarinic M1 receptors, which is associated with a lower risk of side effects like weight gain and sedation.[13][14]

  • Ocaperidone: Ocaperidone is a highly potent D2 antagonist with concomitant, equivalent 5-HT2 antagonism.[16][17] In preclinical studies, it was found to be more potent than risperidone in inhibiting dopamine agonist-induced behaviors.[16] The high dissociation between the inhibition of apomorphine-induced behavior and the induction of catalepsy suggested a low potential for extrapyramidal side effects.[16]

  • Perospirone: Perospirone is an antagonist at both D2 and 5-HT2A receptors.[12][18] It is also a partial agonist at 5-HT1A receptors, which may contribute to its anxiolytic and antidepressant properties.[18][19] Perospirone also interacts with D4 and α1-adrenergic receptors as an antagonist.[18]

The intricate interplay of these receptor interactions is crucial for the therapeutic efficacy of benzisoxazole antipsychotics. The following diagram illustrates the generalized signaling pathway affected by these drugs.

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Therapeutic_Effects Therapeutic Effects (↓ Positive Symptoms) D2R->Therapeutic_Effects Leads to Side_Effect_Mitigation Side Effect Mitigation (↓ EPS, ↑ Negative Symptoms) HT2AR->Side_Effect_Mitigation Blockade Leads to Benzisoxazole Substituted Benzisoxazoles Benzisoxazole->D2R Antagonizes Benzisoxazole->HT2AR Antagonizes

Caption: Generalized mechanism of action for benzisoxazole antipsychotics.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of benzisoxazole antipsychotics is intricately linked to their chemical structure. Key SAR observations include:

  • The 3-(Piperidin-4-yl)-1,2-benzisoxazole Moiety: This core structure is a common feature in many potent antipsychotics like risperidone and paliperidone, highlighting its importance for D2 and 5-HT2A receptor binding.[5]

  • Substitution on the Benzisoxazole Ring: Modifications on the benzisoxazole ring can significantly impact receptor affinity and selectivity. For instance, the introduction of a fluorine atom at the 6-position is a common feature in many of these drugs.

  • The N-Substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is crucial for modulating the overall pharmacological profile, including receptor binding affinities and pharmacokinetic properties.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of selected benzisoxazole antipsychotics for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

CompoundD25-HT2A5-HT1A5-HT7H1M1α1α2C
Risperidone 3.130.16420-20>10,0000.8-
Paliperidone 4.80.61100-34>10,0001.1-
Lurasidone 1.680.476.750.49>1000>100047.710.8
Ocaperidone PotentPotent------
Perospirone 1.40.62.9-44-3.8-

Data compiled from various sources.[9][13][14][16][18][19]

Experimental Protocol: In Vitro Receptor Binding Assay

A fundamental experiment to characterize the pharmacological profile of a novel benzisoxazole derivative is the in vitro receptor binding assay. This assay determines the affinity of the compound for various neurotransmitter receptors.

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 or 5-HT2A receptors.

  • Radioligand: [3H]Spiperone for both D2 and 5-HT2A receptors.[20]

  • Non-specific binding competitors: Sulpiride for D2 receptors and R43448 for 5-HT2A receptors.[20]

  • Test compound solutions at various concentrations.

  • Scintillation cocktail and a liquid scintillation counter.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competitor (for non-specific binding).

  • Reaction Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation Period: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Anticonvulsant Activity: A Promising Avenue for Benzisoxazole Derivatives

Beyond their well-established role in psychosis, substituted benzisoxazoles have demonstrated significant potential as anticonvulsant agents.[1][21] Several derivatives have shown marked activity in preclinical models of epilepsy.[21][22][23]

Mechanism of Action: Diverse and Evolving Understanding

The precise mechanisms underlying the anticonvulsant effects of benzisoxazoles are still under investigation and appear to be diverse. Some proposed mechanisms include:

  • Modulation of GABAergic Neurotransmission: Some benzoxazole derivatives have been shown to increase the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[22] This enhancement of GABAergic function can lead to a reduction in neuronal excitability and thus suppress seizure activity.

  • Interaction with Voltage-Gated Ion Channels: While not as extensively studied as other anticonvulsants, it is plausible that some benzisoxazole derivatives may exert their effects by modulating the activity of voltage-gated sodium or calcium channels, which are critical for neuronal firing.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable clues for the design of potent benzisoxazole-based anticonvulsants:

  • Substitutions on the Benzisoxazole Ring: The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity, although it may also increase neurotoxicity.[21]

  • The 3-Sulfamoylmethyl Group: The presence of a sulfamoylmethyl group at the 3-position of the benzisoxazole ring appears to be a key pharmacophore for anticonvulsant activity.[21]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used and clinically validated animal model for identifying compounds with activity against generalized tonic-clonic seizures.[24][25][26][27][28]

Objective: To evaluate the anticonvulsant activity of a test compound against MES-induced seizures in mice.

Materials:

  • Male Swiss albino mice (20-25 g).

  • An electroconvulsive shock apparatus with corneal electrodes.

  • Electrode solution (e.g., 0.9% saline).

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Standard anticonvulsant drug (e.g., phenytoin).

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to different groups of mice. A positive control group receives the standard drug.

  • Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: Calculate the percentage of animals protected from seizures in each group. Determine the median effective dose (ED50), the dose that protects 50% of the animals from seizures, using probit analysis.

Anticonvulsant_Workflow start Start acclimatization Animal Acclimatization start->acclimatization dosing Dosing (Test Compound, Vehicle, Standard) acclimatization->dosing pretreatment Pre-treatment Period dosing->pretreatment mes_induction Maximal Electroshock (MES) Induction pretreatment->mes_induction observation Observation of Tonic Hind Limb Extension mes_induction->observation data_analysis Data Analysis (% Protection, ED50 Calculation) observation->data_analysis end End data_analysis->end

Sources

An In-depth Technical Guide to the Solubility of 5-Methoxy-benzo[d]isoxazole-3-carboxylic Acid in Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid in methanol. While specific experimental values for this compound are not widely published, this document outlines the theoretical framework governing its solubility, influenced by its structural attributes—a carboxylic acid moiety, a methoxy group, and the benzisoxazole core. A detailed, field-proven experimental protocol using the gold-standard shake-flask method is presented, enabling researchers to accurately and reproducibly determine this crucial physicochemical parameter. This guide is intended to be a practical resource, bridging theoretical knowledge with actionable laboratory procedures to support drug discovery and development initiatives.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process largely dictated by its ability to dissolve in physiological fluids. Poor solubility is a leading cause of failure for promising drug candidates.[1] Therefore, the early and accurate assessment of solubility in various solvent systems is a non-negotiable step in the research and development pipeline.

This compound is a heterocyclic organic compound whose potential as a bioactive agent warrants a thorough investigation of its physicochemical properties. Its structure, featuring a carboxylic acid group, suggests a propensity for hydrogen bonding, which is a key factor in its interaction with polar solvents like methanol.[1] Methanol is a common solvent in organic synthesis, purification, and the formulation of dosage forms, making the solubility data in this medium particularly relevant for chemists and pharmaceutical scientists.

This guide will delve into the molecular determinants of solubility for this compound in methanol and provide a robust experimental framework for its quantitative measurement.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility. The molecular structure of this compound offers several clues to its solubility profile in methanol.

  • The Carboxylic Acid Group (-COOH): This is the most significant contributor to its solubility in polar protic solvents. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Methanol, with its hydroxyl group, can readily participate in hydrogen bonding with the carboxylic acid moiety, facilitating dissolution.[2][3]

  • The Methoxy Group (-OCH3): The oxygen atom in the methoxy group has lone pairs of electrons and can act as a hydrogen bond acceptor, further contributing to the molecule's interaction with methanol.

  • The Benzisoxazole Ring: This fused aromatic ring system is inherently more hydrophobic. As the size of the hydrocarbon portion of a molecule increases, its solubility in polar solvents tends to decrease.[2]

The interplay between the polar functional groups and the nonpolar ring system will ultimately determine the extent of solubility. It is anticipated that this compound will exhibit moderate to good solubility in methanol due to the strong hydrogen bonding capabilities of the carboxylic acid group.

Dissolution is a complex phenomenon influenced by a multitude of factors beyond simple polarity, including temperature, the molecular structure of both the solute and the solvent, and the interactions between them.[4]

Experimental Determination of Solubility: The Shake-Flask Method

The gold-standard for determining equilibrium solubility is the shake-flask method.[1] This technique measures the saturation concentration of a compound in a given solvent at a specific temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound (solid)

  • Methanol (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

  • Syringe filters (e.g., 0.22 µm PTFE or other methanol-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical method

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium is reached and that the measurement of the dissolved solute is accurate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid to a known volume of methanol in a vial. equil1 Seal vial and place on orbital shaker at constant temperature. prep1->equil1 equil2 Agitate for 24-48 hours to reach equilibrium. equil1->equil2 Time sep1 Allow excess solid to settle. equil2->sep1 sep2 Withdraw supernatant and filter through a syringe filter. sep1->sep2 Clarification ana1 Dilute the clear filtrate to a concentration within the HPLC's linear range. sep2->ana1 ana2 Analyze the diluted sample by HPLC. ana1->ana2 Injection ana3 Calculate solubility from the measured concentration and dilution factor. ana2->ana3 Calibration Curve

Sources

Methodological & Application

Protocol for 1,2-benzisoxazole synthesis from o-hydroxyaryl oximes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1,2-Benzisoxazoles from o-Hydroxyaryl Oximes

Authored by a Senior Application Scientist

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold, forming the structural backbone of numerous compounds with significant pharmacological activities.[1][2] Its presence in key therapeutic agents, such as the anticonvulsant Zonisamide and the atypical antipsychotics Risperidone and Iloperidone, underscores its importance in drug discovery and development.[1][3][4][5] This structural motif is valued for its ability to serve as a versatile template, enabling interaction with a wide range of biological targets.[6]

Among the various synthetic routes to this valuable heterocycle, the intramolecular cyclization of o-hydroxyaryl oximes is one of the most established and widely employed strategies.[3][7] This approach is favored for its reliability and the ready availability of starting materials. This application note provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and critical insights for researchers engaged in the synthesis of 1,2-benzisoxazole derivatives.

Mechanistic Rationale: The "Why" Behind the Protocol

The conversion of an o-hydroxyaryl oxime to a 1,2-benzisoxazole is fundamentally an intramolecular cyclodehydration reaction, proceeding via N–O bond formation.[3][8] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

The core transformation involves two critical events:

  • Deprotonation of the Phenolic Hydroxyl: The reaction is typically initiated by a base, which deprotonates the acidic phenolic hydroxyl group to form a nucleophilic phenoxide ion.

  • Intramolecular Nucleophilic Attack: The generated phenoxide attacks the nitrogen atom of the oxime. For this to occur efficiently, the oxime's hydroxyl group must be converted into a good leaving group. This is the most critical step for driving the reaction forward.

A common strategy is to first "activate" the oxime by converting its hydroxyl group into an acetate or sulfonate ester. This activation serves a dual purpose: it creates an excellent leaving group (acetate or sulfonate anion) and renders the oxime nitrogen more electrophilic, facilitating the intramolecular nucleophilic attack.

A potential competitive pathway is the Beckmann rearrangement, which can lead to the formation of isomeric benzo[d]oxazoles as side products.[3][8] The choice of reagents and reaction conditions is therefore critical to favor the desired N–O bond formation over the rearrangement. Anhydrous conditions, for instance, can favor the desired benzisoxazole formation.[9]

Caption: Key mechanistic stages in 1,2-benzisoxazole synthesis.

Detailed Experimental Protocol: A Validated Approach

This protocol details a reliable two-step procedure for synthesizing 3-methyl-1,2-benzisoxazole from 2'-hydroxyacetophenone, a method adapted from well-established literature procedures.[7]

Part A: Synthesis of 2'-Hydroxyacetophenone Oxime (Starting Material)
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2'-hydroxyacetophenone (10 mmol) in ethanol (50 mL).

  • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (12 mmol) followed by an aqueous solution of sodium hydroxide (15 mmol in 20 mL of water).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with dilute HCl. The solvent is then removed under reduced pressure.

  • Isolation: Add cold water (50 mL) to the residue to precipitate the oxime. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the 2'-hydroxyacetophenone oxime. The product can be purified further by recrystallization from an ethanol-water mixture.

Part B: Acetylation and Cyclization to 3-Methyl-1,2-benzisoxazole
  • Reagent Setup: In a 100 mL round-bottom flask, suspend the 2'-hydroxyacetophenone oxime (5 mmol) in acetic anhydride (10 mmol).

  • Acetylation: Stir the mixture at room temperature. The oxime will dissolve as it is converted to the acetate derivative. This step is typically complete within 30-60 minutes.

  • Cyclization: Add dry pyridine (20 mL) to the flask. The pyridine acts as both the solvent and the base to facilitate the cyclization.

  • Reaction: Heat the reaction mixture to reflux for 3-4 hours.[7] Monitor the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring. A solid product should precipitate.

  • Isolation and Purification: Filter the crude product, wash with cold water, and dry. The 3-methyl-1,2-benzisoxazole can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Caption: General experimental workflow for the synthesis.

Comparative Data on Cyclization Methodologies

The choice of solvent, base, and activating agent can significantly influence reaction times and yields. The following table summarizes various conditions reported for the cyclization of o-hydroxyaryl oxime derivatives.

Substrate TypeActivating Agent / ReagentBase / CatalystSolventConditionsYield (%)Reference
o-Hydroxy ketoxime acetate(Self-activated)PyridinePyridineReflux, 3-4h~90%[7]
o-Hydroxy ketoxime benzenesulfonate(Self-activated)NaOHDioxaneReflux, 12hGood[7][10]
o-Hydroxy ketoximeAcetic Anhydride[bmim]OH (ionic liquid)-Microwave, 30-60s85-96%[11]
o-Hydroxyaryl N-H KetimineN-Chlorosuccinimide (NCS)-DichloromethaneRoom TempGood[9]
o-Hydroxyaryl OximePPh₃ / DDQ-DichloromethaneRoom Temp, 1h82-95%[3]
o-Hydroxyaryl OximeTriflic Anhydride (Tf₂O)-Dichloromethane0°C to RT80-96%[12]

Modern Synthetic Advances

While the classical base-catalyzed cyclization remains robust, several modern methodologies offer advantages in terms of reaction speed, efficiency, and environmental impact.

  • Microwave-Assisted Synthesis: As demonstrated with ionic liquids, microwave irradiation can dramatically reduce reaction times from hours to seconds, often leading to higher yields and cleaner reactions.[11]

  • Transition-Metal Catalysis: Copper-catalyzed methods have been developed for the cyclization of Z-oximes, offering an alternative pathway that avoids strongly basic or acidic conditions.[3]

  • Oxidative Cyclization: The use of hypervalent iodine reagents, such as iodobenzene diacetate, can promote oxidative cyclization of o-hydroxyaryl ketoximes to form 1,2-benzisoxazole 2-oxides, which are themselves useful synthetic intermediates.[13][14]

  • Flow Chemistry: For large-scale synthesis, converting these batch protocols to continuous flow processes can offer superior control over reaction parameters, improved safety, and higher throughput.

Conclusion

The synthesis of 1,2-benzisoxazoles from o-hydroxyaryl oximes is a cornerstone reaction for accessing a scaffold of high medicinal importance. A thorough understanding of the underlying N-O bond-forming mechanism allows researchers to make informed decisions about reaction conditions, whether employing classical base-catalyzed cyclization or exploring modern, more efficient alternatives. The protocols and data presented herein provide a solid, authoritative foundation for scientists and professionals in drug development to successfully synthesize these valuable heterocyclic compounds.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Letters of Chemistry, Physics and Astronomy. [Link]
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025). Chemistry of Heterocyclic Compounds. [Link]
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). RSC Advances. [Link]
  • Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. II. The Catalytic Reductions of 1, 2-Benzisoxazole-3-acetamide Oxime and Related Compounds. (1976). CHEMICAL & PHARMACEUTICAL BULLETIN. [Link]
  • Synthesis of related substances of antipsychotic drug Risperidone. (2021).
  • Process For The Preparation Of Risperidone.Quick Company. [Link]
  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. (2012). Journal of the Serbian Chemical Society. [Link]
  • Benzisoxazole synthesis.Organic Chemistry Portal. [Link]
  • Process for making risperidone and intermediates therefor. (2006).
  • 1,2-Benzisoxazole compounds: a patent review (2009 - 2014). (2015).
  • Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. (2013). Journal of Chemical and Pharmaceutical Research. [Link]
  • Benzisoxazole.Wikipedia. [Link]
  • Benzisoxazole: A privileged scaffold for medicinal chemistry. (2018).
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds.Science of Synthesis. [Link]
  • TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. (2021). The Journal of Organic Chemistry. [Link]
  • N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (2012). Organic Letters. [Link]
  • Oxidative cyclizations of oximes using hypervalent iodine reagents. (2017). Arkivoc. [Link]
  • Oxidative cyclizations of oximes using hypervalent iodine reagents.
  • Oxidative Cycloaddition of Aldoximes with Maleimides using Catalytic Hydroxy(aryl)iodonium Species.
  • A new synthesis of 1,2-benzisoxazoles. (1977). Indian Journal of Chemistry. [Link]
  • Oxime radicals: generation, properties and application in organic synthesis. (2020). Beilstein Journal of Organic Chemistry. [Link]
  • Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. (2020). HETEROCYCLES. [Link]
  • Synthesis of 1,2-benzisoxazole 2-oxides. (2012).
  • Cyclization of ??-Oxo-oximes to 2-Substituted Benzoxazoles.
  • A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. (2017). Letters in Organic Chemistry. [Link]

Sources

Protocol for the Purification of 5-Methoxy-benzo[d]isoxazole-3-carboxylic Acid via Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1] The purity of this intermediate is paramount, as contaminants can lead to side reactions, lower yields, and introduce impurities into the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization technique. The methodology is designed to be robust and reproducible, effectively removing common synthesis-related impurities. We will delve into the principles of solvent selection, the step-by-step purification process, and methods for validating the final product's purity, providing researchers with a comprehensive guide grounded in established crystallographic principles.

The Principle of Recrystallization

Recrystallization is a premier technique for purifying nonvolatile organic solids.[2] The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[5] As this solution undergoes controlled, slow cooling, the solubility of the desired compound decreases, forcing it to crystallize out of the solution.[2][4] The organized, repeating structure of a crystal lattice tends to exclude molecules that do not fit, meaning the impurities remain dissolved in the cooled solvent (the mother liquor).[2] The purified crystals are then isolated by filtration.[5]

For compounds like this compound, which possess both polar (carboxylic acid) and non-polar (aromatic ring) functionalities, finding a single solvent with the ideal solubility profile can be challenging. A single solvent might either dissolve the compound too readily at all temperatures or not at all. In such cases, a mixed-solvent system, also known as a solvent/anti-solvent approach, is highly effective.[6][7] This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the careful, dropwise addition of a miscible "anti-solvent" in which the compound is poorly soluble.[6][7][8] This addition reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[6]

Physicochemical Data and Solvent Selection

Accurate data is critical for designing a successful recrystallization. The key properties of the target compound are summarized below.

ParameterValue / DescriptionSource
IUPAC Name 5-Methoxy-1,2-benzisoxazole-3-carboxylic acid[9]
CAS Number 108805-39-6[9]
Molecular Formula C₉H₇NO₄-
Molecular Weight 193.16 g/mol -
Appearance Expected to be a solid
Melting Point Not specified in available literature. Determination is key for purity assessment.-
Rationale for Solvent System Selection

The choice of solvent is the most critical parameter in recrystallization.[3] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[2][10] For this compound, a mixed-solvent system is proposed. Due to the presence of the polar carboxylic acid group, polar solvents are expected to be good "solvents," while non-polar solvents will likely act as "anti-solvents." A common and effective pair for carboxylic acids is an alcohol and water.[11]

Proposed System: Ethanol / Water

  • Solvent ("Good"): Ethanol. It is a polar protic solvent capable of hydrogen bonding with the carboxylic acid moiety, likely dissolving the compound well, especially when heated.

  • Anti-Solvent ("Bad"): Water. While also polar, its polarity is higher than ethanol's. Adding water to the ethanolic solution will decrease the overall solubility of the organic molecule, promoting crystallization.

The following table outlines a screening process to experimentally verify a suitable solvent system.

SolventSolubility at 25 °C (Cold)Solubility at Boiling Point (Hot)Suitability
WaterInsolubleSparingly SolublePotential Anti-Solvent
EthanolSparingly SolubleSolublePotential "Good" Solvent
AcetoneSolubleVery SolublePotentially too soluble
Ethyl AcetateSparingly SolubleSolublePotential Single Solvent or "Good" Solvent
HexanesInsolubleInsolublePotential Anti-Solvent

Detailed Recrystallization Protocol

This protocol details the purification of crude this compound using an ethanol/water mixed-solvent system.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Use a heating mantle or a steam bath as a heat source to avoid ignition of flammable solvents like ethanol. Avoid open flames.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Required Apparatus
  • Erlenmeyer flasks (various sizes)

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bars

  • Graduated cylinders

  • Pasteur pipettes

  • Short-stemmed glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source (for vacuum filtration)

  • Watch glass

  • Spatula

Experimental Workflow Diagram

G start_node Start: Crude Solid process_node process_node decision_node decision_node output_node output_node A Start: Crude Solid B Dissolve in Minimum Hot 'Good' Solvent (e.g., Ethanol) A->B C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Add Hot 'Anti-Solvent' (e.g., Water) Dropwise Until Turbidity Persists C->E No D->E F Add 1-2 Drops of Hot 'Good' Solvent to Clarify E->F G Allow to Cool Slowly (Induces Crystallization) F->G H Cool in Ice Bath to Maximize Yield G->H I Isolate Crystals via Vacuum Filtration H->I J Wash Crystals with Cold Anti-Solvent I->J K Dry Crystals Under Vacuum J->K L End: Pure Crystalline Product K->L

Caption: Workflow for mixed-solvent recrystallization.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of the "good" solvent (ethanol) and begin heating the mixture to a gentle boil with stirring. Continue to add the hot solvent dropwise until the solid has just completely dissolved.[12] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[5] Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, they must be removed. To do this, perform a hot gravity filtration. Add a slight excess of hot solvent (~10% more) to prevent premature crystallization in the funnel.[5] Pre-heat a short-stemmed funnel and a receiving Erlenmeyer flask by pouring boiling solvent through them. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly.

  • Inducing Crystallization: Heat the "anti-solvent" (water) to its boiling point. Slowly add the hot anti-solvent dropwise to the clear, hot solution from the previous step while stirring.[8] Continue adding until you observe a persistent faint cloudiness (turbidity), which indicates the solution has become saturated and the compound is beginning to precipitate.[6][7]

  • Clarification: Once turbidity is achieved, add a few drops of the hot "good" solvent (ethanol) back into the solution until it just becomes clear again.[6][8] This ensures the solution is perfectly saturated at that high temperature, which is the ideal starting point for growing pure crystals.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be selectively excluded from the growing crystal lattice.[5] A rushed crystallization will trap impurities. Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product and increase the yield.[12]

  • Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel and filter flask.[13] Wet the filter paper with a small amount of the cold anti-solvent (water) to ensure it seals against the funnel. Swirl the cold slurry of crystals and pour it into the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (water).[14] This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of wash solvent to avoid dissolving the purified product.

  • Drying: Continue to draw air through the filter cake for several minutes to help evaporate the solvent.[15] Transfer the crystals to a pre-weighed watch glass, break up any large clumps, and allow them to dry completely. Drying can be done in a vacuum oven at a mild temperature or in a desiccator.[13]

Validation of Purity

The success of the recrystallization must be verified.

  • Yield Calculation: Weigh the final dried product and calculate the percent recovery. Note that some loss is inevitable as some product will remain dissolved in the mother liquor.[5]

  • Visual Inspection: The purified product should consist of well-defined crystals. A significant color reduction compared to the crude material often indicates successful purification.

  • Melting Point Analysis: This is a primary method for assessing purity. A pure compound will have a sharp melting point range (typically <2 °C), whereas an impure compound will melt over a broader and lower temperature range. Compare the experimental melting point to literature values if available.

  • Spectroscopic Analysis (Optional): For rigorous quality control in drug development, techniques like ¹H NMR, ¹³C NMR, or HPLC can be used to confirm the structure and quantify purity.

Troubleshooting

ProblemPossible CauseSolution
No Crystals Form Upon Cooling Too much "good" solvent was used; solution is not saturated.Gently heat the solution to boil off some of the solvent to reduce the volume. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal to induce nucleation.[14]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent and allow it to cool again more slowly. Using a larger volume of solvent may be necessary.[8]
Low Recovery Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Optimize the solvent volumes in a small-scale trial. Ensure all washing solvents are thoroughly chilled. Ensure the filtration apparatus is properly pre-heated.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Colorado, Boulder. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Wired Chemist. (n.d.). Recrystallization.
  • Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works.
  • University of Calgary. (n.d.). Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • Massachusetts Institute of Technology OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, San Diego. (n.d.). Recrystallization.
  • Creighton University. (n.d.). Recrystallization of Benzoic Acid.
  • Google Patents. (1991). US5034105A - Carboxylic acid purification and crystallization process.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • ResearchGate. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols.
  • MySkinRecipes. (n.d.). 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid.

Sources

Application Note: Structural Elucidation of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid using Experimental ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectrum of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. As a key heterocyclic scaffold in medicinal chemistry, unambiguous structural confirmation is paramount. This document outlines the foundational principles, a detailed experimental protocol, predicted spectral data with in-depth assignments, and a workflow for robust characterization. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific rigor.

Introduction: The Significance of this compound

The benzo[d]isoxazole moiety is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. The specific substitution pattern of this compound, featuring both an electron-donating methoxy group and an electron-withdrawing carboxylic acid, creates a unique electronic environment. This environment dictates its chemical reactivity and biological interactions. Therefore, precise analytical characterization is not merely a procedural step but a foundational requirement for any meaningful research and development endeavor. ¹³C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon skeleton of the molecule, providing definitive evidence of its structure and purity.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

To facilitate spectral assignment, a clear understanding of the molecular structure and the electronic influence of each substituent is essential.

Numbering Convention and Structural Diagram

The IUPAC numbering for the benzo[d]isoxazole ring system is critical for unambiguous signal assignment.

Caption: Structure and IUPAC numbering of this compound.

Predicted ¹³C NMR Chemical Shifts and Rationale
Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Carboxylic Acid)160 - 165The carbonyl carbon of a carboxylic acid attached to an sp² system is expected in this downfield region.[5][6]
C7a 162 - 166This is a quaternary carbon bonded to the electronegative oxygen and nitrogen of the isoxazole ring, leading to a significant downfield shift.
C5 158 - 162This carbon is directly attached to the strongly electron-donating methoxy group, causing a substantial downfield ( deshielding) effect due to resonance.
C3 148 - 152This carbon is part of the isoxazole ring and is deshielded by the adjacent nitrogen and the attached carboxylic acid group.
C3a 120 - 125A quaternary carbon in the fused ring system, its shift is influenced by its position relative to the heteroatoms.
C7 118 - 122Aromatic CH carbon adjacent to the fused isoxazole ring.
C4 112 - 116Aromatic CH carbon ortho to the electron-donating methoxy group, which causes an upfield (shielding) shift.
C6 100 - 105Aromatic CH carbon ortho to the methoxy group and meta to the ring fusion, expected to be significantly shielded.
-OCH₃ 55 - 60The carbon of the methoxy group is consistently found in this region.[6]

Experimental Protocol for ¹³C NMR Data Acquisition

This protocol provides a self-validating system for obtaining a high-quality ¹³C NMR spectrum. Adherence to these steps ensures reproducibility and accuracy.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh 15-50 mg of purified This compound prep2 Transfer to a clean, dry vial prep1->prep2 prep3 Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep2->prep3 prep4 Vortex/sonicate until fully dissolved prep3->prep4 prep5 Filter through glass wool into a 5 mm NMR tube prep4->prep5 acq1 Insert sample and lock on solvent signal prep5->acq1 acq2 Shim magnet coils for optimal homogeneity acq1->acq2 acq3 Set acquisition parameters: - Proton decoupling (e.g., waltz16) - Spectral Width: ~240 ppm - Relaxation Delay (D1): 2 s - Number of Scans: ≥ 1024 acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply exponential multiplication (line broadening) acq4->proc1 proc2 Perform Fourier Transform proc1->proc2 proc3 Phase correct the spectrum proc2->proc3 proc4 Perform baseline correction proc3->proc4 proc5 Reference spectrum to solvent peak (DMSO-d₆ at 39.52 ppm) proc4->proc5 proc6 Assign peaks and integrate (optional) proc5->proc6

Sources

Application Notes and Protocols for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzisoxazole Scaffold

In the landscape of modern medicinal chemistry, the benzisoxazole scaffold has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system offers a versatile framework for the design of ligands that can interact with a diverse range of biological targets, leading to applications in anti-HIV, antimicrobial, antipsychotic, anti-inflammatory, and anticancer research.[1] The inherent properties of the benzisoxazole ring system, including its rigid structure and potential for various substitutions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document provides a detailed guide for researchers on the utility of a specific, yet highly significant, derivative: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid . While this compound itself may not be the final active pharmaceutical ingredient, it serves as a crucial building block in the synthesis of potent and selective modulators of key biological targets, most notably the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

A pivotal study in the development of new treatments for type II diabetes mellitus identified a series of benzimidazolone carboxylic acids and oxazolidinediones as selective PPARγ modulators (SPPARγMs).[4] A key compound from this research, (5R)-5-(3-{[3-(5-methoxybenzisoxazol-3-yl)benzimidazol-1-yl]methyl}phenyl)-5-methyloxazolidinedione, demonstrated efficacy comparable to the established drug rosiglitazone in animal models, but with a diminished side-effect profile.[4] This underscores the therapeutic potential unlocked by incorporating the 5-methoxybenzisoxazol-3-yl moiety.

These application notes will provide a comprehensive overview of the role of this compound in this context, detailing its application in the synthesis of SPPARγMs and providing protocols for their subsequent biological evaluation.

The Central Role of PPARγ in Metabolic Disease

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[5] There are three main subtypes: PPARα, PPARβ/δ, and PPARγ. PPARγ is predominantly expressed in adipose tissue and is a master regulator of adipogenesis, the process of fat cell formation.[5] Its activation also plays a critical role in enhancing insulin sensitivity, making it a key target for the treatment of type II diabetes.

Full agonists of PPARγ, such as the thiazolidinedione class of drugs (e.g., rosiglitazone), are effective at improving glycemic control. However, their use has been associated with undesirable side effects, including fluid retention and weight gain.[4] This has driven the search for selective PPARγ modulators (SPPARγMs), which aim to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects. SPPARγMs are thought to achieve this by differentially interacting with the PPARγ receptor and modulating its interaction with coactivator proteins, leading to a more selective gene expression profile compared to full agonists.[4]

The incorporation of the this compound scaffold into novel molecules represents a promising strategy in the development of such next-generation, safer insulin-sensitizing agents.

Signaling Pathway: PPARγ Activation

The mechanism of PPARγ activation involves the binding of a ligand, which induces a conformational change in the receptor. This allows for the recruitment of coactivator proteins and the subsequent regulation of target gene transcription. The following diagram illustrates this pathway.

PPAR_Pathway cluster_nucleus Nucleus Ligand 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid Derivative (SPPARγM) PPARg PPARγ Ligand->PPARg Binds to Ligand Binding Domain RXR RXR PPARg->RXR Heterodimerizes with Coactivators Coactivator Proteins PPARg->Coactivators Recruits PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to Transcription Target Gene Transcription Coactivators->Transcription Initiates Response Biological Response (e.g., Improved Insulin Sensitivity) Transcription->Response Leads to

Caption: PPARγ Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis of a derivative of this compound and its subsequent evaluation as a PPARγ modulator.

Protocol 1: Synthesis of a Benzimidazolone-Benzisoxazole Derivative

This protocol is a representative synthesis adapted from the literature for the creation of a selective PPARγ modulator incorporating the 5-methoxy-benzo[d]isoxazole moiety.[4]

Materials:

  • This compound

  • Thionyl chloride

  • Appropriate substituted benzimidazole intermediate

  • Triethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the appropriate substituted benzimidazole intermediate (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Add a solution of the crude 5-Methoxy-benzo[d]isoxazole-3-carbonyl chloride in anhydrous DCM dropwise to the benzimidazole solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzimidazolone-benzisoxazole derivative.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro PPARγ Transactivation Assay

This protocol outlines a cell-based reporter gene assay to determine the ability of the synthesized compound to activate PPARγ.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • pBIND-PPARγ LBD (expression vector for a Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain)

  • pG5luc (reporter vector containing a luciferase gene under the control of a Gal4 upstream activating sequence)

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Synthesized benzimidazolone-benzisoxazole derivative

  • Rosiglitazone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • One day prior to transfection, seed the cells into 96-well plates.

  • Co-transfect the cells with the pBIND-PPARγ LBD and pG5luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the synthesized compound or rosiglitazone (typically ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Plot the dose-response curves and calculate the EC₅₀ values (the concentration of compound that elicits 50% of the maximal response).

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from synthesis to biological evaluation.

Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start This compound Step1 Acid Chloride Formation Start->Step1 Step2 Amide Coupling Step1->Step2 Purification Column Chromatography Step2->Purification Product Purified Derivative Purification->Product Treatment Compound Treatment Product->Treatment Transfection Cell Transfection (PPARγ reporter system) Transfection->Treatment Assay Luciferase Assay Treatment->Assay Data Data Analysis (EC₅₀) Assay->Data

Caption: Experimental Workflow Diagram.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a synthesized benzimidazolone-benzisoxazole derivative compared to a known PPARγ agonist.

CompoundPPARγ EC₅₀ (nM)Maximal Activation (% of Rosiglitazone)
Rosiglitazone (Control) 100100%
Synthesized Derivative 15075%

Note: This data illustrates a compound with potent PPARγ activity, acting as a partial agonist compared to the full agonist rosiglitazone. This profile is characteristic of a selective PPARγ modulator.[4]

Conclusion and Future Directions

This compound is a valuable synthon for the development of novel selective PPARγ modulators. The protocols and conceptual framework provided herein offer a robust starting point for researchers in drug discovery to synthesize and evaluate new chemical entities based on this promising scaffold. Future research should focus on expanding the library of derivatives to explore the structure-activity relationships further and to optimize the pharmacokinetic and safety profiles of these compounds for potential therapeutic applications in metabolic diseases. The benzisoxazole scaffold continues to be a rich source of innovation in medicinal chemistry, and its strategic application holds great promise for the development of next-generation therapeutics.[1]

References

  • Kemp, D. S. The Kemp elimination. Journal of the American Chemical Society1978, 100 (11), 3578–3579. [Link]
  • Chen, J. et al. Benzimidazolones: a new class of selective peroxisome proliferator-activated receptor γ (PPARγ) modulators. Journal of Medicinal Chemistry2011, 54 (24), 8278–8291. [Link]
  • Shaikh, M. H. et al. Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry2021, 12 (9), 1475–1504. [Link]
  • Moreno-Rodríguez, M. et al. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie2024, e2400037. [Link]
  • PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. [Link]
  • Hrib, N. J. et al. Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry1996, 39 (24), 4858–4870. [Link]
  • ResearchGate. Structure of 2,1-benzisoxazole-3-carboxylic acid (1) and... [Link]
  • Journal of Pharmaceutical and Allied Sciences. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
  • Der Pharma Chemica.
  • ResearchGate.
  • PubMed. Synthesis and biological activity of some new benzoxazoles. [Link]
  • RSC Publishing. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
  • ACS Publications. Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity. [Link]
  • PubMed.
  • ResearchGate. Benzisoxazole: A privileged scaffold for medicinal chemistry. [Link]
  • Google Patents. 5-methyl-3-isoxazole carboxylic acid hydrazides.
  • PubMed. Benzimidazolones: a new class of selective peroxisome proliferator-activated receptor γ (PPARγ)
  • Google Patents. Hydroxy isoxazole compounds useful as gpr120 agonists.
  • Google Patents. Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
  • Google Patents. (12)
  • Google Patents. (12)
  • Google Patents. Esters of benzoxa(thia)zole-2-carboxylic acids.
  • Wikipedia. Benzisoxazole. [Link]
  • PMC.
  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents.

Sources

Application Notes & Protocols: Strategic Amide Coupling of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We delve into the foundational principles of amide bond formation, compare the mechanisms and applications of prevalent coupling reagents, and present step-by-step experimental procedures. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to optimize reaction outcomes, troubleshoot common challenges, and ensure high-yield synthesis of target amide derivatives.

Introduction: The Significance of the Benzisoxazole Scaffold

The this compound moiety is a privileged scaffold in contemporary drug discovery. The benzisoxazole core is a bioisostere for other aromatic systems and is featured in a range of clinically significant agents. The carboxylic acid at the 3-position serves as a critical synthetic handle, most commonly leveraged for the formation of amide bonds—one of the most frequent and fundamentally important reactions in medicinal chemistry.[1][2]

The strategic formation of an amide linkage from this specific carboxylic acid allows for the systematic exploration of a molecule's structure-activity relationship (SAR), enabling the fine-tuning of its pharmacological profile. However, the direct condensation of a carboxylic acid with an amine is generally inefficient due to the rapid formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, activating the carboxylic acid with a coupling reagent is essential to facilitate nucleophilic attack by the amine and achieve efficient amide bond formation.[5][6]

This guide will explore the nuances of this critical transformation, providing both the theoretical underpinnings and practical, validated protocols.

Foundational Principles of Amide Bond Formation

The core challenge in amide synthesis is to circumvent the passivating acid-base chemistry between the carboxylic acid and the amine. Coupling reagents achieve this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.

The general workflow can be visualized as a two-stage process: activation followed by nucleophilic substitution.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid 5-Methoxy-benzo[d]isoxazole -3-carboxylic acid Activated_Intermediate Reactive Intermediate (e.g., OAt-Active Ester, O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine Primary or Secondary Amine Amide_Product Target Amide Product Activated_Intermediate->Amide_Product + Amine Byproduct Reaction Byproduct (e.g., Urea, HOAt)

Figure 1: General workflow for amide coupling reactions.

The choice of coupling reagent is paramount and depends on factors such as substrate steric hindrance, potential for racemization (if chiral centers are present), and desired reaction conditions.

Comparative Analysis of Key Coupling Reagents

A variety of reagents are available for activating carboxylic acids. We will focus on two of the most reliable and widely used classes: carbodiimides and uronium/aminium salts.

Carbodiimides: EDC-Mediated Coupling

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are workhorses in amide synthesis.[3][7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8] This intermediate can then react with an amine to form the desired amide.

However, the O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction pathway.[8] To mitigate this and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is almost always included.[9][10] HOBt rapidly traps the O-acylisourea to form an HOBt-ester, a less reactive but more stable intermediate that readily couples with the amine while suppressing the formation of N-acylurea.[11]

G RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester +HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Undesired Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide +Amine Amine Amine (R'-NH2)

Caption: The EDC/HOBt coupling mechanism pathway.

Uronium/Aminium Salts: The Power of HATU

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent prized for its high efficiency, rapid reaction rates, and ability to suppress racemization.[12][13][14] It is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[12][15]

The mechanism involves the reaction of the carboxylate anion (formed by a non-nucleophilic base like DIPEA) with HATU to generate a highly reactive O-acyluronium intermediate.[12] This is rapidly converted to a 7-azabenzotriazole (OAt) active ester.[16] The pyridine nitrogen in the HOAt moiety is believed to act as a general base catalyst, stabilizing the transition state and accelerating the aminolysis step.[16]

G RCOO Carboxylate Anion (from R-COOH + Base) OAt_Ester OAt-Active Ester RCOO->OAt_Ester +HATU HATU HATU Amide Amide Product OAt_Ester->Amide +Amine Amine Amine (R'-NH2) HOAt HOAt (Regenerated) Amide->HOAt Byproduct

Caption: Simplified mechanism of HATU-mediated amide coupling.

Data Summary: Choosing the Right Reagent

The selection of a coupling system is a critical experimental parameter. The table below summarizes the characteristics of common choices.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions/Drawbacks
EDC HOBt or NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, good for bioconjugation.[4][7]N-acylurea formation if additive is omitted, potential for racemization.[8]
DCC HOBt or DMAPNoneDCM, THF2-12 hours70-98%Inexpensive and effective.Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration.[17][18]
HATU NoneDIPEA, Et₃NDMF, NMP, DCM15 min - 4 hours85-99%High efficiency, fast, low racemization, good for hindered substrates.[12][16][19]Higher cost, byproduct removal can require aqueous workup.
HBTU NoneDIPEA, Et₃NDMF, NMP30 min - 6 hours80-98%Very efficient, well-established reagent.[17]Slightly lower reactivity than HATU for challenging couplings.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using HATU

This protocol is recommended for most applications, including those with sterically demanding or electron-poor amines, due to its high reliability and efficiency.[20]

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Activation Step:

    • To the stirred solution, add HATU (1.1 - 1.2 eq).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

    • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This "pre-activation" period allows for the formation of the OAt-active ester.[20]

  • Amine Coupling:

    • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture, either neat (if liquid) or as a solution in the reaction solvent.

    • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[20]

    • Dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to yield the pure amide.

Protocol 2: General Procedure using EDC/HOBt

This is a cost-effective and robust method suitable for a wide range of amines.

  • Reagent Preparation:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 - 1.2 eq) in anhydrous DMF (or DCM) (approx. 0.1-0.2 M).

  • Activation and Coupling:

    • Add the amine (1.0 - 1.2 eq) to the solution.

    • Add EDC·HCl (1.1 - 1.5 eq) portion-wise to the stirred mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography. The water-soluble urea byproduct from EDC typically remains in the aqueous layers, simplifying purification.[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Acid Activation: Insufficient coupling reagent or deactivation by moisture.[20]2. Poor Amine Nucleophilicity: The amine is protonated or sterically hindered.[15][20]3. Hydrolysis: Presence of water hydrolyzes the active intermediate.1. Use a slight excess (1.1-1.2 eq) of coupling reagent. Ensure all reagents and solvents are anhydrous.2. Ensure sufficient base (e.g., 2-3 eq of DIPEA) is used, especially if the amine is provided as a salt. For very hindered couplings, switch to a stronger reagent like HATU and consider gentle heating (40-50 °C).3. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Significant Side Product Formation 1. N-acylurea Formation (with EDC): Occurs when no additive (HOBt/NHS) is used.[8]2. Dimerization/Polymerization: Possible if coupling a molecule with both an amine and a carboxylic acid.1. Always include HOBt or an equivalent additive when using carbodiimides like EDC or DCC.2. Use high dilution conditions to favor intramolecular cyclization or ensure one functional group is appropriately protected.
Difficulty in Product Purification 1. Urea Byproducts: DCU from DCC is notoriously difficult to remove.[18]2. Excess Reagents: Unreacted acid, amine, or base co-eluting with the product.1. Use EDC or DIC, as their urea byproducts are more soluble and easier to remove via aqueous workup or are soluble in common organic solvents.[10][17]2. Perform a thorough aqueous workup as described in the protocols to remove charged species before chromatography.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
  • Socratic.org. (n.d.). Preparation of amides using DCC. Khan Academy.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • Wikipedia. (n.d.). Carbodiimide.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • Wikipedia. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • amphoteros. (2014). Uphill battles in amide couplings.
  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.
  • Reddit. (2022). amide coupling help.
  • ResearchGate. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols.
  • CAS. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Ascendex Scientific, LLC. (n.d.). 5-methoxybenzo[d]isothiazole-3-carboxylic acid.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

Sources

Application Notes and Protocols for the Esterification of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed protocol for the esterification of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The document outlines two primary methodologies: the mild and highly efficient Steglich esterification, recommended for substrates sensitive to harsh conditions, and the classic Fischer esterification as a cost-effective alternative for large-scale synthesis. The guide delves into the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights to ensure high-yield, reproducible results. Detailed, step-by-step protocols, data tables for quick reference, and workflow diagrams are included to facilitate seamless execution in a laboratory setting.

Introduction: The Significance of 5-Methoxy-benzo[d]isoxazole-3-carboxylates

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to, antipsychotic, antimicrobial, and anti-inflammatory properties. The esterification of the carboxylic acid at the 3-position is a critical step in the synthesis of many lead compounds and active pharmaceutical ingredients (APIs). This functionalization allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are paramount in drug design and development. The 5-methoxy substituent, in particular, can influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity to biological targets.

Given the importance of this structural class, robust and reliable protocols for the synthesis of its ester derivatives are highly sought after. This guide provides two well-established methods for this transformation.

Mechanistic Considerations: Choosing the Right Path

The selection of an appropriate esterification method is contingent on the stability of the starting material and the desired scale of the reaction. The benzo[d]isoxazole ring system can be sensitive to strong acids and high temperatures, which can potentially lead to ring-opening or other side reactions.

Fischer-Speier Esterification: The Classic Approach

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent, and sometimes by the removal of water as it is formed.[1][4]

The mechanism involves six key, reversible steps:

  • Protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH) to activate the carboxylic acid.[1][5]

  • Nucleophilic attack of the alcohol on the protonated carbonyl carbon.[4][5]

  • Proton transfer from the oxonium ion to one of the hydroxyl groups.[5]

  • Elimination of water as a leaving group, forming a protonated ester.[1][4]

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.[5]

While cost-effective, especially for large-scale synthesis, the requirement for strong acids and potentially high temperatures may not be suitable for all substrates, including some sensitive heterocyclic systems.[6]

Steglich Esterification: A Milder, Carbodiimide-Mediated Alternative

For acid-sensitive substrates like this compound, a milder approach is often preferred. The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling reagent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8][9] This method proceeds under neutral, room-temperature conditions, making it compatible with a wide range of functional groups.[7][9]

The mechanism is as follows:

  • The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[8][10]

  • The nucleophilic catalyst, DMAP, attacks the O-acylisourea to form a more reactive acyl-pyridinium species ("active ester"). This step is crucial for efficient esterification and suppresses a potential side reaction where the O-acylisourea rearranges to a stable N-acylurea byproduct.[8]

  • The alcohol then reacts with the activated acyl-pyridinium intermediate to form the desired ester.

  • The reaction generates a urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which is typically insoluble in common organic solvents and can be easily removed by filtration.[7][9]

Due to its mild conditions and high efficiency, the Steglich esterification is the recommended method for this particular transformation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification (Recommended Method)

This protocol describes the synthesis of an ethyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Workflow Diagram

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification A 1. Dissolve Acid, Alcohol, DMAP in Anhydrous DCM B 2. Cool to 0 °C A->B Inert Atmosphere C 3. Add DCC solution B->C Slowly D 4. Stir at RT for 12-18h C->D Warm to RT E 5. Filter DCU byproduct D->E Reaction Complete F 6. Wash with HCl, NaHCO₃, Brine E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: Steglich Esterification Workflow.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add anhydrous ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Addition of Coupling Agent: In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Cool the carboxylic acid solution to 0 °C using an ice bath.

  • Slowly add the DCC solution dropwise to the cooled reaction mixture with stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Fischer Esterification (Alternative Method)

This protocol details the synthesis of the methyl ester, where methanol is used in large excess as both reactant and solvent.

Workflow Diagram

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification A 1. Suspend Acid in excess Methanol B 2. Cool to 0 °C A->B C 3. Add H₂SO₄ catalyst B->C Slowly D 4. Reflux for 8-12h C->D Heat E 5. Concentrate solvent D->E Reaction Complete F 6. Dilute with EtOAc E->F G 7. Wash with NaHCO₃, Brine F->G H 8. Dry, Concentrate & Purify G->H

Caption: Fischer Esterification Workflow.

Materials:

  • This compound

  • Methanol (as solvent, large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in methanol (at least 20-fold excess by volume).

  • Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and wash the organic layer with saturated NaHCO₃ solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Data Summary

The following table summarizes the key parameters for the two protocols.

ParameterProtocol 1: Steglich EsterificationProtocol 2: Fischer Esterification
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC)None (Acid-catalyzed)
Catalyst 4-Dimethylaminopyridine (DMAP)Sulfuric Acid (H₂SO₄)
Alcohol Stoichiometry 1.2 equivalentsLarge excess (solvent)
Solvent Dichloromethane (DCM)Methanol / Ethanol
Temperature 0 °C to Room TemperatureReflux (e.g., ~65 °C for MeOH)
Reaction Time 12 - 18 hours8 - 12 hours
Key Advantages Mild conditions, high yield, compatible with sensitive functional groups.[9]Cost-effective, simple reagents, suitable for large scale.[1]
Key Disadvantages Stoichiometric byproduct (DCU), higher reagent cost.Harsh acidic conditions, high temperatures, may not suit sensitive substrates.[6]
Typical Yield > 85%60 - 80%

Conclusion

The esterification of this compound is a fundamental transformation in the synthesis of novel therapeutics. This guide provides two robust protocols to achieve this conversion. The Steglich esterification is highly recommended for its mild reaction conditions, which preserve the integrity of the heterocyclic core and ensure high yields. For applications where cost and scale are primary drivers, the Fischer esterification presents a viable, classic alternative. By understanding the mechanistic underpinnings and following the detailed procedures outlined, researchers can confidently and reproducibly synthesize the desired ester derivatives for their drug discovery programs.

References

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Source: Master Organic Chemistry. URL:[Link]
  • Title: Fischer Esterification. Source: Organic Chemistry Portal. URL:[Link]
  • Title: Fischer Esterification. Source: Chemistry Steps. URL:[Link]
  • Title: Fischer esterification reaction. Source: BYJU'S. URL:[Link]
  • Title: Steglich esterific
  • Title: Mechanism of the Fischer Esterification in Organic Chemistry. Source: YouTube (The Organic Chemistry Tutor). URL:[Link]
  • Title: Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Steglich Esterification. Source: Organic Chemistry Portal. URL:[Link]
  • Title: Steglich esterific
  • Title: Carbodiimide. Source: Wikipedia. URL:[Link]
  • Title: Steglich Esterific
  • Title: Acid to Ester - Common Conditions. Source: Organic Chemistry Portal. URL:[Link]

Sources

Column chromatography conditions for benzisoxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Column Chromatography of Benzisoxazole Carboxylic Acids

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the effective purification of benzisoxazole carboxylic acids using column chromatography. The protocols and methodologies outlined herein are grounded in established chromatographic principles, focusing on the unique chemical properties of acidic heterocyclic compounds to ensure high-purity isolation.

Introduction: The Purification Challenge

Benzisoxazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals. The presence of a carboxylic acid moiety introduces a critical challenge for purification. These molecules are ionizable, meaning their polarity and, consequently, their chromatographic behavior are highly dependent on pH. Improperly controlled conditions can lead to severe peak tailing, poor resolution, or even irreversible binding to the stationary phase.

This guide explains the causal relationships between mobile phase pH, analyte pKa, and stationary phase choice, providing a logical framework for developing robust and reproducible purification protocols.

Foundational Principles: The Key to Purifying Acidic Molecules

The success of any chromatographic separation hinges on exploiting the differential partitioning of compounds between a stationary phase and a mobile phase. For ionizable molecules like benzisoxazole carboxylic acids, the dominant factor controlling this partitioning is the analyte's ionization state.

The Critical Role of pKa and Mobile Phase pH

The Henderson-Hasselbalch equation governs the equilibrium between the protonated (neutral) and deprotonated (ionized) forms of an acid. A carboxylic acid's charge state is dictated by the relationship between its pKa and the pH of the surrounding environment (the mobile phase).

  • When pH < pKa: The carboxylic acid exists predominantly in its neutral, protonated form (R-COOH). This form is less polar and more hydrophobic.

  • When pH > pKa: The acid is primarily in its ionized, deprotonated carboxylate form (R-COO⁻). This form is highly polar and less hydrophobic.

In Reversed-Phase (RP) chromatography , where the stationary phase is non-polar (e.g., C18), retention is driven by hydrophobic interactions. A neutral, less polar analyte will be retained more strongly than its charged, polar counterpart.[1][2] Therefore, to achieve good retention and sharp, symmetrical peaks for a carboxylic acid in RP chromatography, it is essential to suppress its ionization. A widely accepted rule of thumb is to adjust the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[1][3]

In Normal-Phase (NP) chromatography , the stationary phase is polar (e.g., silica gel). Here, the polar carboxylate form (R-COO⁻) would interact very strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to significant peak tailing or complete retention on the column. To ensure proper elution, the analyte must be kept in its less polar, neutral form (R-COOH) by adding an acidic modifier to the non-polar mobile phase.[4]

Strategic Method Development

A systematic approach to method development is crucial for efficiently purifying benzisoxazole carboxylic acids. The workflow involves selecting the appropriate chromatographic mode, stationary phase, and mobile phase.

Workflow for Selecting Chromatographic Mode

The choice between Normal-Phase and Reversed-Phase chromatography depends on the overall polarity of the target molecule and the impurities present.

G start Start: Crude Benzisoxazole Carboxylic Acid Mixture solubility Is the crude mixture soluble in common non-polar NP solvents (Hexane/EtOAc)? start->solubility polarity_check Are the major impurities significantly different in polarity from the target compound? solubility->polarity_check Yes rp_solubility Is the crude mixture soluble in common polar RP solvents (MeOH, ACN, H2O)? solubility->rp_solubility No np_path Proceed with Normal-Phase (NP) Chromatography polarity_check->np_path Yes rp_path Proceed with Reversed-Phase (RP) Chromatography polarity_check->rp_path No (Complex Mixture) rp_solubility->rp_path Yes re_evaluate Re-evaluate solubility or consider alternative methods (e.g., Ion Exchange) rp_solubility->re_evaluate No

Caption: Decision workflow for selecting the primary chromatographic mode.

Mobile Phase Optimization: The Decisive Factor

Optimizing the mobile phase is the most critical step for successfully purifying ionizable compounds.[5]

For Normal-Phase (Silica Gel): The primary goal is to prevent the deprotonation of the carboxylic acid. This is achieved by adding a small percentage of a volatile acid to the eluent.

ComponentPurposeTypical Concentration
Non-Polar Solvent Primary Eluent (e.g., Hexanes, Dichloromethane)Varies
Polar Solvent To increase eluting strength (e.g., Ethyl Acetate, Acetone)Varies
Acidic Modifier To suppress analyte ionization and block active silanol sites0.5 - 2.0% (v/v)
  • Common Modifiers: Acetic acid is frequently used. Formic acid is a stronger acid and can be used at lower concentrations.[6]

For Reversed-Phase (C18): The objective is to maintain a mobile phase pH well below the analyte's pKa to ensure the compound is in its neutral, retained form.

G start Start: Reversed-Phase Method Development pka Determine pKa of the Benzisoxazole Carboxylic Acid (typically ~3.5-4.5) start->pka ph_target Target Mobile Phase pH: pH = pKa - 2 pka->ph_target modifier Select Acidic Modifier ph_target->modifier tfa 0.1% TFA (pH ≈ 2.1) Strong ion-pairing, good for peptides may suppress MS signal modifier->tfa Strongest Acid formic 0.1% Formic Acid (pH ≈ 2.8) Good for MS compatibility most common choice modifier->formic Standard Choice acetic 0.1% Acetic Acid (pH ≈ 3.2) Weaker acid, use if analyte is sensitive to stronger acids modifier->acetic Mildest Acid optimize Optimize Water/Organic Solvent (ACN or MeOH) gradient to achieve separation tfa->optimize formic->optimize acetic->optimize

Caption: Logic for selecting an acidic modifier in reversed-phase chromatography.

ModifierTypical ConcentrationResulting Aqueous pHKey Considerations
Formic Acid 0.1% (v/v)~2.8Excellent for LC-MS applications, most common choice.[7]
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.1Strong acid, provides sharp peaks but can form persistent ion pairs and suppress MS signals.[3][7]
Acetic Acid 0.1% (v/v)~3.2Weaker acid, suitable if the target pKa allows and milder conditions are needed.[8]

Detailed Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for less polar benzisoxazole carboxylic acids where impurities are of significantly different polarity.

A. Materials and Setup

  • Stationary Phase: Flash-grade silica gel (230-400 mesh).

  • Mobile Phase Solvents: HPLC-grade Hexanes and Ethyl Acetate.

  • Acidic Modifier: Glacial Acetic Acid.

  • Apparatus: Glass column, pump or air pressure source, fraction collector.

B. Step-by-Step Methodology

  • TLC Analysis: Develop a solvent system on a TLC plate. A good target Rf for the product is 0.2-0.3. Start with a 70:30 Hexane:Ethyl Acetate mixture and adjust polarity as needed. Add 1% acetic acid to the TLC development chamber to simulate column conditions.

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 1% Acetic Acid) to form a homogenous slurry.

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel (approx. 1-2 times the sample weight) to the solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently apply the dry powder onto the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Start the elution using a low-polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 1% Acetic Acid).

    • Apply pressure and begin collecting fractions.

    • Gradually increase the mobile phase polarity (gradient elution) as required to elute the target compound (e.g., move from 10% to 20% to 30% Ethyl Acetate).

    • Monitor the collected fractions using TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography

This is often the preferred method for polar benzisoxazole carboxylic acids or complex mixtures.

A. Materials and Setup

  • Stationary Phase: Pre-packed C18 flash column.

  • Mobile Phase Solvents: HPLC-grade Water, Acetonitrile (ACN), or Methanol (MeOH).

  • Acidic Modifier: Formic Acid (0.1% v/v).

  • Apparatus: Flash chromatography system with gradient capability, UV detector, fraction collector.

B. Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare two mobile phase reservoirs:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column Equilibration:

    • Install the C18 column onto the system.

    • Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation and Loading:

    • Dissolve the crude sample in a minimal volume of a strong solvent in which it is soluble (e.g., Methanol, DMF, or DMSO). Note: Ensure the sample solvent is miscible with the mobile phase.

    • If solubility is poor, a dry loading technique using C18 material is recommended, analogous to the normal-phase protocol.

    • Inject the sample onto the column via the system's injector.

  • Elution and Fraction Collection:

    • Begin the run with a high-aqueous mobile phase (e.g., 95% A, 5% B) for 2-3 column volumes to allow the compound to bind.

    • Apply a linear gradient to increase the organic content, for example, from 5% B to 95% B over 10-15 column volumes.

    • Monitor the elution profile using the UV detector and collect fractions based on the observed peaks.

  • Product Isolation: Analyze fractions by LC-MS or HPLC to confirm purity. Combine pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the final product.

Troubleshooting Common Issues

IssueProbable Cause (Normal Phase)Solution (Normal Phase)Probable Cause (Reversed Phase)Solution (Reversed Phase)
Severe Peak Tailing Analyte is ionized and interacting with acidic silanol sites.Add 0.5-2% acetic or formic acid to the mobile phase.[4]Mobile phase pH is too close to or above the analyte's pKa.Decrease mobile phase pH by using a stronger acid modifier (e.g., switch from acetic to formic acid).[3]
Compound Won't Elute Compound is too polar for the solvent system.Drastically increase mobile phase polarity (e.g., add Methanol).Compound is too non-polar or precipitating on the column.Increase the organic solvent percentage in the gradient more rapidly or switch to a stronger organic solvent (e.g., ACN).
Poor Separation Inappropriate solvent system selectivity.Try a different solvent system (e.g., switch from Ethyl Acetate to Dichloromethane/Methanol). Run a shallower gradient.[9]Gradient is too steep.Run a shallower, longer gradient to improve resolution.
Compound Decomposes The analyte is unstable on acidic silica gel.Deactivate the silica by pre-flushing with a solvent containing 1-2% triethylamine, or switch to neutral alumina or reversed-phase.[9][10]Analyte is unstable at low pH.This is less common for carboxylic acids, but if suspected, use the mildest possible acid (e.g., acetic) that still provides protonation.

References

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Biotage. [Link]
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. [Link]
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. [Link]
  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. (2025, August 21).
  • pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub. [Link]
  • The use of Mobile Phase pH as a Method Development Tool. (2020, March 2).
  • Role of pKa in Reverse Phase HPLC Method Development. (2025, October 8). HPLC EXPERT. [Link]
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Restek. [Link]
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central (PMC). [Link]
  • A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. (n.d.).
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024, November 5).
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PubMed Central (PMC) - NIH. [Link]
  • Back to Basics: The Role of pH in Retention and Selectivity. (2017, January 18).
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). LCMS LAB. [Link]
  • HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]
  • Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.).
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). PubMed Central (PMC) - NIH. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
  • (PDF) Synthesis of 2,1-benzisoxazoles (microreview). (2025, August 5).
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • HPLC Troubleshooting. (n.d.). [Source document appears to be a PDF, direct link not available].
  • Normal vs Reverse Phase Chromatography Column 101. (2024, June 28). YouTube. [Link]
  • Exploring the Applications of Flash Chromatography in Pharmaceutical Industry. (2023, December 15). LinkedIn. [Link]
  • Aqueous Normal Phase defined & compared to Reversed Phase & Normal Phase definitions HPLC. (n.d.).
  • Reverse Phase HPLC vs. Normal Phase HPLC: What's the Difference? (2024, February 28). Difference Wiki. [Link]
  • Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. [Link]
  • Standard operating procedure Flash column chromatography. (n.d.). University of Wisconsin-Madison, College of Engineering Safety. [Link]
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. [Link]
  • Process for the purification of substituted benzoxazole compounds. (n.d.).
  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. [Link]
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1).
  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

Sources

Comprehensive Analytical Characterization of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the benzisoxazole class, a scaffold of significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities.[1] As with any active pharmaceutical ingredient (API) candidate, rigorous and comprehensive analytical characterization is a prerequisite for advancing through the drug development pipeline. This document provides a detailed guide with validated protocols for the structural elucidation, purity assessment, and physicochemical analysis of this compound, ensuring data integrity and reproducibility for research, development, and quality control.

Introduction and Physicochemical Overview

The benzisoxazole moiety is a privileged structure in drug discovery, found in approved drugs like the anticonvulsant zonisamide and the antipsychotic risperidone.[1] The precise characterization of new derivatives such as this compound is therefore critical. The analytical workflow must confirm the molecular structure, quantify its purity, identify impurities, and characterize its solid-state properties. An integrated approach combining chromatographic and spectroscopic techniques is essential for building a complete profile of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 108805-39-6[2]
Molecular Formula C₉H₇NO₄[3]
Molecular Weight 193.16 g/mol [3]
Appearance Solid (typically white to off-white)

Integrated Analytical Workflow

A logical progression of analyses ensures that each stage builds upon the last, from initial purity checks to definitive structural confirmation and solid-state analysis. This workflow minimizes ambiguity and provides a comprehensive data package for regulatory and development milestones.

cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Solid-State Properties A Sample Receipt & Physical Inspection B HPLC-UV Purity Assay (& Impurity Profile) A->B C LC-MS Molecular Weight Confirmation B->C D NMR Spectroscopy (¹H, ¹³C, 2D) C->D E FTIR Spectroscopy (Functional Group ID) D->E F High-Resolution MS (Elemental Composition) D->F I Comprehensive Characterization Report E->I G DSC (Melting Point, Polymorphism Screen) F->G H TGA (Thermal Stability, Solvate Analysis) G->H H->I

Caption: Overall workflow for the analytical characterization of an API.

Chromatographic Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecule APIs. A reverse-phase method is ideal for separating the target compound from potential starting materials, intermediates, and degradation products.

Causality Behind Experimental Choices:
  • Reverse-Phase (C18) Column: The nonpolar stationary phase of a C18 column effectively retains the moderately polar benzisoxazole derivative, allowing for excellent separation based on hydrophobicity when using a polar mobile phase.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the aqueous mobile phase suppresses the ionization of the carboxylic acid group.[4] This ensures a single, non-ionized state for the analyte, resulting in sharp, symmetrical peaks and reproducible retention times.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent (acetonitrile) is increased over time, is crucial. It ensures that both more polar and less polar impurities are effectively eluted from the column and detected, providing a comprehensive impurity profile.

Protocol 3.1: HPLC Purity Determination
  • Instrumentation: An HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, or a suitable wavelength determined by UV-Vis spectral analysis.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.[5]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area percentage of the main peak relative to the total area of all peaks.

Table 2: Typical HPLC-UV Method Parameters

ParameterRecommended Setting
Column Type C18, 5 µm
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C

Spectroscopic Structural Elucidation

Spectroscopic analysis provides the definitive proof of chemical structure. The combination of NMR, Mass Spectrometry, and FTIR offers orthogonal and complementary data to unambiguously confirm the identity of this compound.

cluster_main Spectroscopic Analysis Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms H/C framework & connectivity MS Mass Spectrometry (ESI-MS) Start->MS Confirms Molecular Weight FTIR FTIR Spectroscopy Start->FTIR Identifies Functional Groups Confirm Structure Confirmed NMR->Confirm MS->Confirm FTIR->Confirm

Caption: Integrated workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[6]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the carboxylic acid and allow observation of the exchangeable carboxyl proton.[5]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[5]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HMQC, HMBC) to resolve any structural ambiguities.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~13.5 (broad)SingletCarboxylic Acid (-COOH)
~7.8 - 7.9DoubletAromatic H
~7.6 - 7.7DoubletAromatic H
~7.2 - 7.3Doublet of DoubletsAromatic H
~3.9SingletMethoxy (-OCH₃)
¹³C NMR ~162-Carboxylic Acid Carbonyl (C=O)
~160-Aromatic C-O
~155-Isoxazole C=N
~110 - 130 (multiple)-Aromatic CH & Quaternary C
~105-Isoxazole C-COOH
~56-Methoxy Carbon (-OCH₃)

Note: Predicted values are based on the analysis of similar benzisoxazole and carboxylic acid structures. Actual values may vary slightly.[6]

Mass Spectrometry (MS)

MS provides an exact measurement of the molecular weight, confirming the elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

  • Instrumentation: A mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Negative ion mode is preferred to detect the deprotonated molecule [M-H]⁻.[5]

  • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[5]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.

  • Data Analysis: The primary peak in the spectrum should correspond to the calculated mass of the [M-H]⁻ ion.

Table 4: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular Formula C₉H₇NO₄
Exact Mass 193.0375
Ionization Mode ESI Negative
Expected Ion [M-H]⁻ 192.0297
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[7]

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure to form a translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 5: Characteristic FTIR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
O-H Stretch 3300 - 2500 (broad)Carboxylic acid, hydrogen-bonded
C-H Stretch 3100 - 3000Aromatic
C=O Stretch 1725 - 1700Carboxylic acid carbonyl
C=N Stretch 1620 - 1580Isoxazole ring
C=C Stretch 1600 - 1450Aromatic ring
C-O Stretch 1320 - 1210Carboxylic acid & Methoxy ether

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of a pharmaceutical compound.[8] They provide crucial data on melting point, thermal stability, and the presence of polymorphs or solvates, which can significantly impact bioavailability and formulation stability.[9]

Protocol 5.1: Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the melting point (Tₘ), heat of fusion (ΔHfus), and screen for polymorphic transitions.[10]

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan and crimp with a lid.

  • Method: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 300 °C) at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the thermogram. The area under the peak corresponds to the heat of fusion.

Protocol 5.2: Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate thermal stability and determine the temperature at which decomposition begins. It can also quantify the amount of residual solvent or water.

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The resulting curve plots mass loss versus temperature. Significant mass loss indicates decomposition or desolvation.

Table 6: Typical Thermal Analysis Parameters

TechniqueParameterRecommended Setting
DSC Heating Rate10 °C/min
Purge GasNitrogen, 50 mL/min
Sample PanAluminum
TGA Heating Rate10 °C/min
Purge GasNitrogen, 50 mL/min
Sample PanCeramic or Platinum

Conclusion

The analytical methods detailed in this guide provide a robust and comprehensive framework for the characterization of this compound. Adherence to these protocols, from initial chromatographic purity assessment to definitive spectroscopic and thermal analysis, ensures the generation of high-quality, reliable data. This complete analytical package is fundamental for supporting decision-making in the drug discovery and development process, ensuring the identity, purity, and stability of this promising compound.

References

  • BenchChem (2025).
  • Vishweshwar, P., McMahon, J. A., & Zaworotko, M. J. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
  • Jios, J. L., et al. (2005).
  • BenchChem (2025). A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid.
  • AKJournals. Applications of Thermal Analysis and Coupled Techniques in Pharmaceutical Industry.
  • TA Instruments (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • BenchChem (2025).
  • American Pharmaceutical Review (2010).
  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • Sigma-Aldrich. 5-methoxy-1,3-benzoxazole-2-carboxylic acid AldrichCPR.
  • ChemicalBook (2022). This compound.
  • Kumar, A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Synthesis Overview

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its derivatives have shown promise in various therapeutic areas, necessitating a robust and scalable synthetic route to support drug discovery and development programs. This guide provides a comprehensive, in-depth technical overview for the large-scale synthesis of this valuable intermediate, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations critical for successful scale-up.

The synthesis is strategically designed as a four-step sequence, commencing with readily available and cost-effective starting materials. Each step has been optimized for yield, purity, and operational efficiency on a larger scale.

Overall Synthetic Scheme

Synthetic_Pathway A 4-Methoxyphenol B 2-Hydroxy-5-methoxybenzaldehyde A->B Reimer-Tiemann Reaction C 2-Hydroxy-5-methoxybenzaldehyde oxime B->C Oximation D 5-Methoxy-1,2-benzisoxazole C->D Cyclization E 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid D->E Carboxylation

Caption: Four-step synthesis of this compound.

Part 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde (Intermediate 1)

The initial step involves the ortho-formylation of 4-methoxyphenol via the Reimer-Tiemann reaction. This classic named reaction introduces an aldehyde group onto the aromatic ring, a crucial handle for subsequent transformations. The reaction proceeds through the formation of a dichlorocarbene intermediate in a basic medium.

Protocol 1: Large-Scale Reimer-Tiemann Reaction

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
4-Methoxyphenol124.141.0Starting material. Ensure it is dry.
Sodium Hydroxide40.004.0Use high-purity pellets or flakes.
Chloroform119.381.5Stabilizer-free is preferred.
Deionized Water18.02-Solvent.
Hydrochloric Acid36.46-For acidification.
Ethyl Acetate88.11-Extraction solvent.
Brine--For washing.

Equipment:

  • Large, jacketed glass reactor with overhead stirring, reflux condenser, and dropping funnel.

  • Temperature probe.

  • pH meter or pH paper.

  • Large separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 4-methoxyphenol and a solution of sodium hydroxide in deionized water. Stir the mixture until the 4-methoxyphenol has completely dissolved.

  • Temperature Control: Heat the reaction mixture to 60-65°C.

  • Addition of Chloroform: Slowly add chloroform to the reaction mixture via the dropping funnel over a period of 2-3 hours, maintaining the temperature between 60-65°C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction Monitoring: After the addition is complete, continue stirring at 60-65°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

    • Perform a steam distillation to remove any unreacted chloroform.

    • Cool the remaining mixture and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-hydroxy-5-methoxybenzaldehyde can be purified by vacuum distillation or crystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde oxime (Intermediate 2)

The aldehyde functional group of intermediate 1 is converted to an oxime. This is a standard condensation reaction with hydroxylamine hydrochloride.

Protocol 2: Large-Scale Oximation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Hydroxy-5-methoxybenzaldehyde152.151.0Intermediate 1.
Hydroxylamine Hydrochloride69.491.2Ensure it is of high purity.
Sodium Acetate82.031.5Acts as a base.
Ethanol46.07-Solvent.
Deionized Water18.02-Solvent.

Procedure:

  • Dissolution: In the reactor, dissolve 2-hydroxy-5-methoxybenzaldehyde in ethanol.

  • Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Isolation:

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add cold deionized water to precipitate the oxime.

    • Filter the solid product, wash with cold water, and dry under vacuum.

Part 3: Synthesis of 5-Methoxy-1,2-benzisoxazole (Intermediate 3)

This step involves the intramolecular cyclization of the oxime to form the benzisoxazole ring. This can be achieved through various methods; a common and effective approach is the use of an oxidizing agent.

Protocol 3: Oxidative Cyclization

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-Hydroxy-5-methoxybenzaldehyde oxime167.161.0Intermediate 2.
Sodium Hypochlorite (NaOCl)74.441.1Commercial bleach solution, assay before use.
Sodium Hydroxide40.00-To adjust pH.
Dichloromethane84.93-Solvent.

Procedure:

  • Reaction Setup: Suspend the 2-hydroxy-5-methoxybenzaldehyde oxime in dichloromethane in the reactor.

  • Basification: Add an aqueous solution of sodium hydroxide and cool the mixture to 0-5°C.

  • Oxidation: Slowly add the sodium hypochlorite solution, maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude 5-methoxy-1,2-benzisoxazole can be purified by column chromatography or crystallization.

Part 4: Synthesis of this compound (Final Product)

The final step is the introduction of the carboxylic acid group at the 3-position of the benzisoxazole ring. This can be achieved by deprotonation at the 3-position with a strong base, followed by quenching with carbon dioxide.

Protocol 4: Large-Scale Carboxylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
5-Methoxy-1,2-benzisoxazole149.151.0Intermediate 3.
n-Butyllithium (n-BuLi)64.061.1Solution in hexanes, titrate before use.
Carbon Dioxide (CO2)44.01ExcessDry ice or CO2 gas.
Anhydrous Tetrahydrofuran (THF)72.11-Solvent.
Hydrochloric Acid36.46-For acidification.
Diethyl Ether74.12-Extraction solvent.

Procedure:

Carboxylation_Workflow A Dissolve 5-Methoxy-1,2-benzisoxazole in anhydrous THF B Cool to -78°C under inert atmosphere A->B C Slowly add n-BuLi B->C D Stir for 1 hour at -78°C C->D E Quench with excess dry ice D->E F Warm to room temperature E->F G Acidify with HCl F->G H Extract with diethyl ether G->H I Purify by crystallization H->I

Caption: Workflow for the carboxylation of 5-Methoxy-1,2-benzisoxazole.

  • Reaction Setup: In a flame-dried, jacketed reactor under an inert atmosphere (argon or nitrogen), dissolve 5-methoxy-1,2-benzisoxazole in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium solution via a syringe or cannula, maintaining the temperature below -70°C.

  • Stirring: Stir the resulting solution at -78°C for 1 hour.

  • Carboxylation: Quench the reaction by carefully adding crushed dry ice in portions or by bubbling dry CO2 gas through the solution.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

  • Work-up:

    • Acidify the aqueous layer with 1M hydrochloric acid to a pH of 2-3.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product can be purified by crystallization from a suitable solvent such as ethyl acetate/hexanes or ethanol/water to yield this compound as a solid.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Time: Will vary based on the specific gradient program but should show a single major peak for the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.[2]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include carbons of the benzisoxazole ring, the methoxy carbon, and the carbonyl carbon of the carboxylic acid (typically δ 160-170 ppm).[2]

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) in negative ion mode.

  • Expected Ion: [M-H]⁻ corresponding to the molecular weight of the product.

Safety and Handling

Reimer-Tiemann Reaction:

  • Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled.[3][4] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.[5] Handle with care and wear appropriate PPE.

Oximation:

  • Hydroxylamine hydrochloride is corrosive, a skin sensitizer, and may be harmful if swallowed or inhaled.[6][7][8][9] Handle in a fume hood and wear appropriate PPE. It can be explosive under certain conditions, so avoid heating the dry solid.

Carboxylation:

  • n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[10][11][12][13][14] It must be handled under an inert atmosphere using proper syringe or cannula techniques. Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • The reaction quench with dry ice can be vigorous due to CO₂ sublimation. Add dry ice slowly and in portions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Reimer-Tiemann reaction Inefficient mixing, incorrect temperature, or poor quality of reagents.Ensure vigorous stirring, maintain the reaction temperature at 60-65°C, and use high-purity, dry reagents.
Incomplete oximation Insufficient reaction time or inadequate amount of hydroxylamine hydrochloride.Monitor the reaction by TLC/HPLC and allow it to proceed to completion. Use a slight excess of hydroxylamine hydrochloride.
Low yield in carboxylation Moisture in the reaction setup, inactive n-BuLi, or insufficient CO₂.Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Titrate the n-BuLi solution before use. Use a large excess of dry ice.
Difficulty in purification Presence of persistent impurities.For the final product, recrystallization is often effective.[1] Experiment with different solvent systems. If needed, a column chromatography step on silica gel can be employed for intermediates.

References

  • Carl ROTH.
  • Cole-Parmer.
  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments, (117). [Link]
  • Safe handling of organolithium compounds in the laboratory. (n.d.).
  • Standard Operating Procedure: Pyrophorics - Organolithium Reagents. (2012, December 14). [Link]
  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024, January 29). UC Irvine Environmental Health & Safety. [Link]
  • Chloroform - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
  • Hydroxylamine hydrochloride. (n.d.). Szabo-Scandic. [Link]
  • Process for the purification of substituted benzoxazole compounds. (n.d.).
  • Spectral Assignments and Reference Data. (2005, September 12). CONICET. [Link]
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (n.d.). Beilstein Journals. [Link]
  • Chloroform. (n.d.). Wikipedia. [Link]
  • Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. (n.d.). Open Research Oklahoma. [Link]
  • Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Inform
  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. [Link]
  • Supporting Inform
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Averina, E. B. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
  • Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. (n.d.).
  • Isomerization-cyclization approach to the synthesis of 2-hydroxy-5-alkylidene-cyclopent-2-enones. (2003). Organic Letters, 5(22), 4069–4072. [Link]
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). International Journal of Molecular Sciences, 25(9), 5038. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4836. [Link]
  • Benzaldehyde, 2-hydroxy-5-methoxy-. (n.d.). Cheméo. [Link]
  • Butyl lithium ((BuLi)-Bu-n)-mediated carboxylation of vinylidenecyclopropanes with CO2. (n.d.).
  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Synthesis and crystallization purification of phytosterol esters for food industry applic

Sources

Topic: Measuring the pKa of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate, affecting its solubility, permeability, and absorption.[1] This document provides a comprehensive guide for the accurate determination of the pKa of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a compound featuring a key carboxylic acid moiety attached to a benzisoxazole scaffold. We present two robust, orthogonal methods: a high-throughput UV-Vis Spectrophotometric method suitable for early discovery and a classic Potentiometric Titration method for confirmatory analysis. This guide is designed to provide not just procedural steps, but also the scientific rationale behind them, ensuring reliable and reproducible results.

Introduction: The "Why" of pKa Determination

In drug discovery, the ionization state of a molecule at physiological pH (typically ~7.4) governs its behavior. For an acidic compound like this compound, the pKa value dictates the equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This equilibrium is fundamental to:

  • Aqueous Solubility: The ionized form is generally more water-soluble than the neutral form.

  • Membrane Permeability: The neutral, more lipophilic form is better able to cross biological membranes via passive diffusion.

  • Target Binding: The ionization state can dramatically affect the interactions with the target protein.

Therefore, an accurate experimental pKa value is non-negotiable for building predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models and guiding lead optimization.[2] The subject of this note, this compound, possesses a UV-active chromophore (the benzisoxazole ring) in close proximity to the ionizable carboxylic acid group, making it an ideal candidate for analysis by UV-Vis spectrophotometry.[3][4] Potentiometric titration serves as an excellent reference method to validate these findings.[4]

Foundational Principle: The Henderson-Hasselbalch Equation

Both methodologies detailed herein are governed by the relationship between pH, pKa, and the ratio of the deprotonated ([A⁻]) to protonated ([HA]) species of the acid. This is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

When the concentrations of the protonated and deprotonated forms are equal ([A⁻] = [HA]), the logarithmic term becomes zero, and thus, pH = pKa . The objective of both experiments is to find this specific pH value.

Method 1: UV-Vis Spectrophotometric pKa Determination

This method leverages the change in the electronic environment of the chromophore as the adjacent carboxylic acid group ionizes. This change results in a pH-dependent shift in the UV absorbance spectrum.[5] By monitoring absorbance across a range of pH values, a sigmoidal curve can be generated, the inflection point of which corresponds to the pKa.[6] This technique is highly sensitive, requires minimal sample, and is amenable to a 96-well plate format for higher throughput.[3][7][8]

Materials and Reagents
Reagent/MaterialSpecification
This compound>95% purity
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%
Universal Buffer SystemMulti-component buffer (e.g., Britton-Robinson) or a series of standard buffers (citrate, phosphate, borate) covering a pH range of 3-11.
Potassium Chloride (KCl)ACS Grade
Hydrochloric Acid (HCl) & Sodium Hydroxide (NaOH)0.1 M and 1 M solutions for pH adjustment
96-well UV-transparent microplatese.g., Corning® 3635 or equivalent
Multi-channel pipetteCalibrated
Microplate SpectrophotometerCapable of spectral scanning (230-500 nm)
Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_measure Measurement cluster_analysis Data Analysis stock Prepare 10 mM Analyte Stock in DMSO buffers Prepare Buffer Series (pH 3-11, constant ionic strength) plate_add Add 2 µL of Analyte Stock to each buffer well stock->plate_add plate_buf Aliquot 198 µL of each buffer into wells buffers->plate_buf plate_buf->plate_add plate_mix Mix plate thoroughly plate_add->plate_mix read Read UV Absorbance Spectra (230-500 nm) plate_mix->read plot Plot Absorbance vs. pH at selected wavelength(s) read->plot fit Fit data to a sigmoidal (four-parameter logistic) curve plot->fit pka Determine pKa (inflection point of curve) fit->pka

Caption: Workflow for UV-Vis Spectrophotometric pKa Determination.
Detailed Protocol
  • Buffer Preparation : Prepare a series of buffers with 0.5 pH unit increments from pH 3.0 to 11.0. It is critical to maintain a constant ionic strength (e.g., 0.1 M) across all buffers by adding a calculated amount of KCl. This minimizes variations in activity coefficients.

  • Analyte Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Loading :

    • In a 96-well UV-transparent plate, aliquot 198 µL of each buffer solution in triplicate. Include buffer-only wells to serve as blanks.

    • Using a multi-channel pipette, add 2 µL of the 10 mM analyte stock solution to each well containing buffer. The final DMSO concentration will be 1% (v/v), which has a negligible effect on pKa.

    • Mix the plate on a plate shaker for 1 minute.

  • Spectrophotometric Measurement :

    • Place the plate in a microplate reader.

    • Acquire the full UV absorbance spectrum for each well from 230 nm to 500 nm.

    • Subtract the absorbance of the corresponding buffer blank from each sample spectrum.

  • Data Analysis :

    • Identify one or more wavelengths where the absorbance change between the fully protonated (low pH) and fully deprotonated (high pH) species is maximal.

    • For a chosen wavelength, plot the blank-corrected absorbance as a function of pH.

    • Fit the data to a four-parameter logistic (sigmoidal) equation using software like GraphPad Prism or R. The equation is of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The pKa is the value derived for LogIC50 (the inflection point of the curve).

Method 2: Potentiometric Titration

Potentiometric titration is a highly precise, classical method for pKa determination.[4] It involves the gradual addition of a strong base (titrant) to a solution of the weak acid (analyte) and monitoring the resulting change in pH with a calibrated electrode. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[9]

Materials and Reagents
Reagent/MaterialSpecification
This compound>98% purity, accurately weighed
Sodium Hydroxide (NaOH)0.1 M, standardized, carbonate-free solution
Potassium Chloride (KCl)ACS Grade
Standard pH BufferspH 4.01, 7.00, 10.01 for calibration
Deionized WaterHigh-purity, boiled and cooled to remove CO₂
Automatic Titrator or pH meter with buretteHigh-precision (±0.01 pH unit)
Stir Plate and Stir Bar
Argon or Nitrogen GasFor purging headspace to exclude CO₂
Experimental Workflow

G cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis cal Calibrate pH Electrode (pH 4, 7, 10 buffers) prep Prepare Analyte Solution (accurately weighed, in water/co-solvent) cal->prep purge Purge solution with N₂/Ar to remove dissolved CO₂ prep->purge titrate Titrate with standardized NaOH, recording pH vs. titrant volume purge->titrate plot_raw Plot pH vs. Volume of NaOH titrate->plot_raw plot_deriv Plot 1st Derivative (ΔpH/ΔV) to find Equivalence Point (Veq) plot_raw->plot_deriv calc_half Calculate Half-Equivalence Point (Veq / 2) plot_deriv->calc_half pka Determine pKa (pH at Veq / 2 on titration curve) calc_half->pka

Caption: Workflow for Potentiometric Titration pKa Determination.
Detailed Protocol
  • Instrument Calibration : Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the temperature of the experiment.[9]

  • Sample Preparation :

    • Accurately weigh a sufficient amount of this compound to create a solution of approximately 1-10 mM.

    • Dissolve the compound in a known volume of high-purity, CO₂-free water. If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') for that specific solvent mixture.

    • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]

  • Titration Procedure :

    • Place the solution in a jacketed beaker to maintain constant temperature and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode and the burette tip into the solution.

    • Purge the headspace with an inert gas (N₂ or Ar) to prevent atmospheric CO₂ from dissolving and interfering with the titration of the weak acid.[4]

    • Begin adding the standardized 0.1 M NaOH titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize. Use smaller increments near the expected equivalence point.

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • To accurately determine the equivalence point (Veq), calculate the first derivative of the curve (ΔpH/ΔV) and plot it against volume. The peak of this derivative curve corresponds to Veq.[10]

    • Calculate the half-equivalence point volume (Veq / 2).

    • Find the pH on the original titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa.

Summary of Methods and Expected Data

The choice of method depends on the stage of research, available sample amount, and required precision.

ParameterUV-Vis SpectrophotometryPotentiometric Titration
Principle Change in absorbance with pHDirect measurement of pH change with titrant
Sample Amount Low (microgram range)[11]High (milligram range)[3][4]
Purity Required Can tolerate some impurities if they don't absorb in the same region.High purity (>98%) required for accurate results.
Throughput High (96/384-well plate compatible)[3][8]Low (one sample at a time)
Key Advantage Speed, low sample consumptionHigh precision, considered a "gold standard" method[4]
Potential Issue Requires a chromophore near the ionization site.Sparingly soluble compounds may require co-solvents.[4]

Expected Data for this compound: Given the presence of the electron-withdrawing benzisoxazole ring, the pKa of the carboxylic acid is expected to be lower (more acidic) than that of a simple aliphatic carboxylic acid (pKa ~4.8) and likely in the range of 3.5 - 4.5, similar to other aromatic carboxylic acids.[2][12]

Conclusion

The accurate determination of the pKa for this compound is essential for its development as a potential therapeutic agent. The UV-Vis spectrophotometric method offers a rapid and material-sparing approach ideal for screening, while potentiometric titration provides a high-precision, orthogonal validation. By following the detailed protocols and understanding the underlying principles outlined in this note, researchers can generate reliable and reproducible pKa data, enabling more informed decision-making in the drug discovery pipeline.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.ACS Medicinal Chemistry Letters.
  • Using Capillary Electrophoresis to Measure pKa.Analiza.
  • A fast method for pKa determination by capillary electrophoresis.PubMed.
  • Determination of acid dissociation constants by capillary electrophoresis.PubMed.
  • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.ACS Combinatorial Science.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates.National Institutes of Health (NIH).
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.ACS Publications.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF.ResearchGate.
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.Chemagination.
  • A Fast Method for p K a Determination by Capillary Electrophoresis.ResearchGate.
  • UV spectrophotometric measurements for pKa determination.Bio-protocol.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA).ECETOC.
  • Development of Methods for the Determination of pKa Values.National Institutes of Health (NIH).
  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water.PubMed.
  • Protocol for Determining pKa Using Potentiometric Titration.Creative Bioarray.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.National Institutes of Health (NIH).
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.ACS Publications.
  • Determination of pKa Values of Benzoxa-, Benzothia- And Benzoselena-Zolinone Derivatives by Capillary Electrophoresis. Comparison With Potentiometric Titration and Spectrometric Data.PubMed.
  • The pKa Distribution of Drugs: Application to Drug Discovery.National Institutes of Health (NIH).
  • Experimental pKa values of carboxylic acids 37, 43, 61, and 62.ResearchGate.

Sources

Evaluating the Pro-Apoptotic Potential of Benzisoxazole Derivatives Using a Cell-Based Caspase-3/7 Activity Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Authored by a Senior Application Scientist

Introduction: The Significance of the Benzisoxazole Scaffold

The benzisoxazole ring system is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This unique heterocyclic structure is a core component in a multitude of compounds demonstrating a wide spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and potent anticancer effects.[1][3] The versatility and favorable binding properties of benzisoxazole derivatives have made them a focal point in numerous drug discovery programs, leading to a high frequency of positive hits in biological screens.[1][4]

A critical mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Evaluating the ability of novel benzisoxazole compounds to trigger this pathway is a fundamental step in their preclinical assessment.[5] This application note provides a comprehensive, field-tested protocol for quantifying the pro-apoptotic activity of benzisoxazole derivatives by measuring the activity of key executioner caspases, Caspase-3 and Caspase-7, in a cell-based format. We will delve into the causality behind the protocol design, ensuring a self-validating and robust experimental system for researchers in oncology and drug development.

Scientific Principle: Targeting the Intrinsic Apoptosis Pathway

Apoptosis is an orderly and energy-dependent process of cell suicide that is essential for normal tissue homeostasis and the elimination of damaged or cancerous cells.[6] It can be initiated through two major routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[7] Many chemotherapeutic agents, including various heterocyclic compounds, function by inducing overwhelming cellular stress, thereby triggering the intrinsic pathway.[8]

The intrinsic pathway is tightly regulated at the mitochondrial level by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9] Pro-apoptotic signals lead to the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm.[10] Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9 to form a multi-protein complex known as the apoptosome.[8] Within the apoptosome, pro-caspase-9 is cleaved and activated.[10] Active caspase-9, an initiator caspase, then proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7.[6][9] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a host of critical cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]

This assay quantifies the activity of caspase-3 and -7, providing a direct measure of the execution phase of apoptosis initiated by the test compound.

Signaling Pathway: Intrinsic Apoptosis```dot

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Compound Benzisoxazole Derivative (or other stress) Bcl2 Bcl-2 Family (Bax/Bak vs Bcl-2/Bcl-xL) Compound->Bcl2 Induces Stress Mito Mitochondrial Outer Membrane Permeabilization CytC_Mito Cytochrome c (Intermembrane space) Bcl2->Mito Regulates CytC_Cyto Cytochrome c (Released) CytC_Mito->CytC_Cyto Release Apoptosome Apoptosome (Cyt-c/Apaf-1/Casp-9) CytC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 (Initiator) Apoptosome->Casp9 Activation ProCasp37 Pro-caspase-3/7 Casp9->ProCasp37 Cleavage & Activation Casp37 Active Caspase-3/7 (Executioner) Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: High-level workflow for the cell-based caspase activity assay.

Detailed Protocol: Fluorometric Caspase-3/7 Activity Assay

This protocol is designed for a 96-well plate format and utilizes a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which becomes highly fluorescent upon cleavage by active caspase-3 or -7. [11]

Materials and Reagents
  • Cell Line: An appropriate human cancer cell line (e.g., HeLa, MCF-7, A549) responsive to apoptosis-inducing agents.

  • Benzisoxazole Derivatives: Stock solutions prepared in sterile DMSO (e.g., 10 mM).

  • Complete Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Positive Control: Staurosporine or another known apoptosis inducer (e.g., 1 mM stock in DMSO).

  • Caspase-3/7 Assay Kit: Commercial kits are recommended for quality-controlled reagents (e.g., from Cell Signaling Technology, Cayman Chemical, or similar). [11][12]These typically include:

    • Cell Lysis Buffer

    • Assay/Reaction Buffer

    • Dithiothreitol (DTT)

    • Fluorogenic Substrate (e.g., Ac-DEVD-AMC)

  • Equipment:

    • Sterile 96-well, clear-bottom, black-walled microplates (for fluorescence assays)

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Fluorescence microplate reader (with filters for Ex: ~380 nm, Em: ~440-460 nm) [13] * Multichannel pipette

Step-by-Step Experimental Procedure

Day 1: Cell Seeding

  • Cell Culture: Culture cells under standard conditions until they reach 70-80% confluency. This ensures cells are in a healthy, logarithmic growth phase.

  • Harvest and Count: Trypsinize the cells, neutralize, pellet by centrifugation, and resuspend in fresh complete medium. Perform a cell count using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 2 x 10⁵ cells/mL) and seed 100 µL into each well of the 96-well plate (yielding 20,000 cells/well).

    • Rationale: The optimal seeding density must be determined empirically for each cell line to ensure they form a sub-confluent monolayer by the time of assay, preventing contact inhibition from affecting results.

  • Incubation: Incubate the plate overnight in a humidified incubator to allow for cell attachment and recovery.

Day 2: Compound Treatment

  • Prepare Compound Dilutions: Serially dilute the benzisoxazole stock solutions in complete culture medium to achieve 2X final concentrations. For example, to achieve a final concentration of 10 µM, prepare a 20 µM solution.

  • Prepare Controls (2X concentration):

    • Vehicle Control: Prepare a dilution of DMSO in medium equivalent to the highest concentration of DMSO used in the compound-treated wells. This is critical to account for any solvent-induced effects.

    • Positive Control: Prepare a 2X solution of staurosporine (e.g., 2 µM for a 1 µM final concentration). This validates that the assay system and cells are capable of undergoing apoptosis.

    • Untreated Control: Prepare wells with medium only.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the freshly prepared 2X compound dilutions and controls to the appropriate wells.

  • Incubation: Return the plate to the incubator for a predetermined time period (e.g., 6, 12, 24, or 48 hours). The optimal incubation time to observe peak caspase activity may vary depending on the compound's mechanism and should be optimized.

Day 3: Caspase Activity Measurement

  • Reagent Preparation: Prepare the assay reagents according to the manufacturer's protocol. This typically involves preparing a 1X Assay Buffer containing DTT and then adding the fluorogenic substrate. [11]Keep the final substrate mix protected from light.

    • Rationale: DTT is a reducing agent that helps maintain the caspases in their active state.

  • Cell Lysis: Remove the plate from the incubator. Add the volume of Lysis Buffer specified by the kit manufacturer (e.g., 100 µL) to each well.

  • Incubation for Lysis: Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete cell lysis and release of cytosolic enzymes.

  • Substrate Addition: Add 100 µL of the prepared Caspase-3/7 substrate solution to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Rationale: This allows sufficient time for the active caspases in the lysate to cleave the substrate, generating a fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 450 nm). [13]

Data Analysis and Presentation

The primary output is the relative fluorescence unit (RFU). The data should be analyzed to determine the fold increase in caspase activity relative to the vehicle control.

  • Background Subtraction: If a "no-cell" or "no-substrate" blank is included, subtract the average RFU of the blank wells from all other wells.

  • Calculate Fold Increase: For each treatment, divide the average RFU by the average RFU of the vehicle control wells.

    • Fold Increase = (RFU of Treated Sample) / (RFU of Vehicle Control)

  • Data Visualization: Plot the fold increase in caspase activity against the concentration of the benzisoxazole derivative. This will generate a dose-response curve from which parameters like the EC₅₀ (half-maximal effective concentration) can be determined.

Hypothetical Data Presentation

The following table illustrates how to present the results for a hypothetical benzisoxazole derivative, "BZ-Compound A".

Treatment GroupConcentration (µM)Average RFU (± SD)Fold Increase in Caspase-3/7 Activity
Untreated-1,520 (± 98)0.98
Vehicle Control (0.1% DMSO)-1,550 (± 110)1.00 (Baseline)
BZ-Compound A0.11,860 (± 135)1.20
BZ-Compound A14,340 (± 250)2.80
BZ-Compound A1012,865 (± 970)8.30
BZ-Compound A5014,100 (± 1150)9.10
Positive Control (Staurosporine)115,190 (± 1230)9.80

Note: Data are hypothetical and for illustrative purposes only.

Troubleshooting and Best Practices

IssuePossible CauseRecommended Solution
High background fluorescence Contaminated reagents; autofluorescence from compounds.Use fresh, high-quality reagents. Run a parallel plate with compound but no cells to check for intrinsic fluorescence.
No signal in positive control Inactive reagents; cells are resistant; incorrect incubation time.Check reagent expiration dates. Use a different cell line known to be sensitive to the positive control. Perform a time-course experiment (6-48h).
High variability between replicates Inconsistent cell seeding; pipetting errors; edge effects in the plate.Ensure a single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate.
Low signal in treated wells Compound is not pro-apoptotic; compound is cytotoxic via necrosis; incorrect concentration range.The compound may act via a different mechanism. Perform a cytotoxicity assay (e.g., LDH release) to check for necrosis. Test a broader range of concentrations.

Conclusion

The cell-based caspase-3/7 activity assay is a robust, sensitive, and highly relevant method for screening benzisoxazole derivatives for pro-apoptotic potential. By providing a quantitative measure of the execution phase of apoptosis, this protocol enables researchers to effectively rank compounds, investigate structure-activity relationships, and select promising candidates for further development in oncology and other therapeutic areas. The inclusion of rigorous controls and a clear understanding of the underlying biological pathway are paramount to generating trustworthy and actionable data.

References

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 8(11), 2023-2039.
  • ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate.
  • National Center for Biotechnology Information. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central.
  • ResearchGate. (n.d.). Schematic representation of the GPCR signaling pathway. Protein... ResearchGate.
  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Creative Diagnostics.
  • GeeksforGeeks. (2023). GPCR Signaling Pathway. GeeksforGeeks.
  • ResearchGate. (n.d.). Schematic representation of GPCR signal transduction through G... ResearchGate.
  • ResearchGate. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. ResearchGate.
  • ResearchGate. (2017). (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. ResearchGate.
  • National Center for Biotechnology Information. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-17.
  • Biology LibreTexts. (2023). 8.4: G-protein Coupled Receptors (GPCRs). Biology LibreTexts.
  • PubMed. (1998). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. PubMed.
  • Creative Diagnostics. (n.d.). GPCR Pathway. Creative Diagnostics.
  • ResearchGate. (2024). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate.
  • PubMed. (2021). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. PubMed.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray.
  • National Center for Biotechnology Information. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PubMed Central.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • National Center for Biotechnology Information. (2014). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PubMed Central.
  • protocols.io. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • ResearchGate. (n.d.). Optimization via high-throughput screening: influence of 3 variables... ResearchGate.
  • Vrije Universiteit Amsterdam. (2017). Reporter gene assays for investigating GPCR signaling. Vrije Universiteit Amsterdam.
  • ScienceDirect. (n.d.). Caspases activity assay procedures. ScienceDirect.
  • Bio-Rad. (n.d.). Caspase-9 Colorimetric Assay Kit. Bio-Rad.
  • National Center for Biotechnology Information. (2011). Tools for GPCR drug discovery. PubMed Central.
  • PubMed. (2017). Reporter gene assays for investigating GPCR signaling. PubMed.
  • National Center for Biotechnology Information. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)... PubMed Central.

Sources

Application Note: A Robust Protocol for the Synthesis of Benzisoxazole-3-Carboxylic Acids via Oxidative Aromatization of Diketone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of benzisoxazole have demonstrated significant therapeutic potential, exhibiting activities such as antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Of particular interest are benzisoxazole-3-carboxylic acids, which serve as crucial intermediates in the synthesis of more complex pharmaceutical agents.[4] This application note provides a detailed, field-proven protocol for the synthesis of benzisoxazole-3-carboxylic acids, commencing from readily available cyclic 1,3-dicarbonyl compounds. This synthetic route involves a three-step sequence: oximation, oxidative aromatization, and subsequent ester hydrolysis. The causality behind each experimental choice is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis proceeds through the following three stages, starting from a cyclic β-keto ester:

Figure 1. Overall reaction scheme for the synthesis of benzisoxazole-3-carboxylic acid.

Mechanistic Insights: The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting. This section details the chemical transformations occurring at each step.

Step 1: Oximation and Cyclization

The synthesis commences with the reaction of a cyclic β-keto ester, such as ethyl 2-oxocyclohexanecarboxylate, with hydroxylamine hydrochloride. This reaction proceeds via a standard condensation mechanism to form an oxime. The acidic proton of the oxime hydroxyl group can then be removed by a base, facilitating an intramolecular nucleophilic attack of the oxime oxygen onto one of the carbonyl carbons, leading to the formation of a stable, fused heterocyclic intermediate, ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate.[2] The choice of a cyclic diketone precursor is strategic, as it readily provides the necessary carbocyclic framework for subsequent aromatization.

Step 2: Oxidative Aromatization with DDQ

The pivotal step in this synthesis is the aromatization of the tetrahydrobenzisoxazole intermediate. This is efficiently achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful and selective oxidizing agent.[1][5] The driving force for this reaction is the formation of the thermodynamically stable aromatic benzisoxazole ring system and the hydroquinone form of DDQ.[6] The mechanism of DDQ oxidation is believed to proceed via a hydride abstraction from the substrate, generating a carbocation intermediate which then rapidly loses a proton to form a double bond.[5][6] This process is repeated to achieve full aromatization. The use of DDQ is favored due to its high reactivity and the relatively mild conditions required for the transformation.[7]

Step 3: Saponification to the Carboxylic Acid

The final step is a standard ester hydrolysis, or saponification. The ethyl benzisoxazole-3-carboxylate is treated with a base, such as sodium hydroxide, in a suitable solvent mixture like ethanol and water.[8] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, yielding the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate salt to afford the final benzisoxazole-3-carboxylic acid product, which typically precipitates from the aqueous solution and can be isolated by filtration.[8]

Experimental Protocols

The following protocols are designed to be self-validating, with clear instructions and rationale for each step.

Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate

Materials and Reagents:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.2 eq).

  • Add potassium carbonate (1.5 eq) portion-wise with stirring. The addition of a base is crucial to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.[9]

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the methanol under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. This product is often of sufficient purity for the next step, or it can be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 1,2-benzisoxazole-3-carboxylate

Materials and Reagents:

  • Ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate (1.0 eq) in dry dichloromethane or toluene.

  • Add DDQ (2.2 eq) to the solution. A color change is typically observed, indicating the formation of a charge-transfer complex.[1]

  • Reflux the reaction mixture for 4-6 hours. The reaction temperature is critical to overcome the activation energy for the hydride abstraction steps.[7] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The reduced DDQ (DDQH₂) will precipitate.

  • Filter the reaction mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1,2-benzisoxazole-3-carboxylate.[4]

Step 3: Synthesis of 1,2-Benzisoxazole-3-carboxylic acid

Materials and Reagents:

  • Ethyl 1,2-benzisoxazole-3-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 1,2-benzisoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours. The hydrolysis progress can be monitored by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The 1,2-benzisoxazole-3-carboxylic acid will precipitate as a solid.[8]

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Data Summary

StepStarting MaterialIntermediate/ProductKey ReagentsTypical Yield
1Ethyl 2-oxocyclohexanecarboxylateEthyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylateNH₂OH·HCl, K₂CO₃85-95%
2Ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylateEthyl 1,2-benzisoxazole-3-carboxylateDDQ60-75%
3Ethyl 1,2-benzisoxazole-3-carboxylate1,2-Benzisoxazole-3-carboxylic acidNaOH, HCl>90%

Workflow Visualization

Synthesis_Workflow Start Cyclic Diketone (Ethyl 2-oxocyclohexanecarboxylate) Step1 Oximation/ Cyclization Start->Step1 Intermediate1 Tetrahydrobenzisoxazole Ester Step1->Intermediate1 Step2 Oxidative Aromatization Intermediate1->Step2 Intermediate2 Benzisoxazole Ester Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 FinalProduct Benzisoxazole-3-carboxylic Acid Step3->FinalProduct

Caption: Synthetic workflow for benzisoxazole-3-carboxylic acid.

Conclusion

This application note details a reliable and efficient three-step synthesis of benzisoxazole-3-carboxylic acids from cyclic diketone precursors. The protocol emphasizes mechanistic understanding to empower researchers with the knowledge to adapt and troubleshoot the synthesis as needed. The described method provides a practical route to valuable building blocks for drug discovery and development, leveraging a robust oximation, a powerful DDQ-mediated aromatization, and a straightforward hydrolysis.

References

  • Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. Royal Society of Chemistry. [Link]
  • DDQ. Organic Chemistry Portal. [Link]
  • Oxidative cyclization of a substituted phenol by DDQ.
  • Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2.
  • Preparation of Cyclic Ketoximes Using Aqueous Hydroxylamine in Ionic Liquids.
  • Properties of DDQ (Part 2)
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
  • Process for the preparation of ketoximes.
  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Synthesis of novel carboxylated benzoxazolylcoumarins. Universidade do Minho Repository. [Link]
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
  • Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. [Link]
  • Hydrolysis of ethyl benzo

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

The synthesis of the 1,2-benzisoxazole core generally relies on the formation of the heterocyclic ring from an ortho-substituted benzene derivative.[1] For this compound, a robust and common strategy involves a multi-step sequence starting from the readily available 5-methoxysalicylaldehyde. The key steps typically are:

  • Oximation: Conversion of the aldehyde to its corresponding oxime.

  • Halogenation & Cyclization: Reaction of the oxime with a chlorinating agent (like N-chlorosuccinimide, NCS) generates a chlorooxime, which undergoes in-situ cyclization to form a 3-substituted benzisoxazole intermediate.

  • Hydrolysis: Conversion of the 3-position substituent (often a trichloromethyl or ester group) to the final carboxylic acid.

An alternative approach involves the [3+2] cycloaddition of an in situ generated nitrile oxide with an aryne, which offers a direct route to the functionalized benzisoxazole core.[2]

Q2: How stable is the this compound product? Are there specific storage or handling precautions?

The benzisoxazole ring is aromatic and thus relatively stable.[3] However, the N-O bond is inherently the weakest link in the heterocycle and can be susceptible to cleavage under certain conditions:

  • Strongly Basic Conditions: The isoxazole ring can undergo cleavage in the presence of strong bases. This is a critical consideration during workup, especially in saponification reactions if an ester intermediate is used.[4]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond, leading to ring-opening.[4][5][6] This makes it an unsuitable method for purifying or deprotecting other functional groups in the presence of the benzisoxazole core.

  • Acid Sensitivity: While generally stable to mild acids, prolonged exposure to strong, hot acids can lead to degradation or decarboxylation.

Therefore, it is recommended to store the final compound in a cool, dry, and dark environment. During workup, avoid unnecessarily harsh pH conditions or prolonged heating.

Troubleshooting Guide: Yield Optimization & Impurity Control

This section addresses specific experimental issues in a question-and-answer format.

Q3: My overall yield is consistently low. Where should I focus my optimization efforts in the synthetic sequence?

Low yield is a common challenge that can originate from multiple points in the synthesis. A systematic approach is essential.

Answer: The most critical step impacting overall yield is typically the formation of the benzisoxazole ring. Incomplete cyclization or the formation of side products at this stage will irreversibly lower the maximum achievable yield.

Troubleshooting Workflow for Low Yield

G Troubleshooting Flowchart: Low Yield Start Low Overall Yield Detected Check_Cyclization Analyze Cyclization Step Crude Product (TLC, LC-MS, ¹H NMR) Start->Check_Cyclization Byproducts Significant Byproducts Observed? Check_Cyclization->Byproducts Analysis Complete Incomplete_Rxn High Level of Starting Material (Oxime)? Byproducts->Incomplete_Rxn No Solve_Byproducts Action: Optimize Cyclization Conditions. - Lower Temperature - Change Solvent - Use Milder Reagents (See Q4 for Benzoxazole) Byproducts->Solve_Byproducts Yes Hydrolysis_Issue Good Cyclization Yield, Low Final Yield Incomplete_Rxn->Hydrolysis_Issue No Solve_Incomplete_Rxn Action: Drive Reaction to Completion. - Increase Reaction Time - Check Reagent Purity/Activity (e.g., NCS) - Ensure Anhydrous Conditions Incomplete_Rxn->Solve_Incomplete_Rxn Yes Solve_Hydrolysis Action: Optimize Hydrolysis Step. - Use Milder Base (e.g., LiOH) - Control Temperature Carefully - Optimize Acidification for Precipitation (See Q5) Hydrolysis_Issue->Solve_Hydrolysis Investigate

Caption: A decision-making flowchart for troubleshooting low yields.

Q4: I am observing a significant byproduct that I suspect is the isomeric 6-methoxybenzoxazole-2-carboxylic acid. Why is this happening and how can I prevent it?

Answer: The formation of a benzoxazole byproduct is a classic issue when synthesizing benzisoxazoles from salicylaldoxime precursors. This occurs due to a competing Beckmann rearrangement.[7]

  • Mechanism of Byproduct Formation: The intended reaction is an intramolecular cyclization via nucleophilic attack of the oxime oxygen onto an activated intermediate, forming the N-O bond. However, under certain conditions (particularly with strong acids or dehydrating agents), the salicylaldoxime intermediate can undergo a Beckmann-type rearrangement, which leads to the formation of the thermodynamically stable benzoxazole ring.[8]

Solutions to Minimize Benzoxazole Formation:

  • Choice of Reagents: Avoid using strong, non-specific dehydrating agents like concentrated sulfuric acid or polyphosphoric acid for the cyclization step. Methods employing milder, more specific reagents, such as N-chlorosuccinimide (NCS) followed by a base, are designed to favor the desired benzisoxazole pathway.

  • Temperature Control: Run the cyclization at the lowest effective temperature. Higher temperatures can provide the activation energy needed for the undesired rearrangement pathway.

  • pH Control: Maintain careful pH control. Strongly acidic conditions can promote the rearrangement. If a base is used to facilitate the final ring closure, its slow addition is recommended to prevent localized high concentrations and subsequent side reactions.[7]

Q5: The final hydrolysis of my intermediate (e.g., 5-methoxy-3-(trichloromethyl)benzo[d]isoxazole) is problematic, resulting in decomposition or low recovery. What are the best practices?

Answer: Hydrolysis of a precursor at the 3-position is a delicate step. The challenge lies in cleaving the precursor group without inducing cleavage of the benzisoxazole ring itself or causing decarboxylation of the product.

  • Underlying Chemistry: Strong bases like sodium hydroxide can attack the isoxazole ring, leading to ring-opening and the formation of a 2-hydroxybenzonitrile species in a process known as the Kemp elimination.[3] Furthermore, the carboxylic acid product can be unstable to heat, potentially leading to decarboxylation.

Optimized Hydrolysis & Workup Protocol:

ParameterStandard ConditionOptimized Recommendation & Rationale
Base NaOH, KOHUse a milder base like Lithium Hydroxide (LiOH) or even Sodium Carbonate (Na₂CO₃) in a mixed solvent system (e.g., THF/Water). LiOH is often less aggressive and can improve yields.
Temperature RefluxConduct the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Monitor closely by TLC/LC-MS to avoid prolonged reaction times.
Workup Acidify with conc. HClAfter hydrolysis, cool the reaction mixture in an ice bath. Acidify slowly with cold, dilute acid (e.g., 1M HCl) to a pH of ~2-3.[9] Rapid acidification can cause localized heating and product degradation.
Isolation Extraction post-acidificationThe carboxylic acid product should precipitate upon acidification. It is often purer if isolated by filtration rather than extraction. If extraction is necessary, use a solvent like ethyl acetate promptly after acidification.

Proposed Experimental Protocol

This protocol describes a plausible and robust synthesis of this compound from 5-methoxysalicylaldehyde. It is intended as a validated starting point for laboratory work.

Synthetic Pathway Overview

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization to Intermediate cluster_2 Step 3: Hydrolysis cluster_3 Potential Side Reaction A 5-Methoxysalicylaldehyde B 5-Methoxysalicylaldoxime A->B NH₂OH·HCl, NaOAc, EtOH/H₂O C 5-Methoxy-3-(trichloromethyl) benzo[d]isoxazole B->C CCl₃COOH, H₂O₂, or similar methods E 6-Methoxybenzoxazole (Byproduct) B->E Beckmann Rearrangement (Harsh Conditions) D Target Product: 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid C->D LiOH, THF/H₂O then H⁺ (workup)

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Synthesis of 5-Methoxysalicylaldoxime

  • In a round-bottom flask, dissolve 5-methoxysalicylaldehyde (1.0 eq.) in a mixture of ethanol and water (e.g., 3:2 v/v).

  • Add sodium acetate (NaOAc, 1.5 eq.) and hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.).[10]

  • Stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and slowly add cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime, which can often be used in the next step without further purification.

Step 2: Synthesis of 5-Methoxy-3-(trichloromethyl)benzo[d]isoxazole

(This step is based on established methods for converting aldoximes to 3-trichloromethyl-isoxazoles, which serve as excellent precursors for the carboxylic acid.)

  • To a stirred solution of 5-methoxysalicylaldoxime (1.0 eq.) and trichloroacetic acid (1.5 eq.) in a suitable solvent, add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature.

  • The reaction progress should be monitored carefully by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup, extracting the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the 5-methoxy-3-(trichloromethyl)benzo[d]isoxazole intermediate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 3.0-4.0 eq.) and stir the mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • Once hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH 2-3 with cold 1M HCl.

  • A white or off-white precipitate of the final product should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

References

  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
  • Pratihar, P., Das, P., Baidya, R., & Khamarui, S. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
  • Stazi, A. V., et al. (n.d.). Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide.
  • Wikipedia. (n.d.). Benzisoxazole. [Link]
  • Del Corona, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
  • Lalut, J., et al. (2020). Synthesis of C3 substituted-benzisoxazole by a C-C bond with various ether groups or a hydroxyl group in C4.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. [Link]

Sources

Navigating the Labyrinth of Benzisoxazole Synthesis: A Technical Guide to Overcoming Side Product Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Welcome to the technical support center for benzisoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. Benzisoxazoles are key components in a wide array of pharmaceuticals, making their efficient and clean synthesis a critical endeavor.[1][2][3][4] However, the path to pure benzisoxazoles is often fraught with the formation of stubborn side products that can derail timelines and consume valuable resources.

This guide provides in-depth, troubleshooting advice in a practical question-and-answer format. We will dissect the mechanistic origins of common side products, offer field-proven strategies to mitigate their formation, and provide detailed experimental protocols to set you on the path to success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form a 1,2-benzisoxazole from an o-hydroxyaryl ketoxime is yielding a significant amount of an isomeric byproduct. What is happening and how can I prevent it?

This is a classic case of competition between the desired intramolecular cyclization (N-O bond formation) and a Beckmann rearrangement, which leads to the formation of a benzoxazole isomer.[5][6]

The Underlying Chemistry: A Tale of Two Pathways

The starting o-hydroxyaryl ketoxime, upon activation of the oxime hydroxyl group, can follow two distinct mechanistic pathways. The desired pathway involves the intramolecular nucleophilic attack of the phenoxide oxygen onto the nitrogen of the oxime, leading to the 1,2-benzisoxazole. However, under certain conditions, a rearrangement can occur where the aryl group migrates to the nitrogen, resulting in the formation of a benzoxazole. This rearrangement is often promoted by strong acids and certain dehydrating agents.[7][8][9]

Troubleshooting Strategies to Favor Benzisoxazole Formation:

  • Mind Your Reagents: The choice of activating agent for the oxime hydroxyl is critical. While strong acids can catalyze the Beckmann rearrangement, milder conditions are often more selective for benzisoxazole formation.[5][10][11][12]

    • Favorable Reagents: Systems like triphenylphosphine (PPh₃) in combination with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been shown to efficiently promote the desired cyclization under neutral conditions.

    • Reagents to Use with Caution: Strong protic acids (e.g., sulfuric acid, polyphosphoric acid) and some Lewis acids can favor the Beckmann rearrangement.[7][9] Reagents like thionyl chloride can also lead to the formation of benzoxazoles.[13]

  • Control the Temperature: Higher temperatures can sometimes provide the activation energy needed for the Beckmann rearrangement. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired cyclization.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for these cyclizations.

Visualizing the Competing Pathways:

cluster_0 Reaction Pathways of o-Hydroxyaryl Ketoxime Start o-Hydroxyaryl Ketoxime Activated Activated Oxime Intermediate Start->Activated Activation of -OH group Benzisoxazole Desired 1,2-Benzisoxazole Activated->Benzisoxazole Intramolecular Cyclization (N-O Bond Formation) Benzoxazole Beckmann Rearrangement (Benzoxazole Side Product) Activated->Benzoxazole Aryl Migration (Beckmann Rearrangement) cluster_1 Kemp Elimination Pathway Benzisoxazole 3-Substituted Benzisoxazole (with acidic C3-H) Anion Anionic Intermediate Benzisoxazole->Anion Product 2-Hydroxybenzonitrile (Degradation Product) Anion->Product N-O Bond Cleavage Base Base Base->Benzisoxazole Proton Abstraction at C3

Caption: The base-catalyzed Kemp elimination of a 3-substituted benzisoxazole.

Q3: In my [3+2] cycloaddition synthesis of a benzisoxazole using an in-situ generated nitrile oxide, I'm getting a lot of dimeric byproducts. How can I improve the yield of my desired product?

The dimerization of the highly reactive nitrile oxide intermediate is a common side reaction in [3+2] cycloaddition approaches to benzisoxazole synthesis. [5]This side reaction consumes the nitrile oxide, leading to lower yields of the desired cycloadduct.

Minimizing Nitrile Oxide Dimerization:

The key to suppressing dimerization is to maintain a low concentration of the nitrile oxide in the reaction mixture at any given time. This can be achieved through several techniques:

  • Slow Addition of the Nitrile Oxide Precursor: Instead of adding the entire amount of the nitrile oxide precursor (e.g., a hydroximoyl chloride) at once, add it slowly over an extended period to the reaction mixture containing the aryne precursor. [5]This ensures that the nitrile oxide is generated gradually and consumed by the aryne before it has a chance to dimerize.

  • Optimize Reaction Conditions:

    • Temperature: Running the reaction at an elevated temperature can sometimes increase the rate of the desired [3+2] cycloaddition relative to the dimerization. However, this needs to be optimized for each specific system.

    • Solvent: The choice of solvent can influence the rates of both the desired reaction and the side reactions. Acetonitrile is a commonly used solvent for these reactions.

    • Stoichiometry: Using a slight excess of the aryne precursor can help to more efficiently trap the in-situ generated nitrile oxide.

Table 1: Impact of Reaction Parameters on Nitrile Oxide Dimerization

ParameterConditionEffect on DimerizationRecommendation
Addition Rate of Precursor Fast (all at once)HighSlow, controlled addition is crucial.
Slow (over hours)LowUse a syringe pump for precise control.
Temperature LowMay favor dimerizationOptimize for the specific reaction.
HighCan increase cycloaddition rateMonitor for decomposition of reactants.
Stoichiometry EquimolarDimerization can be significantUse a slight excess of the aryne precursor.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition with Minimized Side Products

This protocol is adapted from a literature procedure and is optimized to minimize the formation of nitrile oxide dimers. [14] Materials:

  • o-(Trimethylsilyl)phenyl triflate (aryne precursor)

  • N-hydroxybenzimidoyl chloride (nitrile oxide precursor)

  • Cesium fluoride (CsF)

  • Anhydrous acetonitrile

Procedure:

  • To a solution of o-(trimethylsilyl)phenyl triflate (1.2 equivalents) and cesium fluoride (3.0 equivalents) in anhydrous acetonitrile in a sealed tube, add a solution of N-hydroxybenzimidoyl chloride (1.0 equivalent) in anhydrous acetonitrile dropwise over a period of 2-3 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Benzisoxazoles by Flash Column Chromatography

Effective purification is crucial to isolate the desired benzisoxazole from any side products. Flash column chromatography is a standard and effective method. [15][16] General Guidance for Solvent System Selection:

The choice of eluent is critical for achieving good separation. A common starting point for benzisoxazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. [16]

  • Separating Benzisoxazoles from Benzoxazoles: Benzoxazoles are often slightly more polar than the corresponding benzisoxazoles. A gradient elution starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity can effectively separate these isomers.

  • Separating Benzisoxazoles from 2-Hydroxybenzonitriles: The phenolic hydroxyl group in 2-hydroxybenzonitriles makes them significantly more polar than benzisoxazoles. These side products will typically have a much lower Rf value on a TLC plate and will elute much later from a silica gel column. A solvent system with a moderate polarity (e.g., 10-20% ethyl acetate in hexanes) should provide good separation.

Example Solvent Systems:

Compound ClassTypical Rf in 20% EtOAc/HexanesRecommended Eluent System
1,2-Benzisoxazole ~0.4 - 0.6Gradient of 5% to 30% Ethyl Acetate in Hexanes
Benzoxazole (isomer) ~0.3 - 0.5Gradient of 5% to 30% Ethyl Acetate in Hexanes
2-Hydroxybenzonitrile < 0.2Elutes with higher polarity solvent mixtures

Workflow for Purification:

cluster_2 Purification Workflow Crude Crude Reaction Mixture TLC TLC Analysis to Determine Solvent System Crude->TLC Column Flash Column Chromatography (Silica Gel) TLC->Column Fractions Collect and Analyze Fractions Column->Fractions Pure Pure Benzisoxazole Fractions->Pure

Caption: A typical workflow for the purification of benzisoxazoles.

By understanding the underlying mechanisms of side product formation and implementing the targeted troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the efficiency and success of their benzisoxazole syntheses.

References

  • Beckmann rearrangement. (2023). In Wikipedia.
  • BenchChem. (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. BenchChem.
  • University of Rochester Department of Chemistry. (n.d.). Column chromatography.
  • Shastri, L. A., & Goswami, D. D. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.
  • BenchChem. (2025).
  • Pollack, S. J., & Herschlag, D. (1998). Kemp Eliminase Activity of Ketosteroid Isomerase. Journal of the American Chemical Society, 120(49), 12874–12881.
  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
  • NNNS chemistry. (2008, May 28). Kemp elimination. The chemical reaction database.
  • Lukoyanov, A. A., Sukhorukov, A. Yu., & Averina, E. B. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-24.
  • White Rose Research Online. (n.d.). Highly efficient catalysis of the Kemp elimination in the cavity of a cubic coordination cage.
  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., & Manukumar, H. M. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 1973–1986.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
  • ResearchGate. (2025, August 7). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.
  • ACS Publications. (2021, January 27). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
  • Crich, D., & Brebion, F. (2020). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 22(24), 9586–9590.
  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Baker Lab. (n.d.). Bridging the gaps in design methodologies by evolutionary optimization of the stability and proficiency of designed Kemp eliminase KE59.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274.
  • Li, A. Y. (n.d.). Beckmann Rearrangement of Oximes under Very Mild Conditions.
  • National Institutes of Health. (n.d.). Bridging the gaps in design methodologies by evolutionary optimization of the stability and proficiency of designed Kemp eliminase KE59.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann rearrangement of oximes under very mild conditions. The Journal of Organic Chemistry, 67(17), 6272-4.
  • ResearchGate. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry.
  • Semantic Scholar. (2014, March 31). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities.
  • Schäfer, R. J. B., Monaco, M. R., Li, M., Tirla, A., Rivera-Fuentes, P., & Wennemers, H. (2019). The Bioorthogonal Isonitrile-Chlorooxime Ligation. Journal of the American Chemical Society, 141(47), 18644–18648.
  • Mendelsohn, B. A., Lee, S., Kim, S., Teyssier, F., Aulakh, V. S., & Ciufolini, M. A. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539–1542.
  • Justia Patents. (1996, June 14). Process for the preparation of 2-hydroxybenzonitrile.
  • ResearchGate. (n.d.). The Bioorthogonal Isonitrile–Chlorooxime Ligation.
  • BenchChem. (2025). Literature review on 2-Hydroxybenzonitrile synthesis. BenchChem.

Sources

Technical Support Center: 5-Methoxy-benzo[d]isoxazole-3-carboxylic Acid Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of organic chemistry and forced degradation studies.

I. Understanding the Stability of this compound

This compound is a heterocyclic compound with a core isoxazole ring. The stability of this molecule in solution is paramount for accurate experimental results, formulation development, and ensuring its therapeutic efficacy. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Understanding the potential degradation pathways is the first step in troubleshooting and preventing stability issues.

Based on its structure, the primary sites susceptible to degradation are the isoxazole ring and the carboxylic acid group. The isoxazole ring can undergo cleavage, particularly under hydrolytic conditions, while the carboxylic acid group may be prone to decarboxylation under thermal stress.[1][4][5]

II. Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Question 1: I'm observing a loss of compound concentration in my aqueous stock solution over a short period. What is the likely cause and how can I mitigate this?

Answer: Rapid loss of concentration in aqueous solutions often points to hydrolytic degradation. The isoxazole ring is susceptible to cleavage by water, a process that can be accelerated by acidic or basic conditions.[1][4]

Causality Explained: Under acidic or basic conditions, the nitrogen-oxygen bond in the isoxazole ring can be protonated or attacked by a hydroxide ion, respectively. This initiates a ring-opening cascade, leading to the formation of degradation products that no longer retain the original structure and activity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound loss in aqueous solution.

Preventative Measures:

  • pH Control: Whenever possible, prepare solutions in a buffered system, ideally between pH 6 and 8.

  • Fresh Preparation: Prepare aqueous solutions fresh for each experiment to minimize the duration of exposure to hydrolytic conditions.[1]

  • Solvent Choice: If your experimental design allows, consider using aprotic, anhydrous solvents for long-term storage of stock solutions.[1]

Question 2: My solution of this compound has developed a yellow tint. What could be the reason?

Answer: Discoloration is a common indicator of chemical degradation.[1] For heterocyclic compounds like this, photodegradation or oxidation are likely culprits.

Causality Explained:

  • Photodegradation: Exposure to ambient or UV light can provide the energy to excite electrons within the molecule, leading to bond cleavage and the formation of colored degradation products.[1]

  • Oxidation: The molecule may react with atmospheric oxygen or trace oxidizing agents in the solvent, leading to the formation of oxidized species that are often colored.[1]

Troubleshooting Steps:

  • Protect from Light: Store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.[1]

  • Inert Atmosphere: For long-term storage of the solid, consider keeping it under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Use high-purity, degassed solvents to minimize the presence of dissolved oxygen and other reactive impurities.

Question 3: I am seeing unexpected peaks in my HPLC chromatogram after heating my sample. What do these represent?

Answer: The appearance of new peaks after heating suggests thermal degradation. For this molecule, the most probable thermal degradation pathway is decarboxylation.[1][5]

Causality Explained: Carboxylic acids can lose carbon dioxide (CO2) upon heating. While the stability to thermal decarboxylation needs experimental confirmation for this specific molecule, it is a known degradation pathway for related compounds.[1][5]

Investigative Protocol: To confirm if the new peaks are due to thermal degradation, you can perform a controlled heating experiment.

Protocol: Thermal Stress Testing

  • Prepare a solution of this compound at a known concentration.

  • Divide the solution into two aliquots.

  • Keep one aliquot at room temperature (control).

  • Heat the second aliquot at a controlled temperature (e.g., 60-80°C) for a defined period.[1]

  • Analyze both samples by HPLC. A comparison of the chromatograms will reveal any new peaks formed due to thermal stress.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: The solid compound should be stored in a cool, dark, and dry place. For long-term stability, storage at -20°C in a tightly sealed container is recommended.[1]

Q2: How can I confirm the identity of degradation products? A2: Identifying degradation products typically requires a combination of analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.[4][6] By comparing the mass spectra of the parent compound and the degradation products, you can determine their molecular weights and fragmentation patterns, which aids in structure elucidation. For definitive structural confirmation, preparative HPLC can be used to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6]

Q3: Is it necessary to perform forced degradation studies? A3: Yes, forced degradation studies are a crucial part of drug development and are often required by regulatory agencies.[2][3][7][8] These studies help to:

  • Elucidate potential degradation pathways.

  • Identify degradation products.

  • Develop and validate stability-indicating analytical methods.[3]

  • Inform formulation and packaging development.

IV. Experimental Protocols: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate degradation products to a level of 5-20%.[7]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 70°C, up to 7 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 70°C, up to 7 days
Oxidation 3% H₂O₂Room Temperature
Thermal 60 - 80°C (in solution)Up to 7 days
Photodegradation Exposure to UV/Vis lightVaries based on light source

Workflow for Forced Degradation Studies:

G A 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid B Hydrolysis (Acid/Base) Ring Opening A->B H₂O, H⁺/OH⁻ C Photodegradation (UV/Vis) Ring Cleavage/Rearrangement A->C D Thermal Degradation Decarboxylation A->D Δ E Oxidative Degradation Oxidation of Ring/Side Chain A->E [O]

Sources

Technical Support Center: Troubleshooting the Purification of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-tricky compounds. Instead of a rigid, one-size-fits-all approach, this resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may face during your experiments.

Part 1: CORE DIRECTIVE - A Dynamic Troubleshooting Guide

This guide is structured to help you diagnose and resolve common purification problems. We will begin with a general workflow for selecting a purification method, followed by detailed troubleshooting for specific techniques.

Initial Strategy: Choosing the Right Purification Technique

The first step in any successful purification is selecting the most appropriate method based on the properties of your carboxylic acid and the nature of the impurities.[1]

Q1: I have a crude mixture containing a polar carboxylic acid. How do I decide which purification method to use?

A1: The choice of purification technique is dictated by several factors, including the physical state of your compound (solid or liquid), its solubility, and the properties of the impurities you need to remove.[1] A logical approach to selecting a method is outlined in the workflow below. For solid carboxylic acids, recrystallization is often a good first choice, while distillation can be effective for liquids with impurities that have significantly different boiling points.[1][2] Acid-base extraction is a powerful technique for removing neutral or basic impurities.[1][2][3]

Purification_Workflow start Crude Polar Carboxylic Acid is_solid Is the acid a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Distillation (Vacuum if high BP) is_solid->distillation No success Pure Compound recrystallization->success Successful failure Still Impure recrystallization->failure Unsuccessful distillation->success Successful distillation->failure Unsuccessful extraction Perform Acid-Base Extraction chromatography Employ Chromatography (HPLC, Flash) extraction->chromatography Still Impure extraction->success Successful chromatography->success failure->extraction

Caption: Decision workflow for selecting a purification method.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - In-Depth Troubleshooting

Here, we delve into specific issues you might encounter with common purification techniques.

Chromatography: The Workhorse of Purification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone of purification. However, the polar and acidic nature of carboxylic acids can lead to several challenges.

Q2: My carboxylic acid peak tails severely in reversed-phase HPLC. What's causing this and how can I fix it?

A2: Peak tailing is a frequent problem when analyzing polar carboxylic acids on silica-based reversed-phase columns (like C18).[4][5] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[4][6]

  • The Culprit: Silanol Interactions: The silica backbone of the column has residual silanol groups (-Si-OH) that are acidic.[4][5] Your polar carboxylic acid can interact with these silanols through hydrogen bonding or ionic interactions, leading to a portion of the analyte being retained longer than the rest, which results in a tailing peak.[4][6]

  • The Solution: Mobile Phase Optimization:

    • Lower the pH: By adding a small amount of a volatile acid (like 0.1% formic acid or trifluoroacetic acid) to your mobile phase, you can suppress the ionization of both your carboxylic acid and the silanol groups.[7][8] A general guideline is to adjust the mobile phase pH to at least two units below the pKa of your carboxylic acid.[7] This ensures your compound is in its neutral, less polar form, which interacts more predictably with the C18 stationary phase.[8]

    • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups, reducing secondary interactions.[7]

Q3: I've tried adjusting the pH, but I'm still not getting good retention or peak shape for my very polar carboxylic acid. What are my other options?

A3: If your carboxylic acid is highly polar, it may not be retained well on a traditional C18 column, even with mobile phase optimization. In such cases, consider alternative chromatographic techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds that are poorly retained in reversed-phase chromatography.[9][10] It uses a polar stationary phase (like silica or a diol-based phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][11] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[9]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their charge.[12][13] For carboxylic acids, which are anions at a pH above their pKa, an anion-exchange column is used.[12][14] The stationary phase contains positively charged functional groups that bind the negatively charged carboxylate ions.[13] The bound compounds are then eluted by increasing the ionic strength or changing the pH of the mobile phase.[14][15]

  • Mixed-Mode Chromatography: Some columns are designed with both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds.[16]

Technique Stationary Phase Mobile Phase Principle Best For
Reversed-Phase Non-polar (e.g., C18)Polar (Water/Acetonitrile/Methanol)Partitioning based on hydrophobicity.[17]Moderately polar carboxylic acids.
HILIC Polar (e.g., Silica, Diol)High organic content with some aqueous buffer.[9]Partitioning into a water-enriched layer on the stationary phase.[17]Very polar, hydrophilic carboxylic acids.[9]
Anion-Exchange Positively chargedAqueous bufferIonic interaction between the negatively charged analyte and the positively charged stationary phase.[12]Ionizable carboxylic acids.
Liquid-Liquid Extraction: A Classic Technique

Q4: My yield is low after performing an acid-base extraction to separate my carboxylic acid from a neutral impurity. What could have gone wrong?

A4: Low yield in acid-base extraction is a common issue that can often be traced back to a few key steps.

  • Incomplete Extraction: Ensure you are using a base that is strong enough to deprotonate your carboxylic acid. Sodium bicarbonate is generally effective for most carboxylic acids.[1] To maximize the extraction of the carboxylate salt into the aqueous layer, perform multiple extractions with fresh aqueous base.[1] Gentle inversion of the separatory funnel is preferred over vigorous shaking, which can lead to the formation of emulsions.[1]

  • Incomplete Precipitation: After separating the aqueous layer containing the carboxylate salt, you need to re-acidify it to precipitate the neutral carboxylic acid.[1] Add a strong acid (e.g., HCl) dropwise until the solution is acidic (test with litmus paper).[1] Cooling the solution in an ice bath can further promote precipitation.[1]

  • Solubility of the Carboxylic Acid: Some polar carboxylic acids may have significant solubility in water even in their neutral form. If your compound doesn't precipitate upon acidification, you may need to extract it from the acidified aqueous solution using an organic solvent like ethyl acetate.

Extraction_Troubleshooting start Low Yield in Acid-Base Extraction check_extraction Was the extraction into the aqueous layer complete? start->check_extraction check_precipitation Did the acid fully precipitate upon acidification? check_extraction->check_precipitation Yes solution1 Perform multiple extractions with fresh base. Ensure thorough mixing. check_extraction->solution1 No check_solubility Is the neutral acid soluble in water? check_precipitation->check_solubility Yes solution2 Add strong acid dropwise until fully acidic (check pH). Cool the solution. check_precipitation->solution2 No solution3 Extract the acidified aqueous layer with an organic solvent. check_solubility->solution3 Yes

Caption: Troubleshooting low yield in acid-base extraction.

Crystallization: The Art of Purification

Q5: My polar carboxylic acid won't crystallize, or it oils out. What can I do?

A5: Crystallization of polar compounds can be challenging due to their high solubility in polar solvents and their tendency to form hydrogen bonds.

  • Solvent Selection is Key: The ideal crystallization solvent is one in which your carboxylic acid is soluble at high temperatures but sparingly soluble at low temperatures. You may need to screen a variety of solvents or solvent mixtures.

  • Control the Cooling Rate: Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[1]

  • Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:

    • Scratching the inside of the flask with a glass rod at the surface of the solution.

    • Seeding with a small crystal of the pure compound.

  • "Oiling Out": If your compound "oils out," it means it has separated from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly. Try diluting the solution with more solvent and allowing it to cool more slowly.

Part 3: VISUALIZATION & FORMATTING - Protocols and Data

Experimental Protocol: General Method for Reversed-Phase HPLC of a Polar Carboxylic Acid
  • Column Selection: Use a high-purity, end-capped C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Degas both mobile phases before use.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration over time to elute your compound. A typical gradient might be 5-95% B over 20 minutes.

  • Sample Preparation: Dissolve your sample in the initial mobile phase composition.

  • Injection and Detection: Inject a small volume of your sample and monitor the elution profile using a UV detector at an appropriate wavelength.

FAQs

Q: What are some common impurities found with carboxylic acids? A: Typical impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[1][18] For example, if the carboxylic acid was synthesized via oxidation of an alcohol, you might have residual alcohol or aldehyde as an impurity.[1]

Q: My carboxylic acid is streaking on a silica gel TLC plate. Why? A: Streaking is a common issue and is due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[1] To fix this, add a small amount (0.5-1%) of acetic or formic acid to your eluting solvent.[1]

Q: Can I use vacuum distillation for my polar carboxylic acid? A: Vacuum distillation can be a good option if your compound is thermally stable but has a high boiling point.[1][2] By reducing the pressure, you lower the boiling point, which can prevent decomposition.[1]

References

  • Alwsci.
  • PubMed.
  • PubMed.
  • SIELC Technologies.
  • Veeprho.
  • Chromatography Online.
  • ScienceDirect.
  • Google Patents.
  • SciELO. recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. [Link]
  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • ResearchGate.
  • PubMed.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]
  • Buchi.com.
  • ResearchGate. How can I purify carboxylic acid?. [Link]
  • ResearchGate.
  • Phenomenex.
  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
  • ResearchGate. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. [Link]
  • University of Rochester. Liquid/liquid Extraction. [Link]
  • Green Chemistry (RSC Publishing).
  • JoVE.
  • Quora. What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]
  • University of Rochester.
  • Pharmeli.
  • Varsity Tutors. How to Purify Compounds. [Link]
  • Google Patents.
  • Biotage.
  • Teledyne ISCO.
  • Agilent.
  • PMC - NIH. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]
  • Sepserv. HPLC Troubleshooting Guide. [Link]
  • MDPI.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
  • MDPI. The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). [Link]
  • RSC Publishing. Advances in catalytic routes for the production of carboxylic acids from biomass: a step forward for sustainable polymers. [Link]
  • Chemical Communications (RSC Publishing).
  • Google Patents.

Sources

Incomplete hydrolysis of benzisoxazole esters to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the hydrolysis of benzisoxazole esters to their corresponding carboxylic acids. Incomplete conversion is a frequent and frustrating issue, often stemming from the unique chemical nature of the benzisoxazole ring system. This document provides in-depth troubleshooting, validated protocols, and the mechanistic reasoning behind our recommendations to guide you toward a successful and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the saponification of benzisoxazole esters.

Q1: My standard ester hydrolysis (saponification) with NaOH or KOH is stalling at low-to-moderate conversion. What is the primary cause?

A1: While common causes for incomplete reactions like poor reagent quality, insufficient equivalents of base, or low temperature should be considered, the most probable cause with a benzisoxazole substrate is a competing side reaction: cleavage of the benzisoxazole ring itself.[1][2] The N-O bond within the isoxazole core is inherently weak and susceptible to nucleophilic attack under the very basic conditions required for ester hydrolysis.[3] This ring-opening reaction consumes your starting material, leading to an apparent stall in the formation of your desired carboxylic acid. The reaction is highly dependent on pH and temperature, with the ring becoming more unstable under strong basic conditions and at elevated temperatures.[3]

Q2: My reaction mixture shows multiple new spots on TLC, and my crude NMR looks complex. What are these byproducts?

A2: The most likely byproducts are not related to the ester group but are derived from the degradation of the benzisoxazole ring. Under basic conditions, the isoxazole ring can open to form β-enamino-ketoesters or related species.[3][4] This occurs when a hydroxide ion attacks the ring system instead of the ester carbonyl. This parallel reaction pathway effectively lowers the yield of the target carboxylic acid and complicates purification.

Q3: My HPLC analysis suggests the reaction is incomplete, but I suspect something else is happening. Could the analytical method be misleading?

A3: Yes, this is a critical and often overlooked issue. Many ester compounds, especially those activated by nearby heteroaromatic rings, are susceptible to on-column hydrolysis during reverse-phase HPLC analysis.[5][6] This is particularly true if your mobile phase contains acidic modifiers (like formic or trifluoroacetic acid) or if the silica stationary phase has residual free silanol groups.[7] The result is that your intact ester starting material may hydrolyze during the analysis, artificially inflating the apparent concentration of the carboxylic acid product and giving a false impression of the reaction's progress.

Q4: Given the instability of the benzisoxazole ring, what are the best general conditions for hydrolyzing the ester group cleanly?

A4: The key is to use milder conditions that favor the kinetics of ester hydrolysis over ring-opening. The recommended starting point is to use lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system at a reduced temperature (0 °C to room temperature).[8] LiOH is often effective at lower temperatures where NaOH and KOH are sluggish, providing a wider therapeutic window to achieve saponification without significant degradation. Monitoring the reaction carefully over time is crucial to stop it once the starting material is consumed, preventing prolonged exposure of the product to basic conditions.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving incomplete hydrolysis.

Issue 1: Reaction Stalls or Yields are Low (<80%)

Incomplete conversion is the most common failure mode. The following workflow will help you systematically diagnose the root cause.

G start Incomplete Hydrolysis Observed check_purity Verify Purity & Stoichiometry of Starting Materials & Base start->check_purity Initial Check side_reaction Hypothesis: Competing Benzisoxazole Ring-Opening check_purity->side_reaction If Reagents are OK lower_temp Action: Lower Reaction Temperature (e.g., from RT to 0 °C) side_reaction->lower_temp Primary Strategy change_base Action: Switch to Milder Base (e.g., NaOH to LiOH) side_reaction->change_base Secondary Strategy monitor Action: Monitor Reaction Closely (TLC/HPLC every 30-60 min) lower_temp->monitor change_base->monitor success Problem Resolved: Complete Conversion monitor->success If Conversion Improves failure Problem Persists: Consider Alternative Methods monitor->failure If Stalling Continues

Caption: Troubleshooting workflow for incomplete hydrolysis.

Mechanistic Insight: The Competing Pathways

The core of the problem lies in the competition between two nucleophilic attack sites on your benzisoxazole ester molecule.

G cluster_0 Reaction Pathways start Benzisoxazole Ester + OH⁻ path1_node Attack at Ester Carbonyl (Desired Pathway) start->path1_node Favored by Low Temp, Milder Base path2_node Attack at Benzisoxazole Ring (Undesired Pathway) start->path2_node Favored by High Temp, Strong Base product Target Carboxylic Acid path1_node->product byproduct Ring-Opened Byproducts path2_node->byproduct

Caption: Competing hydrolysis and ring-opening reactions.

Table 1: Comparison of Basic Hydrolysis Conditions
BaseTypical ConditionsAdvantagesDisadvantages / Risks
NaOH / KOH 1-3 M in MeOH/H₂O, RT to RefluxInexpensive, common reagents.[9]High basicity increases the rate of benzisoxazole ring-opening, especially at elevated temperatures.[3]
LiOH 1-5 eq. in THF/H₂O, 0 °C to RTHigher reactivity at lower temperatures, allowing for milder conditions that preserve the heterocyclic core.[8]More expensive than NaOH/KOH.
K₂CO₃ 3+ eq. in EtOH/H₂O, Microwave 180 °CWeaker base, may be selective for the ester in some cases.[10]Often requires higher temperatures (e.g., via microwave) which may still promote degradation depending on the substrate.
Enzymatic Lipase in buffer/co-solvent, RTExtremely mild and selective, operates at neutral pH.[9]Substrate specific, may require screening of multiple enzymes; slower reaction times.

Part 3: Validated Experimental Protocols

Protocol 1: Optimized Mild Hydrolysis Using Lithium Hydroxide

This protocol is the recommended starting point for hydrolyzing benzisoxazole esters where ring stability is a concern.

Materials:

  • Benzisoxazole ester (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Dissolution: Dissolve the benzisoxazole ester in a mixture of THF and water (typically a 2:1 or 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar. Use enough solvent to ensure complete dissolution (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add solid LiOH·H₂O (3.0 eq) to the cooled, stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress every hour using TLC or HPLC (see Protocol 2 for analytical guidance). If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.

  • Work-up - Quenching: Once the starting material is consumed, cool the mixture back to 0 °C. Slowly add 1 M HCl to quench the excess base and protonate the carboxylate salt. Adjust the pH to ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volume).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.

Protocol 2: HPLC Analysis to Avoid On-Column Hydrolysis

This method helps ensure that the analytical data you collect reflects the true state of your reaction mixture.

Objective: To minimize the residence time of the analyte on the column and use conditions that disfavor hydrolysis.

Recommendations:

  • Column Choice: Use a modern, fully end-capped C18 column with low silanol activity. If problems persist, a silica-hydride (Si-H) based column can offer a less hydrolytically active surface.[7]

  • Mobile Phase: Avoid strong acid modifiers. If pH control is needed, use a buffered mobile phase closer to neutral pH if compatible with your analyte's solubility and retention.

  • Method Parameters:

    • Use a fast gradient: A rapid gradient minimizes the time the ester is exposed to the aqueous mobile phase on the column.

    • Lower the column temperature: Run the analysis at or below room temperature (e.g., 20-25 °C). Hydrolysis rates are temperature-dependent.[11]

    • Sample Preparation: Prepare your sample for injection in a non-aqueous, aprotic solvent (like acetonitrile) and inject it promptly. Do not let samples sit in aqueous solutions on the autosampler for extended periods.

Verification Test: To confirm if on-column hydrolysis is occurring, inject a pure sample of your benzisoxazole ester starting material. If you observe a peak corresponding to your carboxylic acid product, on-column hydrolysis is confirmed, and the analytical method must be optimized before it can be used to reliably track your reaction.[5][6]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Aryl Benzoxazoles.
  • Benchchem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Girelli, A. M., & Tarola, A. M. (2006). Enzymatic resolution of (±)-5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester and its transformations into polyfunctionalised amino acids and dipeptides. DOI.[12]
  • Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.[13]
  • PubMed Central. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility.[14]
  • ResearchGate. (n.d.). Effect of pH on first-order rate constant for the hydrolysis of....[15]
  • ResearchGate. (2014). How do you do de esterification in a short period of time with good yield?.[8]
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR.[16]
  • Quora. (2019).
  • DergiPark. (2015). Optimization of saponification process in multi-response framework by using desirability function approach.[18]
  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?.[19]
  • ResearchGate. (2015). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.[6]
  • Chemistry Steps. (n.d.).
  • OperaChem. (2024).
  • Benchchem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.[21]
  • ResearchGate. (2010). (PDF) Optimisation of saponification reaction in a continuous stirred tank raector.[22]
  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.[23]
  • NIH. (n.d.).
  • ResearchGate. (2024). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.[4]
  • Sukhorukov, A. Yu., & Lukoyanov, A. A. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.[25]
  • ResearchGate. (2006).
  • MicroSolv. (2023). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.[7]
  • YouTube. (2019). mechanism of ester hydrolysis.[27]
  • PMC - NIH. (2022).
  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis.[28]
  • The Pharmaceutical Journal. (2010).
  • Organic Syntheses Procedure. (n.d.). Acetic acid, benzoyl-, ethyl ester.[29]
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.[30]
  • CoLab. (n.d.).
  • ResearchGate. (2010).

Sources

Optimizing temperature for benzisoxazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Temperature for Ring Formation

Welcome to the Technical Support Center for Benzisoxazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experimental work. This guide is structured to help you troubleshoot common issues and optimize your reaction conditions, with a specific focus on the critical parameter of temperature in achieving high-yield, high-purity benzisoxazole ring formation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during benzisoxazole synthesis.

Q1: My benzisoxazole synthesis is resulting in a very low yield. How do I know if temperature is the problem?

A1: Low yield is a common issue where temperature is often a key factor.[1][2] To diagnose if temperature is the culprit, you should first monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Scenario A: Starting material is largely unconsumed. This suggests the reaction temperature is too low to overcome the activation energy for the cyclization step. The reaction may be stalling or proceeding too slowly.[2]

  • Scenario B: Starting material is consumed, but multiple new spots/peaks appear. If you observe significant formation of side products alongside your desired benzisoxazole, the temperature may be too high.[1][3] Elevated temperatures can provide the activation energy for undesired reaction pathways.[4]

  • Scenario C: Starting material is consumed, but the desired product spot/peak is faint. This could indicate product decomposition at elevated temperatures or the formation of non-UV active or polymeric byproducts.

Q2: What are the most common temperature-sensitive side reactions I should be aware of?

A2: The nature of side reactions is highly dependent on your chosen synthetic route. However, a prevalent temperature-sensitive side reaction, particularly when starting from o-hydroxyaryl oximes, is the Beckmann rearrangement .[3][5] At higher temperatures, the oxime intermediate may rearrange to form a benzo[d]oxazole isomer instead of undergoing the desired intramolecular cyclization to a benzisoxazole.[5] Other potential issues at non-optimal temperatures include polymerization of reactive intermediates and decomposition.[1]

Q3: I am following a literature procedure, but my yields are much lower than reported. Why might this be?

A3: This is a frequent challenge in synthetic chemistry. Even when following a published protocol, variations in laboratory setups can lead to different outcomes.[2][3] Heat transfer is a critical factor; the efficiency of your heating mantle, oil bath, and reaction vessel's shape can differ from the original authors' setup. A reported temperature of 100°C might be an external bath temperature, while the internal reaction temperature in your flask could be significantly different. It is always best to measure the internal reaction temperature and consider performing small-scale optimization experiments around the literature conditions to find the sweet spot for your specific setup.[3]

Q4: Can changing the solvent affect the optimal reaction temperature?

A4: Absolutely. The choice of solvent is intrinsically linked to the reaction temperature. The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Furthermore, solvent polarity can influence the transition state energies of both the desired cyclization and competing side reactions, thereby altering the optimal temperature. For instance, in the thermolysis of 2-azidobenzophenones, using xylene (boiling point ~140°C) at 135°C has been shown to give higher yields than toluene (boiling point ~111°C) or DMF, demonstrating the interplay between solvent and temperature.[3][6]

Troubleshooting Guide: Temperature-Related Issues

Use this guide for a systematic approach to resolving specific experimental problems.

Issue 1: Reaction Stalls or Fails to Reach Completion

If your reaction starts but then stops before all the starting material is consumed, it may be due to insufficient thermal energy or catalyst deactivation at the chosen temperature.

Troubleshooting Workflow:

G cluster_0 Reaction Coordinate Reactants Oxime Precursor p1 Reactants->p1 p3 Reactants->p3 TS1 TS_desired p2 TS1->p2 Product Benzisoxazole (Desired Product) TS2 TS_side p4 TS2->p4 SideProduct Side Product (e.g., Beckmann) p1->TS1 ΔG‡ (desired) p2->Product p3->TS2 ΔG‡ (side) p4->SideProduct note1 Lower Temp Favors Pathway with Lower Activation Energy (ΔG‡) note2 Higher Temp Can Overcome Higher ΔG‡, Increasing Side Product Formation

Sources

How to prevent decarboxylation of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. Here, we address common challenges and questions regarding the stability of this compound, with a focus on preventing its unintended decarboxylation. Our recommendations are grounded in established chemical principles and field-proven insights to ensure the integrity of your experiments.

FAQS: Understanding and Preventing Decarboxylation

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process leads to the formation of 5-methoxy-benzo[d]isoxazole, an impurity that can significantly impact experimental outcomes, including altering biological activity and complicating analytical results. The isoxazole ring system, particularly when substituted with a carboxylic acid group, can be susceptible to decarboxylation under certain conditions, primarily heat and unfavorable pH.

Q2: At what temperature does this compound begin to decarboxylate?

A2: While specific thermal analysis data for this compound is not extensively published, data from analogous heterocyclic carboxylic acids suggest that thermal decarboxylation can occur at elevated temperatures. For instance, some heterocyclic carboxylic acids have been shown to undergo decarboxylation in solvents like N,N-dimethylformamide (DMF) at temperatures ranging from 85-150°C[1]. As a general precaution, it is advisable to avoid prolonged exposure of the compound to temperatures above 60°C, especially in solution. For sensitive reactions, conducting them at room temperature or below is recommended.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the isoxazole ring and the carboxylic acid group is highly dependent on pH. Both strongly acidic and strongly basic conditions can promote degradation. Studies on related isoxazole derivatives have shown that the isoxazole ring can be susceptible to opening under basic conditions[2]. Furthermore, acidic conditions can catalyze the decarboxylation of heteroaromatic carboxylic acids. For optimal stability in aqueous solutions, it is recommended to maintain a pH range of 4 to 7. If your experimental protocol requires pH outside of this range, it is crucial to minimize the exposure time and temperature.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. When in solution, it is best to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. For longer-term storage in solution, consider freezing at -20°C or -80°C, though freeze-thaw cycles should be minimized.

Q5: Which solvents are most suitable for dissolving and handling this compound to minimize degradation?

A5: Based on the polar nature of the carboxylic acid and the methoxy-benzoisoxazole core, polar aprotic solvents are generally a good choice.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)Good solubility and generally less reactive towards the isoxazole ring and carboxylic acid group at room temperature.
Polar Protic Methanol, EthanolCan be used, but be mindful of potential esterification if heated in the presence of an acid catalyst. Aqueous solubility is expected to be pH-dependent.
Nonpolar Toluene, HexaneVery low solubility is expected. Not recommended as primary solvents.

Troubleshooting Guide: Identifying and Mitigating Decarboxylation

This section provides a structured approach to troubleshoot experiments where decarboxylation of this compound is suspected.

Caption: Troubleshooting workflow for suspected decarboxylation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify its degradation products and establish a stability-indicating analytical method[3][4].

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Also, reflux a solution of the compound in an inert solvent like acetonitrile for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the parent compound and any degradation products.

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Stock_Solution 1 mg/mL Stock Solution in ACN Acid 0.1 M HCl, 60°C Base 0.1 M NaOH, 60°C Oxidation 3% H2O2, RT Thermal Solid at 100°C / Solution Reflux Photolytic ICH Q1B Light Exposure Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC_Analysis HPLC-UV/MS Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Neutralize->HPLC_Analysis Outcome Identify Degradation Products & Establish Stability-Indicating Method HPLC_Analysis->Outcome

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for monitoring the purity of this compound and detecting its decarboxylated product.

Initial HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or λmax)
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak.

References

  • U.S. Patent US20240109848A1, Process for the preparation of imidazobenzodiazepines.
  • Chinese Patent CN109694343B, Decarboxylation method of heterocyclic carboxylic acid compounds.
  • U.S. Patent US4094909A, Process for the decarboxylation-oxidation of benzoic acid compounds.
  • Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid - ResearchGate.
  • U.S. Patent US7291742B2, Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof.
  • Japanese Patent JP2006515322A, Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermediate.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-20.
  • Forced Degradation Studies - SciSpace.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
  • Stability indicating study by using different analytical techniques - IJSDR.
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - ResearchGate.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI.
  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach - ScienceOpen.
  • Analytical Methods - RSC Publishing.
  • Longhi, M. R., & de Bertorello, M. M. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of pharmaceutical sciences, 80(8), 754–757.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI.
  • Crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole - PMC.
  • Decarboxylation of 6-Nitrobenzisoxazole - 3 - Carboxylic Acid Through Phase Transitions in Lyotropic Liquid Crystals | Scilit.

Sources

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid stability issues in acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid (CAS: 108805-39-6). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with this molecule, particularly under acidic conditions. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.

Q1: My solution of this compound shows a decreasing concentration over time when prepared in an acidic mobile phase. What is the likely cause?

This is a classic sign of chemical degradation. The core issue lies with the stability of the benzisoxazole ring system under acidic conditions. While the fused aromatic ring confers a degree of stability, the isoxazole N-O bond is inherently weak and susceptible to cleavage.[1] Under acidic conditions, the ring nitrogen can be protonated, making the heterocyclic ring more vulnerable to nucleophilic attack by water (hydrolysis). This process, known as acid-catalyzed hydrolysis, leads to the opening of the isoxazole ring and the formation of degradation products.[2][3] This is a known degradation pathway for many isoxazole-containing compounds.[3]

Q2: What are the potential degradation products I should be looking for in my analysis?

Based on the mechanism of acid-catalyzed hydrolysis, the primary degradation pathway involves the cleavage of the N-O bond. This would result in the formation of a substituted 2-cyanophenol derivative. The specific primary degradation product you would likely observe is 4-methoxy-2-hydroxy-benzoyl cyanide or a related species, formed after the isoxazole ring opens.

The proposed mechanism is illustrated below. This pathway is critical for identifying unknown peaks in your chromatogram and confirming the degradation route.

Degradation_Pathway start 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid protonated Protonated Intermediate (N-protonation) start->protonated + H⁺ attack Nucleophilic Attack by H₂O protonated->attack + H₂O opened Ring-Opened Intermediate attack->opened Ring Opening product Primary Degradation Product (e.g., 4-Methoxy-2-hydroxy-benzoyl cyanide) opened->product Rearrangement

Figure 2: Proposed Acid-Catalyzed Degradation Pathway
Q3: How can I definitively confirm that my compound is degrading and properly analyze the process?

To systematically investigate stability, you should conduct a forced degradation study .[4][5] This is a standard practice in pharmaceutical development designed to intentionally degrade the sample under controlled, exaggerated conditions. The goal is to generate the potential degradation products and develop a "stability-indicating" analytical method that can separate and quantify the parent compound from all its degradants.[4][5]

A typical forced degradation study involves exposing the compound to several stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[6]

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.[6]

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., 80°C).

  • Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.

The results from this study will help you build a comprehensive degradation profile and validate your analytical methods.[6]

Q4: What are the recommended storage and handling conditions to minimize degradation in acidic solutions?

While long-term stability in acidic solution is poor, you can take steps to minimize degradation during your experiments:

  • Prepare Fresh: Always prepare acidic solutions of the compound immediately before use.

  • Control Temperature: Keep solutions cool. If your experiment allows, perform it at reduced temperatures (e.g., 4°C) to slow the rate of hydrolysis.

  • Use Buffers: If your experiment requires a specific acidic pH, use a buffer (e.g., acetate buffer for pH 4-5) instead of a strong acid like HCl to maintain a constant pH and avoid extreme acidity.

  • Protect from Light: Store solutions in amber vials or protect them from light, as photodegradation can be a parallel degradation pathway for heterocyclic compounds.[2]

  • Solid Storage: For long-term storage, the compound is most stable as a dry solid, kept in a cool, dark, and inert environment, such as a freezer at -20°C.[2]

Q5: Which analytical method is best suited for a stability study of this compound?

The gold standard for stability studies is High-Performance Liquid Chromatography (HPLC) , specifically a reverse-phase method using a C18 column.[7] An ideal stability-indicating HPLC method should be able to:

  • Resolve Peaks: Achieve baseline separation between the main peak of this compound and all potential degradation products.

  • Demonstrate Specificity: This is confirmed during the forced degradation study by showing that the analytical method can detect and separate the degradants from the parent compound.[4]

For structural confirmation of the degradation products, hyphenated techniques are invaluable:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To definitively elucidate the chemical structure of any significant degradants that are isolated.[7]

Troubleshooting Guide
Symptom Observed Potential Cause Recommended Action
Rapid loss of parent peak area in HPLC. Acid-catalyzed hydrolysis is occurring.1. Immediately check the pH and temperature of your solution. 2. Prepare a fresh solution and re-analyze. 3. If the issue persists, consider adjusting the mobile phase to a less acidic pH if your method allows.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.1. Use LC-MS to obtain the molecular weight of the unknown peaks. 2. Compare the masses with the expected degradation products from the proposed pathway (Figure 2). 3. Perform a forced degradation study to confirm the identity of these peaks.
Solution turns yellow or brown over time. Significant chemical degradation leading to the formation of colored, often polymeric, byproducts.[2]1. Discard the solution immediately. It is no longer suitable for quantitative experiments. 2. Review your solution preparation and storage procedures to minimize degradation for future experiments.
Poor peak shape or splitting of the main peak. Can indicate on-column degradation or the presence of co-eluting impurities.1. Lower the column temperature. 2. Modify the mobile phase pH to improve stability during the analytical run. 3. Ensure the purity of your starting material.
Experimental Protocols & Workflows
Protocol: Forced Degradation Study in Acidic Conditions

This protocol outlines a typical procedure to assess the stability of this compound in acid.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Calibrated pH meter

  • HPLC system with UV detector and C18 column

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

3. Stress Sample Preparation:

  • To a 5 mL volumetric flask, add 0.5 mL of the stock solution.

  • Add 0.5 mL of 1.0 M HCl to achieve a final acid concentration of 0.1 M.

  • Dilute to volume with a 50:50 mixture of water and acetonitrile to ensure solubility. The final compound concentration will be 0.1 mg/mL.

4. Control Sample Preparation:

  • Prepare a "time zero" control by taking an aliquot of the stressed sample immediately after preparation and neutralizing it as described in step 6.

  • Prepare a separate control sample with the compound in the water/acetonitrile mixture without acid.

5. Stress Condition:

  • Place the stressed sample in a water bath set to 60°C.

  • Collect aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

6. Sample Quenching and Analysis:

  • Before analysis, cool the collected aliquot to room temperature.

  • Neutralize the sample by adding an equimolar amount of 0.1 M NaOH.

  • Analyze the sample by a validated, stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the area percentage of the degradation products.

The overall workflow for a comprehensive stability assessment is shown below.

Experimental_Workflow prep Prepare Stock Solution (1 mg/mL in ACN) stress Prepare Stress Samples (Acid, Base, Oxidative, Thermal) prep->stress control Prepare Control Samples (Time Zero, No Stressor) prep->control incubate Incubate at Defined Conditions & Timepoints stress->incubate control->incubate quench Quench Reaction (Neutralize/Cool Sample) incubate->quench hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc lcms Identify Degradants (LC-MS) hplc->lcms If unknowns appear report Report Results: - % Degradation - Degradation Profile hplc->report lcms->report

Figure 3: Workflow for a Comprehensive Stability Assessment
References
  • (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. ResearchGate.
  • Wikipedia. Benzisoxazole.
  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • (2022). Forced Degradation – A Review. International Journal of Applied Pharmaceutics.
  • (2016). Forced Degradation Studies. MedCrave online.
  • (1983). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

Sources

Managing impurities in the synthesis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a crucial building block in the development of various pharmaceutical agents, making its purity and efficient synthesis paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and manage critical impurities effectively.

The most common synthetic strategies for constructing the 1,2-benzisoxazole core involve the cyclization of ortho-substituted aryl oximes.[2] These methods, while effective, can be prone to side reactions and impurity formation if not carefully controlled. This guide will focus on a prevalent route starting from 4-methoxy-2-hydroxyacetophenone and address specific issues encountered during the key transformation steps.

Synthesis_Overview SM 4-Methoxy-2- hydroxyacetophenone INT1 Oxime Intermediate SM->INT1 Hydroxylamine INT2 Ester Intermediate INT1->INT2 1. Chlorination 2. Cyclization (Base) PRODUCT 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid INT2->PRODUCT Saponification (Hydrolysis)

Caption: A common synthetic pathway to the target compound.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My final product purity is low after the cyclization/saponification sequence. HPLC analysis shows a significant peak corresponding to the uncyclized oxime starting material. What's going wrong?

A1: Cause & Investigation

This issue points directly to an incomplete cyclization reaction. The formation of the benzisoxazole ring is a critical step that requires the efficient intramolecular displacement of a leaving group by the oxime's hydroxyl group under basic conditions.[2] Several factors can impede this process:

  • Insufficient Base: The stoichiometry of the base is crucial. An inadequate amount will fail to deprotonate the phenolic hydroxyl group effectively, which is necessary to initiate the cyclization.

  • Suboptimal Temperature: The reaction may have a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow, leading to a stalled reaction.[3]

  • Poor Leaving Group: If the chlorination of the oxime was incomplete, the hydroxyl group is a poor leaving group, preventing the ring closure.

Solution: Process Optimization

  • Verify Stoichiometry: Ensure at least two equivalents of a suitable base (e.g., potassium carbonate, sodium hydroxide) are used. The first equivalent neutralizes the HCl generated during the preceding chlorination step, and the second facilitates the cyclization.

  • Temperature Control: Gradually increase the reaction temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or in-process HPLC analysis to find the optimal temperature that drives the reaction to completion without promoting side reactions.[3]

  • In-Process Control (IPC): Before initiating the cyclization, confirm the complete conversion of the oxime to its chlorinated intermediate using TLC or LC-MS. The absence of the oxime starting material at this stage is a key indicator for success in the subsequent step.

Troubleshooting_Low_Purity Problem Low Purity: High Starting Material Cause1 Incomplete Cyclization Problem->Cause1 Reason1 Insufficient Base? Cause1->Reason1 Reason2 Temperature Too Low? Cause1->Reason2 Reason3 Poor Leaving Group? Cause1->Reason3 Solution1 Check Base Stoichiometry (>2 eq.) Reason1->Solution1 Solution2 Optimize Temperature (Monitor by TLC/HPLC) Reason2->Solution2 Solution3 Confirm Intermediate Formation (IPC before cyclization) Reason3->Solution3

Caption: Troubleshooting workflow for low product purity.

Q2: My isolated product is off-white or yellow and difficult to purify. What is causing the discoloration?

A2: Cause & Investigation

Discoloration in the final product typically arises from trace levels of highly chromophoric (color-containing) impurities. Potential sources include:

  • Oxidation of Phenolic Intermediates: The 2-hydroxy functional group in the starting material and intermediates can be susceptible to air oxidation, especially under basic conditions, leading to quinone-like structures which are often colored.[3]

  • Nitration Byproducts: If nitric acid was used in any upstream step or as a cleaning agent, residual nitrates can lead to trace nitrated impurities, which are characteristically yellow.

  • Thermal Degradation: Excessive temperatures during reaction or workup can cause decomposition, generating a complex mixture of colored byproducts.

Solution: Purification Protocol

Recrystallization is the most effective method for removing such impurities. The key is selecting an appropriate solvent system where the desired product has high solubility in the hot solvent but low solubility at room temperature or below, while the impurities remain in solution.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Procedure Notes
Ethanol/Water~3:1 to 5:1Dissolve the crude product in the minimum amount of hot ethanol. Slowly add hot water until persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve, then cool slowly.[4]
Acetic Acid/Water~4:1An excellent choice for carboxylic acids. Dissolve in hot acetic acid and add water to induce crystallization.[5]
Isopropanol (IPA)N/AA good single-solvent option. Ensure slow cooling for well-defined crystal growth.

Detailed Recrystallization Protocol:

  • Transfer the crude, discolored product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen primary solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more hot solvent dropwise if needed to achieve full dissolution.

  • If using a co-solvent (e.g., water), add the hot co-solvent dropwise to the boiling solution until a slight, persistent turbidity appears.

  • Add 1-2 drops of the primary hot solvent to redissolve the precipitate, ensuring a saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the synthesis?

A1: The three most critical parameters are:

  • Temperature: Both the cyclization and saponification steps are temperature-sensitive. Insufficient heat leads to incomplete reactions, while excessive heat can cause degradation.

  • Stoichiometry of Reagents: Particularly the base used for cyclization. Precise control is necessary to ensure the reaction proceeds efficiently without promoting side reactions like dimerization.

  • Atmosphere: For reactions involving easily oxidizable intermediates like 2-aminophenols (if used in an alternative route) or other phenolic compounds, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored oxidative impurities.[3]

Q2: Which analytical techniques are best for monitoring reaction progress and final product purity?

A2: A combination of techniques is recommended for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% formic acid) can effectively separate the starting materials, intermediates, final product, and most impurities, allowing for accurate quantification.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurity peaks observed in the HPLC chromatogram by providing their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the final product and can help in characterizing major impurities if they can be isolated.

Q3: Are there any known problematic impurities besides unreacted starting materials?

A3: Yes. Under certain conditions, particularly with excess base or high temperatures, a Beckmann rearrangement can occur as a competitive process, leading to the formation of a benzo[d]oxazole isomer as a side product.[2] While often a minor component, its formation should be monitored as it can be difficult to separate from the desired product due to similar polarity.

Impurity_Formation Oxime Oxime Intermediate DesiredPath Intramolecular Cyclization Oxime->DesiredPath Controlled Base/Temp SidePath Beckmann Rearrangement Oxime->SidePath Harsh Conditions Product Target Benz[d]isoxazole DesiredPath->Product Impurity Benzo[d]oxazole Impurity SidePath->Impurity

Caption: Competing reaction pathways leading to impurity.

References

  • Lukoyanov, A.A., Sukhorukov, A.Y., & Lesiv, A.V. (2022). Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(4), 285-309. [Link]
  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • ResearchGate. (2018).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Calgary, Department of Chemistry. (n.d.).
  • Reddit. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. [Link]
  • Google Patents. (2003).
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
  • Kaur, H., Kumar, S., & Singh, I. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(2), 743-757. [Link]
  • Wikipedia. (n.d.). Benzisoxazole. [Link]

Sources

Why is my 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid solution changing color?

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals using 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. It provides in-depth troubleshooting for common stability issues, particularly the observation of color change in solution.

Disclaimer: Detailed public-domain data on the specific chemical stability and degradation of this compound is limited. The information provided here is based on the chemical properties of its constituent functional groups (benzo[d]isoxazole, methoxy, and carboxylic acid) and established principles of organic chemistry. The protocols and potential pathways described are illustrative and should be adapted and verified experimentally for your specific application.

Frequently Asked Questions (FAQs)
Q1: My solution of this compound, which was initially colorless, has developed a yellow or brownish tint. What is the likely cause?

A color change in your solution is a common indicator of chemical degradation.[1][2] The appearance of color suggests the formation of new chemical species with extended conjugated systems, which absorb light in the visible spectrum.[3] Several factors, alone or in combination, could be responsible:

  • Photodegradation: Aromatic and heterocyclic ring systems, like the benzo[d]isoxazole core, are often susceptible to degradation upon exposure to ambient or UV light.[2][4]

  • Oxidation: The molecule may be reacting with atmospheric oxygen or trace oxidizing agents present in the solvent.[2][4] This is a known issue with electron-rich aromatic systems.

  • pH-Mediated Hydrolysis: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[2][4] This ring-opening event can lead to the formation of new compounds that may be colored.

  • Solvent Effects: The interaction between your compound and the solvent can sometimes lead to color changes due to charge-transfer processes.[5] Impurities in the solvent can also catalyze degradation.

Q2: How can I prevent or minimize the color change in my this compound solutions?

To enhance the stability of your solutions, a systematic approach to preparation and storage is crucial. We recommend the following preventative measures:

  • Prepare Solutions Fresh: The most effective way to avoid issues with degradation is to prepare your solution immediately before each experiment.[1][4]

  • Protect from Light: Always use amber vials or wrap your containers (e.g., flasks, tubes) in aluminum foil to protect the solution from light.[1][2][4]

  • Control the pH: If your experimental conditions permit, use a buffered system to maintain a stable, near-neutral pH. Avoid strongly acidic or basic conditions unless required by the protocol.

  • Use High-Purity Solvents: Use fresh, high-purity, or anhydrous solvents to minimize contaminants like water, peroxides, or dissolved metals that could catalyze degradation.[4]

  • Handle Under an Inert Atmosphere: If you suspect oxidation is the primary cause, deoxygenate your solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound.[1][4]

  • Optimize Storage Conditions: If short-term storage is unavoidable, store solutions at low temperatures (2-8 °C or -20°C) to slow down the kinetics of degradation reactions.[1] Aliquot stock solutions to minimize freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?

Yes, inconsistency in experimental outcomes is a classic sign of compound instability.[1][4] If the compound degrades, its effective concentration decreases over the course of an experiment, leading to poor reproducibility. The degradation products themselves might also interfere with your assay, either by exhibiting their own biological activity or by interfering with analytical measurements. It is crucial to correlate any observed inconsistencies with the stability of your compound in the experimental medium.

Potential Degradation Pathways

The structure of this compound contains several functional groups that can be susceptible to degradation. Understanding these potential pathways is key to troubleshooting instability.

  • Hydrolysis of the Isoxazole Ring: The N-O bond in the isoxazole ring is a potential site for reductive cleavage or hydrolysis, particularly under non-neutral pH conditions.[2][4] This can lead to a ring-opening event, forming a more flexible and potentially reactive species.

  • Photodegradation: The fused aromatic and heterocyclic system creates a chromophore that can absorb UV or even high-energy visible light. This absorbed energy can lead to bond cleavage and rearrangement, generating colored impurities.[2][4]

  • Oxidation: The methoxy group is an electron-donating group, which activates the benzene ring, potentially making it more susceptible to oxidative degradation.[6]

Below is a diagram illustrating the key vulnerabilities of the molecule.

Caption: Potential degradation pathways for this compound.

Troubleshooting and Experimental Protocols

If you are experiencing a color change, a systematic investigation is required to identify the cause.

Protocol 1: Basic Stability Assessment

This protocol helps determine the primary factor (light, temperature, or pH) causing the degradation.

Materials:

  • This compound

  • Your chosen solvent (e.g., DMSO, PBS)

  • Clear and amber vials

  • pH meter and buffers (if testing pH effects)

Procedure:

  • Prepare a Stock Solution: Prepare a fresh stock solution of your compound at a typical experimental concentration.

  • Aliquot the Solution: Divide the solution into the following conditions:

    • Condition A (Control): Aliquot into an amber vial and store at -20°C.

    • Condition B (Light Exposure): Aliquot into a clear vial and leave on the lab bench under ambient light.

    • Condition C (Temperature Stress): Aliquot into an amber vial and store at 37°C (or your experimental temperature).

    • (Optional) Condition D (pH Stress): Adjust the pH of aliquots to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions, store in amber vials at room temperature.

  • Monitor Over Time: Visually inspect the color of each solution at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analyze Results:

    • If solution B changes color while others do not, photodegradation is the likely cause.

    • If solution C changes color more rapidly than B, the degradation is temperature-dependent.

    • If solutions in D change color, your compound is sensitive to pH.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving the solution's color change.

G start Solution of 5-Methoxy-benzo[d]isoxazole-3- carboxylic acid changes color protocol1 Perform Basic Stability Assessment (Protocol 1) start->protocol1 is_light Is the degradation light-induced? protocol1->is_light is_temp Is the degradation temperature-dependent? is_light->is_temp No solve_light SOLUTION: Protect from light using amber vials or foil. is_light->solve_light Yes is_ph Is the degradation pH-dependent? is_temp->is_ph No solve_temp SOLUTION: Prepare solutions fresh. Store at low temperatures (2-8°C or -20°C). is_temp->solve_temp Yes solve_ph SOLUTION: Use buffered solutions to maintain a stable pH. is_ph->solve_ph Yes analyze For definitive identification of degradants, proceed to analytical characterization (HPLC/LC-MS). is_ph->analyze No / Unclear solve_light->analyze solve_temp->analyze solve_ph->analyze

Caption: A step-by-step workflow for troubleshooting solution instability.

Analytical Characterization of Degradants

To definitively identify the cause of the color change, you must characterize the impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[7][8][9]

Protocol 2: Analysis by HPLC-UV

Objective: To separate and quantify the parent compound from its degradation products.

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, well-resolved peak for the pure this compound.

  • Sample Preparation: Take your discolored solution and a freshly prepared, colorless solution (as a control). Dilute both to a suitable concentration with the mobile phase.

  • Analysis:

    • Inject the control solution to determine the retention time and peak area of the parent compound.

    • Inject the discolored solution.

  • Data Interpretation:

    • A decrease in the peak area of the parent compound in the discolored sample confirms degradation.

    • The appearance of new peaks, especially those with a different UV-Vis absorption spectrum, indicates the formation of degradation products.

Observation in HPLC Chromatogram Interpretation
Decreased peak area of the parent compoundLoss of the active compound due to degradation.
Appearance of new peaksFormation of degradation products/impurities.[1][4]
Broad or tailing peaksPotential issues with solubility or interaction with the column.
Further Analysis by LC-MS

To identify the chemical structure of the degradation products, couple the HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the impurities, allowing you to propose potential structures and degradation pathways.[6][7][8]

References
  • ResearchGate. (2021). What is the reason accounting for the change in solution color of a solute?.
  • Royal Society of Chemistry. (n.d.). Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. Education in Chemistry.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Physics Forums. (2017). Mechanism behind solution color change due to pH change.
  • Quora. (2023). What causes substances to change colour while they undergo a physical or chemical change?.
  • YouTube. (2025). What Causes Color Change In Chemical Reactions? - Chemistry For Everyone.
  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. RSC Advances.
  • RSC Publishing. (2021). Troubleshooting unstable molecules in chemical space.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization.
  • PubMed. (n.d.). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods.

Sources

Technical Support Center: Scaling Up 5-Methoxy-benzo[d]isoxazole-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals facing challenges in the synthesis and purification of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid on a larger scale. The following content is structured in a question-and-answer and troubleshooting format to directly address common issues encountered during process scale-up.

Frequently Asked Questions (FAQs): Synthetic Strategy & Scale-Up
Q1: What are the most viable synthetic routes for the large-scale production of this compound?

A1: Selecting a synthetic route for scale-up requires careful consideration of factors like cost of starting materials, reaction safety, atom economy, and robustness. For this compound, two primary strategies are commonly considered.

  • [3+2] Cycloaddition of an Aryne and a Nitrile Oxide: This modern approach involves the in situ generation of a methoxy-substituted benzyne intermediate, which then undergoes a cycloaddition reaction with a nitrile oxide derived from a glyoxylic acid equivalent.[1] While elegant, generating highly reactive intermediates like arynes and nitrile oxides at scale can present significant safety and control challenges.[2] This route is often favored for library synthesis but may require substantial process optimization for bulk production.[1]

  • Cyclization from a Salicylate Derivative: A more traditional and often more scalable approach starts from a substituted salicylic acid or ester. The core of this method is the formation of the N-O bond to close the isoxazole ring.[3] A common pathway involves the conversion of a 2-hydroxy-4-methoxybenzoyl derivative (like an ester or nitrile) into an oxime, followed by an oxidative cyclization. This route generally uses more stable intermediates and better-understood reaction classes for scale-up.[3] For instance, a process could start from methyl 2-hydroxy-4-methoxybenzoate, proceed through oximation, and then cyclize to form the benzisoxazole ring.[3][4] The ester can then be saponified to yield the final carboxylic acid.

A plausible and robust reaction sequence for scale-up is outlined below.

cluster_0 Synthetic Pathway Start Methyl 2-hydroxy-4-methoxybenzoate Intermediate1 Oxime Intermediate Start->Intermediate1 Hydroxylamine Intermediate2 Benzisoxazole Ester Intermediate1->Intermediate2 Oxidative Cyclization (e.g., with NaOCl) Product 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid Intermediate2->Product Saponification (e.g., NaOH, then H+)

Caption: A common synthetic workflow for this compound.

Q2: What are the Critical Process Parameters (CPPs) to monitor when scaling this synthesis?

A2: Successful scale-up hinges on identifying and controlling CPPs to ensure batch-to-batch consistency, safety, and product quality. For the synthesis of this compound via the salicylate route, the following parameters are crucial.[5]

Critical Process ParameterTarget Range & RationalePotential Impact of Deviation
Temperature Control Cyclization: Maintain at 0-10°C. The oxidative cyclization is often exothermic. Saponification: 40-60°C.High Temp (Cyclization): Increased side-product formation, potential for thermal runaway. Low Temp (Saponification): Incomplete reaction, leading to low yield.
Reagent Stoichiometry Oxidant: 1.05-1.10 equivalents. A slight excess ensures complete conversion. Base (Saponification): 2.0-3.0 equivalents. Ensures complete hydrolysis of the ester.Excess Oxidant: Potential for over-oxidation and impurity generation. Insufficient Base: Incomplete saponification, complicating purification.
Mixing Efficiency Maintain good agitation to ensure homogeneity, especially during the addition of reagents in multiphasic systems (e.g., NaOCl addition).Poor mixing can create localized "hot spots" or high concentrations of reagents, leading to side reactions and inconsistent product quality.[5]
pH Control Workup/Isolation: Acidify to pH 2-3 for product precipitation.Incorrect pH: Incomplete precipitation of the carboxylic acid, leading to significant yield loss into the aqueous phase.
Troubleshooting Guide: Common Scale-Up Challenges
Problem 1: Low Reaction Yield or Stalled Conversion

Question: My pilot-scale batch has a significantly lower yield compared to the lab-scale experiments. Reaction monitoring (HPLC) shows a stalled conversion of the oxime intermediate. What are the likely causes?

Answer: This is a classic scale-up issue often related to physical, not just chemical, parameters. Low yields can stem from issues with starting materials, reaction conditions, or workup procedures.[2][6]

Troubleshooting Workflow:

Start Low Yield or Stalled Reaction Detected Check1 Verify Starting Material Purity Are raw materials (SM, reagents) within specification? (NMR, KF, HPLC) Start->Check1 Check2 Evaluate Mixing & Mass Transfer Is agitation sufficient for the vessel geometry? Are reagents dispersing properly? Check1:f1->Check2 Yes Result1 Root Cause: Impure Starting Material Solution: Re-purify or source higher-grade materials. Check1:f1->Result1 No Check3 Confirm Thermal Control Is the internal batch temperature matching the setpoint? Any exotherms noted? Check2:f1->Check3 Yes Result2 Root Cause: Poor Mixing Solution: Increase agitation speed; evaluate impeller design for the scale. Check2:f1->Result2 No Check4 Investigate Atmospheric Control Is the reaction sensitive to air or moisture? Is an inert atmosphere (N2/Ar) required? Check3:f1->Check4 Yes Result3 Root Cause: Inadequate Temperature Solution: Re-evaluate heating/cooling capacity; adjust jacket temperature. Check3:f1->Result3 No Result4 Root Cause: Atmospheric Contamination Solution: Ensure rigorous inerting of the reactor before and during the reaction. Check4:f1->Result4 No

Caption: Decision tree for troubleshooting low yield in a scaled-up reaction.

Causality Explained:

  • Impure Starting Materials: Impurities can act as catalysts poisons or participate in side reactions. For instance, residual water in a moisture-sensitive step can hydrolyze intermediates.[5]

  • Mixing and Mass Transfer: In the lab, reagents mix almost instantly in a small flask. In a large reactor, poor mixing can lead to areas where the reaction doesn't start or where side reactions dominate due to localized high concentrations.[5]

  • Thermal Control: A reaction that is easily controlled in a flask with a large surface-area-to-volume ratio can become difficult to manage in a large vessel. Uncontrolled exotherms can lead to product degradation.[5]

Problem 2: Formation of Significant Impurities

Question: Our scaled-up batches show a new, significant impurity peak in the HPLC analysis that was minor or absent at the lab scale. How can we identify and mitigate this?

Answer: Impurity profiles often change during scale-up due to longer reaction times, different heating/cooling profiles, or subtle changes in conditions. Identifying the impurity is the first critical step.

Common Impurities & Mitigation Strategies:

Impurity TypePotential Structure / IdentityLikely CauseMitigation Strategy
Unreacted Ester This compound methyl esterIncomplete saponification (hydrolysis).Increase base equivalents, reaction temperature, or time for the saponification step. Ensure adequate mixing.
Ring-Opened Byproduct 2-Cyano-5-methoxyphenolThe isoxazole ring can be sensitive to certain nucleophiles or harsh basic conditions, causing it to open.[2][4]Use milder basic conditions (e.g., K₂CO₃ instead of NaOH if compatible) or lower the temperature during workup.
Decarboxylation Product 5-Methoxy-benzo[d]isoxazoleThe carboxylic acid group can be lost as CO₂ at elevated temperatures, especially under acidic conditions.[6]Avoid excessive temperatures during workup, concentration, and drying, particularly after acidification.

Actionable Steps:

  • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize it by LC-MS and NMR.

  • Optimize Reaction Conditions: Once the impurity's source is hypothesized (e.g., thermal degradation), conduct small-scale experiments to find conditions that minimize its formation (e.g., lower temperature, shorter time).[6]

Problem 3: Purification is Inefficient and Leads to Product Loss

Question: Standard silica gel chromatography is proving impractical for purifying our 500g batch. It's slow, uses excessive solvent, and we are seeing product degradation on the column. What are better large-scale purification options?

Answer: Carboxylic acids can be challenging to purify via standard chromatography due to their polarity and potential for streaking on silica gel.[6] For multi-kilogram scale, chromatography is often economically unviable. Alternative, more scalable methods should be employed.

Recommended Purification Strategy: Acid-Base Extraction

This technique leverages the acidic nature of the target molecule to separate it from neutral or basic impurities. It is highly effective and scalable.[6]

cluster_1 Acid-Base Purification Workflow Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddBase Extract with Aqueous Base (e.g., NaHCO₃ solution) Crude->AddBase Separate1 Separate Layers AddBase->Separate1 AqueousLayer Aqueous Layer: Contains Sodium Salt of Product (Water Soluble) Separate1->AqueousLayer Aqueous Phase OrganicLayer1 Organic Layer: Contains Neutral/Basic Impurities (Discard) Separate1->OrganicLayer1 Organic Phase AddAcid Acidify Aqueous Layer with HCl (to pH 2-3) AqueousLayer->AddAcid Precipitate Product Precipitates as a Solid AddAcid->Precipitate Filter Filter, Wash with Water, and Dry Precipitate->Filter PureProduct Pure Crystalline Product Filter->PureProduct

Caption: Scalable purification workflow using acid-base extraction.

Advantages of this method:

  • High Throughput: Avoids slow and costly chromatography.

  • Cost-Effective: Uses inexpensive bulk reagents like sodium bicarbonate and hydrochloric acid.

  • High Purity: Very effective at removing non-acidic impurities.

Safety in Scale-Up

Q3: What are the primary safety hazards to consider during the scale-up of this process?

A3: Safety must be the primary consideration. Key hazards include:

  • Handling of Hazardous Reagents:

    • Hydroxylamine: Can be toxic and corrosive. Always handle in a well-ventilated area with appropriate PPE.[2]

    • Sodium Hypochlorite (Bleach): A strong oxidant. Can cause severe burns and reacts violently with certain organic materials.

    • Strong Acids/Bases (HCl, NaOH): Highly corrosive. Use appropriate PPE, including face shields and chemical-resistant gloves.

  • Exothermic Reactions: The oxidative cyclization step can be highly exothermic.[5] Ensure the reactor has adequate cooling capacity and that reagents are added slowly and controllably to manage the heat output. A reaction calorimeter study is highly recommended before scaling up to quantify the heat of reaction.

  • Pressure Build-up: If a reaction produces gas (e.g., decarboxylation at high temperatures), the vessel must be properly vented to avoid over-pressurization.

Experimental Protocols
Protocol 1: Scalable Synthesis of this compound methyl ester

This protocol is a representative example and must be adapted and optimized for specific equipment and scales.

  • Oximation:

    • Charge a suitable reactor with methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) and a suitable solvent like methanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq).

    • Heat the mixture to reflux (approx. 65°C) and monitor the reaction by HPLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Cyclization:

    • Dissolve the crude oxime intermediate in a suitable solvent like acetic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium hypochlorite (1.1 eq, ~10-15% aqueous solution) dropwise, ensuring the internal temperature does not exceed 10°C.

    • Stir at 0-10°C for 2-3 hours post-addition, monitoring by HPLC for the formation of the benzisoxazole ester.

    • Quench the reaction by adding an aqueous solution of sodium sulfite.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Protocol 2: Purification via Saponification and Acid-Base Extraction
  • Saponification:

    • Dissolve the crude ester from the previous step in a mixture of THF and water.

    • Add sodium hydroxide (2.5 eq, as a 4M aqueous solution).

    • Heat the mixture to 50°C and stir until HPLC analysis confirms the complete disappearance of the ester (typically 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Transfer the remaining aqueous solution to a separatory funnel and wash with an organic solvent like methyl tert-butyl ether (MTBE) to remove any neutral impurities.[6]

    • Cool the aqueous layer in an ice bath to 0-5°C.

    • Slowly and with vigorous stirring, acidify the aqueous layer by adding cold 6M HCl until the pH is 2-3. The product will precipitate as a solid.

    • Stir the resulting slurry for 30-60 minutes in the ice bath to ensure complete precipitation.

    • Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the purified product under vacuum at a temperature not exceeding 50°C to prevent decarboxylation.

References
  • BenchChem. (2025). Technical Support Center: 1,2-Benzisoxazole Synthesis Scale-Up.
  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
  • Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines. Chemistry of Heterocyclic Compounds. [Link]
  • BenchChem. (2025).
  • Various Authors. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • Various Authors. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives. Russian Journal of Organic Chemistry. [Link]
  • Wierenga, W., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]
  • Samanth, M. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Rosales-Amezcua, S. C., et al. (2021).
  • Various Authors. (2022).
  • Google Patents. (1997). Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
  • Chen, M.-T., et al. (2025).
  • Stevens, B. D., et al. (2008). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters. [Link]
  • Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres. RSC Advances. [Link]
  • Kazakova, O. B., et al. (2025).
  • Various Authors. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • PrepChem.com. (n.d.). Synthesis of (b) 5-Methoxy-2(3H)-benzothiazolone. [Link]
  • Various Authors. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Journal of Medicinal Chemistry. [Link]

Sources

Avoiding ring-opening of the isoxazole core during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Preserving the Isoxazole Core

A Guide for the Synthetic Chemist

Welcome to the technical support center for isoxazole chemistry. As a privileged scaffold in medicinal chemistry and materials science, the isoxazole ring offers significant synthetic utility.[1][2][3] However, its unique electronic structure, characterized by a relatively labile N-O bond, presents specific stability challenges that can lead to undesired ring-opening during synthetic manipulations.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the mechanistic rationale behind common stability issues and provides field-proven troubleshooting strategies and detailed methodologies to ensure the integrity of the isoxazole core throughout your synthetic sequences.

Section 1: Understanding Isoxazole Stability

Q1: I'm new to isoxazole chemistry. How stable is the ring, fundamentally?

The isoxazole ring is an aromatic heterocycle and is generally considered stable against many common reagents.[7] 3,5-disubstituted isoxazoles are particularly robust.[7] However, its stability is conditional and highly dependent on the reaction environment. The primary point of vulnerability is the weak N-O bond.[6][8] Cleavage of this bond is the principal pathway for decomposition and can be initiated by several factors, which we will discuss in detail.

Think of it as a balancing act: this inherent weakness is not just a liability but also a feature that can be exploited for planned synthetic transformations, such as converting isoxazoles into β-enamino ketones.[9][10] Understanding the triggers for this cleavage is paramount to controlling the outcome of your reactions.

Q2: What are the most common conditions that cause the isoxazole ring to open?

There are four primary classes of conditions you must be vigilant about when working with isoxazoles:

  • Reductive Conditions: This is the most frequently encountered cause of isoxazole decomposition. Catalytic hydrogenation, in particular, is a classic method for cleaving the N-O bond.[6][11][12]

  • Strongly Basic Conditions: Isoxazoles lacking a substituent at the C3 or C5 position are susceptible to deprotonation, which can initiate ring-opening.[13] This is a critical consideration for substitution patterns.

  • Photochemical Conditions: The N-O bond can undergo homolytic cleavage upon exposure to UV irradiation, leading to rearrangement or decomposition.[4][8][14][15]

  • Strongly Acidic Conditions: While generally more stable to acid than base, certain isoxazole derivatives can undergo hydrolysis under strongly acidic conditions and elevated temperatures.[16][17]

The following diagram provides a high-level overview of the stability profile.

cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes Isoxazole Isoxazole Core Stability Reductive Reductive Isoxazole->Reductive Basic Basic Isoxazole->Basic Photochemical Photochemical Isoxazole->Photochemical Acidic Strongly Acidic Isoxazole->Acidic Mild Mild / Controlled Isoxazole->Mild Cleavage Ring Cleavage Reductive->Cleavage High Risk Basic->Cleavage High Risk (if C3/C5-H present) Rearrangement Rearrangement (e.g., to Oxazole) Photochemical->Rearrangement High Risk Acidic->Cleavage Substrate Dependent Intact Ring Integrity Maintained Mild->Intact High Probability cluster_mech Base-Catalyzed Ring Opening Mechanism start 3-Unsubstituted Isoxazole deprotonation Deprotonation at C3 start->deprotonation Base (e.g., OH⁻) intermediate Anionic Intermediate deprotonation->intermediate cleavage N-O Bond Cleavage (Elimination) intermediate->cleavage product β-Ketonitrile Product cleavage->product

Caption: Mechanism of base-catalyzed isoxazole cleavage.

Troubleshooting & Prevention:

  • Avoid Strong Bases: If possible, avoid strong, non-nucleophilic bases like LDA, LHMDS, or strong hydroxides when a C3-H or C5-H is present.

  • Use Weaker Bases: For reactions requiring a base, opt for milder inorganic bases (K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (e.g., 2,6-lutidine, DIPEA) at low temperatures.

  • Protect the Ring: If deprotonation is unavoidable for a subsequent step, consider if the synthetic route can be altered to use a 3,5-disubstituted isoxazole, which is significantly more stable. [7]* Temperature Control: Base-catalyzed degradation is often temperature-dependent. Running reactions at 0 °C or below can significantly suppress this side reaction. [18]

Q4: I'm trying to reduce a nitro group (or another functional group) on my molecule, but the isoxazole ring keeps opening. How can I perform selective reductions?

Causality: The N-O bond is highly susceptible to reductive cleavage. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C, Raney-Ni) are often too harsh and will readily cleave the isoxazole ring to the corresponding β-enamino ketone. [6][11]This is a well-documented transformation.

Troubleshooting & Prevention:

The key is to choose a reducing agent with a different mechanism or milder reactivity. A decision-making workflow can help guide your choice.

cluster_yes cluster_no start Need to Perform Reduction on Isoxazole-Containing Molecule q1 Is Catalytic Hydrogenation Required? start->q1 mild_H2 Use Milder / Specific Catalysts - PtO₂ (carefully) - Rh/C - Control pressure & temperature q1->mild_H2 Yes metal_acid Metal/Acid Systems - SnCl₂/HCl (for -NO₂) - Fe/NH₄Cl (for -NO₂) - Zn/AcOH q1->metal_acid No protect Consider Substrate Modification - Adding bulky groups near the ring can sometimes offer steric protection. mild_H2->protect transfer_H Transfer Hydrogenation - Ammonium formate, cyclohexene - Often milder than H₂ gas hydrides Hydride Reagents - NaBH₄, LiAlH₄ (for esters/amides) - Generally compatible with the ring transfer_H->hydrides metal_acid->transfer_H

Caption: Decision workflow for selective reductions.

Recommended Reducing Agents for Isoxazole Core Preservation

Reagent/SystemTarget Functional GroupRing CompatibilityComments
SnCl₂·2H₂O / HCl Nitro (-NO₂)ExcellentA classic, reliable method for reducing aromatic nitro groups while preserving the isoxazole.
Fe / NH₄Cl Nitro (-NO₂)ExcellentA milder, near-neutral alternative to SnCl₂. Often used in aqueous ethanol.
Sodium Dithionite (Na₂S₂O₄) Nitro (-NO₂)GoodUseful under aqueous, slightly basic conditions.
NaBH₄, LiBH₄ Aldehydes, Ketones, EstersExcellentThese hydride reagents typically do not affect the isoxazole ring.
Transfer Hydrogenation Alkenes, Nitro, Cbz-groupsGood to ModerateReagents like ammonium formate or cyclohexene with Pd/C can be milder than H₂ gas, but require careful optimization.
Catalytic Hydrogenation (H₂) MultiplePOOR (High Risk)Standard catalysts (Pd/C, Raney-Ni) will almost always cleave the N-O bond. [6][11]Use only as a last resort with extreme caution and catalyst screening.

Protocol: Selective Reduction of a Nitro Group using SnCl₂

This protocol is a robust method for reducing an aromatic nitro group without cleaving a nearby isoxazole ring.

Materials:

  • Nitro-substituted isoxazole derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, can accelerate reaction)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diatomaceous earth (Celite®)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the nitro-isoxazole starting material in ethanol (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add solid SnCl₂·2H₂O to the suspension in one portion. If the reaction is sluggish, a small amount of concentrated HCl can be added catalytically.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 2-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the acid and precipitate tin salts. Be cautious of gas evolution. c. Continue stirring until the pH of the aqueous layer is basic (pH > 8). d. Filter the resulting thick slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with the reaction solvent (EtOH or EtOAc). e. Transfer the filtrate to a separatory funnel. If ethanol was used, add water and extract the product with an organic solvent like EtOAc (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by column chromatography or recrystallization as needed.

Q5: I'm performing a Suzuki or other cross-coupling reaction and seeing low yields or decomposition. Is the isoxazole ring unstable to these conditions?

Generally, the isoxazole ring is stable under the conditions required for many transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. [19][20]In fact, these reactions are powerful tools for the functionalization of halo-isoxazoles.

If you are experiencing issues, the problem is less likely to be inherent ring instability and more likely related to one of the following:

  • Base Incompatibility: As discussed in Q3, the choice of base is critical. If your substrate has a C3-H or C5-H, strong bases like NaOH, KOH, or alkoxides can cause ring-opening.

    • Solution: Switch to a milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Ligand/Catalyst Issues: The palladium catalyst or ligand could potentially coordinate to the isoxazole nitrogen and inhibit catalysis or promote an undesired side reaction. This is rare but possible.

    • Solution: Screen different phosphine ligands or use a pre-catalyst that is known to be effective for heterocyclic cross-coupling.

  • Substrate Purity: Impurities in your starting halo-isoxazole can interfere with the catalytic cycle. Ensure your starting material is pure.

Section 3: FAQs

Q: Can I use photochemical reactions with isoxazole-containing molecules? A: Extreme caution is advised. The isoxazole N-O bond is known to be photolabile. [8]UV irradiation (e.g., 254 nm) can promote N-O bond homolysis, leading to an azirine intermediate which can then rearrange, often to an oxazole. [8][14][15]This property is sometimes used intentionally but should be avoided if you wish to maintain the isoxazole core. Protect your reactions from ambient light if you are working with highly sensitive derivatives.

Q: Are there any "safe" functionalization methods for the isoxazole ring itself? A: Yes. Electrophilic aromatic substitution is difficult due to the ring's low nucleophilicity. [13]However, functionalization is very well-established via two main routes:

  • Deprotonation-Trapping: For 3,5-disubstituted isoxazoles, the C4-proton can be removed with a strong base (e.g., n-BuLi) at low temperature, and the resulting anion can be trapped with various electrophiles.

  • Cross-Coupling: As mentioned, starting with a halo-isoxazole (e.g., 4-iodo-isoxazole) allows for a wide variety of substituents to be introduced via palladium-catalyzed cross-coupling reactions. [20][21] Q: My isoxazole has no protons at C3 or C5. Is it safe from base-catalyzed degradation? A: Yes, for the most part. The primary mechanism for base-catalyzed ring opening requires an acidic proton at C3 (or C5). [22]3,5-disubstituted isoxazoles are significantly more robust against basic conditions. [7]However, under extremely harsh conditions (high temperature, very strong base), other degradation pathways may become accessible. Always use the mildest conditions possible.

References

  • Wikipedia. Isoxazole. [Link]
  • Schmalzbauer, M., et al. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters. [Link]
  • Majhi, B., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. PubMed. [Link]
  • Majhi, B., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. [Link]
  • Lee, L., et al. Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Lee, L., et al. pH and temperature stability of the isoxazole ring in leflunomide.
  • Lougee, M. G., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. [Link]
  • Manzo, R. H., & de Bertorello, M. M. (1988). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]
  • Reductive Cleavage of 4′H-Spiro[indole-3,5′-isoxazoles] En Route to 2-(1H-Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry. [Link]
  • Optimization of the reaction conditions for the synthesis of isoxazole.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
  • Synthetic reactions using isoxazole compounds. Nagoya University Academic Institutional Repository. [Link]
  • Nitta, M., & Kobayashi, T. (1982). Reductive Ring Opening of lsoxazoles with M O ( C Q )
  • Bou-Sleiman, M., et al. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. The Journal of Organic Chemistry. [Link]
  • Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. [Link]
  • Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]
  • Proposed mechanism for ring-opening and isomerization reactions of substrate 1.
  • Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Bentham Science. [Link]
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Ring-Opening Fluorination of Isoxazoles.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
  • Ikeda, R., & Kuwano, R. (2018). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. [Link]
  • Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder c
  • Isoxazole ring-opening by transfer hydrogen
  • Unusual retention of isoxazole ring under the influence of 3-(substituted nitrophenyl)
  • Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. PubMed. [Link]
  • Suzuki-Miyaura cross-coupling reactions of isoxazole derivatives.
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. [Link]
  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry. [Link]
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. [Link]
  • Waldo, J. P., & Larock, R. C. (2009). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC - NIH. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. Research Square. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Isoxazole – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Support Center: Enhancing the Long-Term Storage Stability of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid (CAS: 108805-39-6). As a critical research compound and potential building block in drug development, maintaining its chemical integrity over time is paramount for reproducible and reliable experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges. While comprehensive public data on this specific molecule is limited, this document synthesizes established principles of heterocyclic chemistry, insights from structurally related compounds, and standard pharmaceutical stability testing methodologies to provide a robust framework for enhancing its long-term storage stability.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound? A1: For maximum long-term stability, the solid compound should be stored at -20°C or lower , in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). The causality behind this is to minimize thermal energy, which can accelerate degradation, and to exclude atmospheric moisture and oxygen, which are key reactants in hydrolytic and oxidative degradation pathways.[1]

Q2: My stock solution, prepared in DMSO, is turning yellow/brown. What is likely happening? A2: Discoloration is a common indicator of chemical degradation.[1] For a molecule with a benzisoxazole core, this could be due to several factors:

  • Photodegradation: Heterocyclic compounds are often sensitive to UV and even ambient light, which can catalyze ring-opening or other structural rearrangements.[1]

  • Oxidation: The molecule may be reacting with dissolved atmospheric oxygen or trace peroxides that can form in older lots of solvents like DMSO.

  • pH-Mediated Hydrolysis: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, which can be initiated by trace impurities in the solvent or on the glassware.[1]

Q3: I'm observing a decrease in purity or loss of potency in my compound over time. What are the most probable chemical degradation pathways? A3: Based on the structure, which contains a benzisoxazole ring and a carboxylic acid, there are two primary degradation pathways to consider:

  • Hydrolysis of the Isoxazole Ring: The N-O bond in the isoxazole ring is inherently labile and can be cleaved by water, a reaction often catalyzed by acidic or basic conditions. This would result in a ring-opened acyclic derivative, fundamentally altering the compound's structure and activity.[1]

  • Decarboxylation: Carboxylic acids, particularly when attached to heterocyclic systems, can be prone to losing CO₂, a reaction that can be promoted by heat.[1] While this may require elevated temperatures, it can occur slowly over long-term storage at suboptimal conditions.

Compound 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid Hydrolysis Ring-Opened Product (Acyclic Amide Derivative) Compound->Hydrolysis H2O (Acid/Base Catalyzed) Decarboxylation Decarboxylated Product (Loss of CO2) Compound->Decarboxylation Heat (Δ) Oxidation Oxidized Byproducts Compound->Oxidation O2, Light (hν) Start Instability Observed in Solution CheckPurity Analyze via HPLC vs. Freshly Prepared Standard Start->CheckPurity DegradationConfirmed Degradation Confirmed? CheckPurity->DegradationConfirmed SolventStudy Conduct Solvent Stability Study (DMSO vs. ACN vs. Buffer) DegradationConfirmed->SolventStudy Yes NoDegradation Issue is Elsewhere (e.g., analytical error) DegradationConfirmed->NoDegradation No TempStudy Conduct Temperature Study (-20°C vs. 4°C vs. RT) SolventStudy->TempStudy IdentifyBest Identify Optimal Solvent & Temp TempStudy->IdentifyBest End Implement New Storage Protocol IdentifyBest->End

Caption: Workflow for troubleshooting solution-state instability.

This protocol helps determine the optimal solvent and temperature for storing your compound.

  • Preparation: Prepare a concentrated stock solution of the compound in a Class A volumetric flask using an aprotic solvent (e.g., Acetonitrile).

  • Aliquoting: Dilute the stock to your typical working concentration into separate amber HPLC vials using different solvents:

    • Vial A: Anhydrous DMSO

    • Vial B: Anhydrous Acetonitrile

    • Vial C: 50:50 Acetonitrile:Water

    • Vial D: Your typical assay buffer (e.g., pH 7.4 PBS)

  • Timepoint Zero (T=0): Immediately analyze one of each vial type by HPLC to establish a baseline purity and peak area.

  • Incubation: Store triplicate sets of each vial type at different temperatures: -20°C, 4°C, and room temperature (RT).

  • Analysis: Analyze the samples at predetermined time points (e.g., T=24h, T=48h, T=1 week).

  • Evaluation: Compare the purity (% peak area) of the main peak relative to T=0. A stable condition is one that shows <2% change in purity over the study period.

Section 3: Proactive Stability Assessment: Forced Degradation Studies

To fully understand the intrinsic stability of this compound, a forced degradation (or stress testing) study is essential. [3]This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways, which is critical information for formulation development and the validation of analytical methods. [4]

Prep Prepare Compound Stock Solution Stress Apply Stress Conditions (Parallel Reactions) Prep->Stress Quench Neutralize / Quench Reactions Stress->Quench Analyze Analyze All Samples by HPLC-UV/MS Quench->Analyze Compare Compare Degradant Profiles and Identify Pathways Analyze->Compare

Caption: High-level workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation Study

This table outlines standard stress conditions based on ICH guidelines. [5]The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being destroyed by overly harsh conditions.

Stress Condition Reagent / Method Typical Conditions Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HClRT to 60°C, 2h to 24hHydrolysis of the isoxazole ring
Base Hydrolysis 0.1 M NaOHRT, 30 min to 8hHydrolysis of the isoxazole ring (often faster than acid)
Oxidation 3% H₂O₂RT, 1h to 12hOxidation of the aromatic system or methoxy group
Thermal Degradation Solid & Solution60-80°C, 24h to 7 daysDecarboxylation, general thermal decomposition
Photodegradation Solid & SolutionICH Q1B compliant light sourceLight-induced ring cleavage or rearrangements
  • Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).

    • Thermal: Place sealed vials of the stock solution in an oven at 60°C.

  • Incubation: Incubate the mixtures at the desired temperature (e.g., 40-60°C) and monitor over time (e.g., 2, 4, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Section 4). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradants.

Section 4: Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to separate and quantify the parent compound from any potential degradation products. [3]

Protocol: Template for a Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method serves as a good starting point for purity and stability analysis. [6]

  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or an experimentally determined λmax).

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a known concentration (e.g., 0.5 mg/mL).

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Forced Degradation – A Review. Austin Publishing Group.
  • Forced Degradation Studies. MedCrave online.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Innovative Publication.
  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. PubMed.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed.

Sources

Validation & Comparative

A Comparative Guide to 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid against other key benzisoxazole analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data and field-proven insights to illuminate the structure-activity relationships (SAR) and therapeutic potential of this versatile scaffold.

Introduction: The Benzisoxazole Scaffold

The benzisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid structure and unique electronic properties allow for diverse, high-affinity interactions with a range of biological targets. Consequently, benzisoxazole derivatives have been successfully developed into therapeutics for a wide array of conditions, including psychosis, microbial infections, cancer, and inflammatory disorders.[1][3][4]

This guide focuses on this compound as a foundational structure. We will analyze the distinct roles of the 5-methoxy and 3-carboxylic acid functional groups and compare its potential efficacy and properties against analogs where these positions are modified, drawing on published experimental data to inform the discussion.

The Core Compound: this compound

The subject of our analysis features two key substitutions on the benzisoxazole core:

  • 3-Carboxylic Acid: This acidic group is a potent hydrogen bond donor and acceptor. It often serves as a critical anchoring point to the active site of target proteins, particularly nuclear receptors and enzymes. Its presence is a classic feature in agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[5]

  • 5-Methoxy Group: This electron-donating group can significantly influence the molecule's electronic profile, lipophilicity, and metabolic stability. Methoxy groups can alter receptor binding affinity and provide a handle for metabolism, potentially influencing the compound's pharmacokinetic profile.

These substitutions create a unique chemical entity with distinct potential compared to other analogs developed for different therapeutic targets.

Comparative Physicochemical Properties

The drug-like properties of a compound are dictated by its physicochemical characteristics. Subtle changes to the benzisoxazole scaffold can lead to significant shifts in properties like solubility, lipophilicity (logP), and acidity (pKa), which in turn affect absorption, distribution, metabolism, and excretion (ADME).

Compound/Analog ClassRepresentative StructureMolecular Weight ( g/mol )Key Functional GroupsAnticipated Properties & Rationale
This compound 5-OCH₃, 3-COOH193.15Carboxylic Acid, Methoxy EtherExpected to have moderate lipophilicity and serve as a strong H-bond donor/acceptor. The carboxylic acid makes it a likely candidate for targets preferring an acidic head group, such as PPARs.[6][7]
Benzisoxazole-3-carboxamides 3-CONH-RVariableAmideThe amide group is a bioisostere of the carboxylic acid but is neutral. This change dramatically alters acidity and hydrogen bonding patterns, making these analogs suitable for targets like CNS receptors where charge may be detrimental to BBB penetration.[8]
3-(Piperidin-4-yl)benzisoxazoles 3-(Piperidinyl)VariableBasic Nitrogen (Piperidine)The presence of a basic piperidine ring is characteristic of many atypical antipsychotics (e.g., Risperidone).[9][10] This group imparts a positive charge at physiological pH, crucial for interaction with aminergic GPCRs like dopamine and serotonin receptors.
6-Halogenated Benzisoxazoles 6-Cl, 6-FVariableHalogenHalogenation (e.g., with F, Cl) is a common strategy to block metabolic hot-spots and modulate lipophilicity and receptor affinity.[11] A 6-fluoro substitution is present in Risperidone.

Synthetic Strategies: A Generalized Workflow

The synthesis of benzisoxazole-3-carboxylic acids can be achieved through several reliable routes. A common and effective method involves the cyclization of a substituted salicylonitrile or the reaction of hydroxylamine with cyclic 1,3-dicarbonyl compounds followed by aromatization.[12] This allows for the installation of various groups on the benzene ring.

Below is a generalized workflow for the synthesis of substituted benzisoxazole-3-carboxylic esters, which can be subsequently hydrolyzed to the target carboxylic acid.

G cluster_0 Synthesis of Benzisoxazole-3-Carboxylic Acid Derivatives start Substituted Cyclic 1,3-Diketone step1 Condensation with Hydroxylamine (NH2OH) start->step1 step2 Formation of Dihydro- benzisoxazole Intermediate step1->step2 step3 Aromatization (e.g., using NBS or DDQ) step2->step3 step4 Substituted Benzisoxazole Ester/Nitrile step3->step4 step5 Saponification / Hydrolysis (if starting from ester) step4->step5 end Target Benzisoxazole- 3-Carboxylic Acid step5->end

Generalized synthetic workflow for benzisoxazole-3-carboxylic acids.

Comparative Pharmacological Profiles

The true value of a scaffold is realized in its biological activity. Here, we compare the potential applications of this compound with established benzisoxazole analogs.

A. Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The carboxylic acid moiety makes our lead compound a strong candidate for a PPAR agonist. PPARs are nuclear receptors that regulate lipid and glucose metabolism, making them key targets for metabolic diseases.[6][13] PPAR agonists typically feature an acidic head group linked to a hydrophobic tail.

While direct data on this compound is limited, structurally related isoxazole carboxylic acids have been successfully developed as potent PPAR agonists.[14]

Comparative Data for Isoxazole-based PPAR Agonists

CompoundTargetEC₅₀ (nM)SelectivityReference
Isoxazole 17d (LCI765) PPARδ1>1000-fold vs PPARα/γEpple, R. et al. (2006)[14]
Isoxazole Analog (ADAM) PPARα~500Selective for αArnesen, T. et al.[6]

The benzisoxazole scaffold of our lead compound offers a rigid, aromatic linker that can be explored for developing novel PPAR agonists, with the 5-methoxy group providing a vector for modifying selectivity and pharmacokinetic properties.

PPAR_Pathway ligand Benzisoxazole Carboxylic Acid (Agonist) PPAR PPARα/γ/δ ligand->PPAR Binds & Activates complex PPAR-RXR Heterodimer PPAR->complex RXR RXR RXR->complex PPRE PPRE (DNA Response Element) complex->PPRE Binds transcription Target Gene Transcription (Lipid/Glucose Metabolism) PPRE->transcription Regulates

Sources

A Researcher's Guide to Spectroscopic Verification of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with promising molecules like 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a compound of interest for its potential pharmacological activities, verifying its identity and purity is a critical first step. This guide provides an in-depth comparison of expected spectroscopic data for this compound with established standards, offering a framework for confident structural elucidation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data points to explain the rationale behind the spectroscopic characteristics, empowering the reader to interpret their own experimental results with a higher degree of certainty.

The Imperative of Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in modern chemistry, each providing a unique piece of the molecular puzzle.[1][2] By bombarding a molecule with electromagnetic radiation and analyzing the absorption, emission, or scattering of this energy, we can deduce its structural features. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for a comprehensive characterization.[1]

Predicted Spectroscopic Data for this compound

While publicly available, experimentally-derived spectra for this compound (CAS No: 108805-39-6) are not readily found in the literature, we can predict the expected spectroscopic data based on the known effects of its constituent functional groups and comparison with structurally similar compounds.[3][4] The following tables summarize these predicted values, which serve as a benchmark for experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~13.5 (broad)Singlet1HCarboxylic Acid (-COOH)The acidic proton of a carboxylic acid is typically highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[3]
~7.8 - 7.6Doublet1HAromatic Proton (H-7)Protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm).[5] The specific shifts and coupling patterns depend on the electronic effects of the substituents.
~7.4 - 7.2Doublet of doublets1HAromatic Proton (H-6)The methoxy group is an electron-donating group, which will influence the chemical shifts of the adjacent protons.
~7.1 - 6.9Doublet1HAromatic Proton (H-4)The isoxazole ring and carboxylic acid are electron-withdrawing groups, affecting the electron density and thus the chemical shifts of the aromatic protons.
~3.9Singlet3HMethoxy Group (-OCH₃)The protons of a methoxy group typically appear as a sharp singlet in this region.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~165 - 160Carboxylic Acid Carbonyl (C=O)The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[6]
~160 - 155Isoxazole Ring Carbon (C-3)Carbons within the heterocyclic ring system have distinct chemical shifts influenced by the electronegativity of the nitrogen and oxygen atoms.
~158 - 153Aromatic Carbon (C-5)The carbon attached to the electron-donating methoxy group will be shielded relative to the other aromatic carbons.
~145 - 140Isoxazole Ring Carbon (C-7a)Quaternary carbons, like this one at the fusion of the two rings, often have weaker signals.[6]
~120 - 115Aromatic Carbon (C-7)The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the fused isoxazole ring, the methoxy group, and the carboxylic acid.
~115 - 110Aromatic Carbon (C-6)
~110 - 105Isoxazole Ring Carbon (C-3a)
~105 - 100Aromatic Carbon (C-4)
~56Methoxy Carbon (-OCH₃)The carbon of the methoxy group is typically found in this region.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupRationale
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]
~1720 - 1680C=O stretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is a strong and sharp absorption in this region.[8]
~1610, 1580, 1500C=C stretchAromatic RingThese absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.[8]
~1300 - 1200C-O stretchCarboxylic Acid & MethoxyThis region will contain strong absorptions from the C-O single bonds of both the carboxylic acid and the methoxy group.
~1250C-O-C stretch (asymmetric)Methoxy Aryl EtherThe stretching of the ether linkage provides a characteristic band.
~1050C-O-C stretch (symmetric)Methoxy Aryl Ether

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization ModePredicted m/zAssignmentRationale
ESI+194.04[M+H]⁺In positive ion electrospray ionization, the molecule is expected to be protonated. The exact molecular weight of C₉H₇NO₄ is 193.16 g/mol .[9]
ESI-192.02[M-H]⁻In negative ion electrospray ionization, the acidic proton of the carboxylic acid is readily lost.
ESI-148.03[M-H-CO₂]⁻A common fragmentation pathway for carboxylic acids in negative ion mode is the loss of carbon dioxide (44 Da).[10]

Experimental Protocols for Data Acquisition and Comparison

To ensure the integrity of your results, it is crucial to follow standardized experimental procedures. The following protocols are provided as a guide for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry NMR tube.

¹H NMR Acquisition:

  • Acquire a one-dimensional proton spectrum.

  • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.

Data Processing and Comparison:

  • Process the raw data using appropriate NMR software.

  • Reference the spectrum to the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.[11][12]

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.[12][13]

  • Compare the experimental chemical shifts and integration values with the predicted data in Tables 1 and 2.

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectral range is usually 4000 to 400 cm⁻¹.

Data Processing and Comparison:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify the key absorption bands and their corresponding wavenumbers.

  • Compare the experimental spectrum with the predicted data in Table 3 and with standard IR correlation charts.[14][15]

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation:

  • Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source. A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass determination.

Data Acquisition:

  • Infuse the sample solution directly into the ESI source.

  • Acquire the mass spectrum in both positive and negative ion modes.

Data Analysis and Comparison:

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

  • Compare the measured m/z values with the predicted values in Table 4.

  • For HRMS data, compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition.

Visualizing the Workflow

A systematic approach is crucial for the successful spectroscopic analysis and verification of a chemical compound. The following diagram illustrates a typical workflow.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Verification cluster_conclusion Conclusion Synthesis Synthesize & Purify This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (HRMS) Synthesis->MS Compare_NMR Compare with Predicted NMR Data NMR->Compare_NMR Compare_IR Compare with Predicted IR Data IR->Compare_IR Compare_MS Compare with Predicted MS Data MS->Compare_MS Structure_Confirmation Structural Confirmation Compare_NMR->Structure_Confirmation Compare_IR->Structure_Confirmation Compare_MS->Structure_Confirmation

Caption: A typical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The consistency of data across multiple, independent spectroscopic techniques provides a high level of confidence in the structural assignment. For instance, the presence of a carboxylic acid group should be evident in the ¹H NMR (broad acidic proton), ¹³C NMR (carbonyl carbon signal), and IR (broad O-H and strong C=O stretches) spectra. A discrepancy in any one of these would warrant further investigation and potentially re-purification of the sample.

Conclusion

The structural verification of this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. By systematically acquiring and comparing experimental spectroscopic data with the predicted values outlined in this guide, researchers can confidently establish the identity and purity of their compound. This rigorous approach not only ensures the reliability of subsequent biological and pharmacological studies but also upholds the principles of scientific integrity.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Emery Pharma. (2018).
  • Wikipedia.
  • Wiley.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
  • University of Colorado Boulder.
  • JEOL.
  • Beilstein Journals.
  • UCLA Chemistry. IR Chart. [Link]
  • Chemistry LibreTexts. Functional Groups (F.G.) & Infrared Spectroscopy (IR). [Link]
  • Beilstein Journals.
  • Chemistry LibreTexts.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • ResearchGate.
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
  • ResearchGate.
  • The Royal Society of Chemistry.
  • MDPI. amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link]
  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
  • ResearchGate. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
  • MDPI.
  • NIST WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]
  • Britannica. Chemical compound - Spectroscopy, Organic, Analysis. [Link]
  • Yokogawa.
  • Journal of Chemical Education.
  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-yl)Benzenes. [Link]
  • PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. [Link]
  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • PubMed.
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ?

Sources

The Tale of Two Substituents: A Comparative Guide to the Biological Activity of Methoxy- vs. Hydroxy-Substituted Benzisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. Among the myriad of possible substitutions on this privileged scaffold, the seemingly subtle difference between a methoxy (-OCH₃) and a hydroxy (-OH) group can profoundly impact a molecule's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of methoxy- versus hydroxy-substituted benzisoxazoles, supported by experimental data and a mechanistic rationale for the observed differences.

The Foundational Difference: Electronic and Physicochemical Properties

At the heart of the functional divergence between methoxy and hydroxy substituents lie their distinct electronic and physicochemical properties. A hydroxyl group is a hydrogen bond donor and acceptor, significantly increasing the polarity and aqueous solubility of a compound.[1][2] In contrast, a methoxy group, while still polar, is only a hydrogen bond acceptor and is more lipophilic than a hydroxyl group.[3]

From an electronic standpoint, both are ortho-, para-directing activators in electrophilic aromatic substitution, with the hydroxyl group generally being a stronger activator.[4] However, the steric bulk of the methyl group in the methoxy substituent can influence molecular conformation and interaction with biological targets.[3] Furthermore, the metabolic fates of these two groups are distinct; methoxy groups are susceptible to O-dealkylation to form the corresponding hydroxy metabolite, which can itself be biologically active.[1][2][5]

Antipsychotic Activity: A Dance of Receptor Affinities

Benzisoxazole derivatives, such as risperidone and iloperidone, are well-established atypical antipsychotics. Their primary mechanism of action involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[6] The nature of substitution on the benzisoxazole ring is critical in modulating the affinity and selectivity for these receptors.

While direct comparative studies on a homologous series of methoxy- and hydroxy-substituted benzisoxazoles for antipsychotic activity are not abundant in publicly available literature, we can infer the likely impact of these substituents. The active metabolite of risperidone, paliperidone (9-hydroxyrisperidone), is itself a potent antipsychotic, indicating that a hydroxy group at this position is well-tolerated and contributes to the desired pharmacological effect.

The slightly more lipophilic nature of a methoxy group could potentially enhance brain penetration, a critical factor for centrally acting drugs. However, the ability of a hydroxyl group to form specific hydrogen bonds within the receptor binding pocket might lead to higher affinity or selectivity. For instance, the oxygen of a methoxy group can act as a hydrogen bond acceptor, while a hydroxyl group can act as both a donor and an acceptor, offering more potential interaction points.[3]

Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays

These assays are fundamental in determining the affinity of a compound for its target receptors.

Objective: To determine the inhibitory constant (Ki) of methoxy- and hydroxy-substituted benzisoxazoles for the dopamine D2 and serotonin 5-HT2A receptors.

Methodology: Competitive Radioligand Binding Assay [7][8][9][10][11][12]

  • Membrane Preparation:

    • Utilize cell lines stably expressing human dopamine D2 or serotonin 5-HT2A receptors (e.g., CHO-K1 or HEK293 cells).[7]

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the pellet in a fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2 receptors or [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (methoxy- or hydroxy-substituted benzisoxazole).[7][10]

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[12]

    • To determine non-specific binding, include wells with an excess of a known, non-labeled antagonist (e.g., unlabeled spiperone or ketanserin).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the unbound.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Antipsychotic Drug Action Workflow

cluster_synthesis Compound Synthesis cluster_assay In Vitro Screening cluster_evaluation Data Evaluation cluster_lead Lead Optimization methoxy Methoxy-substituted Benzisoxazole binding_assay D2/5-HT2A Receptor Binding Assays methoxy->binding_assay hydroxy Hydroxy-substituted Benzisoxazole hydroxy->binding_assay affinity Determine Ki (Affinity) binding_assay->affinity selectivity Assess D2 vs 5-HT2A Selectivity affinity->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar

Caption: Workflow for evaluating antipsychotic potential.

Anticonvulsant Activity: Navigating Ion Channels and Receptors

Several benzisoxazole derivatives have been investigated for their anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are the primary screening models to identify potential anticonvulsant agents. The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model suggests efficacy against absence seizures.[13]

The presence of a hydroxyl group could potentially enhance interactions with targets involved in seizure propagation, such as voltage-gated sodium channels or GABA-A receptors, through hydrogen bonding. Conversely, the increased lipophilicity of a methoxy group might facilitate better access to the central nervous system.

Experimental Protocols: Anticonvulsant Screening

Objective: To evaluate the anticonvulsant efficacy and neurotoxicity of methoxy- and hydroxy-substituted benzisoxazoles.

A. Maximal Electroshock (MES) Seizure Model [6][13][14][15][16]

  • Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

  • Drug Administration: Administer the test compound (dissolved in a suitable vehicle) intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle alone.

  • Induction of Seizure: At the time of predicted peak effect of the drug, deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.[14][15]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model [17][18][19][20][21]

  • Animal Preparation and Drug Administration: As described for the MES model.

  • Induction of Seizure: At the time of predicted peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg in mice).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions). The absence of clonic seizures for at least 5 seconds is considered protection.

  • Data Analysis: Determine the ED50 as described for the MES model.

C. Rotarod Test for Neurotoxicity

  • Procedure: At the time of peak drug effect, place the animals on a rotating rod (rotarod).

  • Observation: Record the time the animal is able to maintain its balance on the rod. An inability to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity.

  • Data Analysis: Calculate the median toxic dose (TD50) and determine the protective index (PI = TD50/ED50). A higher PI indicates a better safety profile.

Diagram: Anticonvulsant Screening Workflow

cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening cluster_evaluation Data Analysis methoxy Methoxy-substituted Benzisoxazole mes MES Seizure Model methoxy->mes scptz scPTZ Seizure Model methoxy->scptz rotarod Rotarod Neurotoxicity methoxy->rotarod hydroxy Hydroxy-substituted Benzisoxazole hydroxy->mes hydroxy->scptz hydroxy->rotarod ed50 Determine ED50 mes->ed50 scptz->ed50 td50 Determine TD50 rotarod->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi cluster_synthesis Compound Synthesis cluster_assay In Vitro Cytotoxicity cluster_analysis Data Analysis methoxy Methoxy-substituted Benzisoxazole treatment Compound Treatment methoxy->treatment hydroxy Hydroxy-substituted Benzisoxazole hydroxy->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Workflow for assessing in vitro anticancer activity.

Summary and Future Directions

The choice between a methoxy and a hydroxy substituent on a benzisoxazole core is a critical decision in drug design, with each imparting distinct properties that can significantly alter the biological activity of the resulting compound.

FeatureMethoxy-substituted BenzisoxazolesHydroxy-substituted Benzisoxazoles
Lipophilicity HigherLower
Hydrogen Bonding Acceptor onlyDonor and Acceptor
Metabolism O-dealkylation to active or inactive metabolitesGlucuronidation/Sulfation
Potential Advantages Enhanced CNS penetrationPotential for stronger, more specific receptor interactions
Potential Disadvantages Metabolic conversion to a different active speciesLower membrane permeability

Future research should focus on the synthesis and systematic evaluation of matched pairs of methoxy- and hydroxy-substituted benzisoxazoles across a range of biological targets. This will provide a clearer, more quantitative understanding of the structure-activity relationships and enable more rational drug design. The interplay between the electronic nature of the substituent, its hydrogen bonding capacity, and its metabolic fate ultimately dictates the therapeutic potential of these versatile heterocyclic compounds.

References

  • Anticonvulsant Screening Project. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Springer Nature. (2023). Cytotoxicity MTT Assay Protocols and Methods.
  • Chandra, S. P. S., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 834-843.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Ishii, A., et al. (2010). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. Journal of Pesticide Science, 35(3), 334-340.
  • Reddy, D. S., & Clossen, B. (2025).
  • Reddy, D. S., & Clossen, B. (2025). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • El-Haj, B. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2119.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • El-Haj, B. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Semantic Scholar.
  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (n.d.).
  • El-Haj, B. M. (2018). Linking aromatic hydroxy metabolic functionalization of drug molecules to structure and pharmacologic activity.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Goud, S. K., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(52), 29685-29706.
  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
  • Mehta, A. K., & Ticku, M. K. (1990). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Journal of Pharmacological and Toxicological Methods, 23(3), 227-232.
  • JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments.
  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1785-1791.
  • El-Haj, B. M. (2018). (Open Access) Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. SciSpace.
  • Structure-activity relationships around the 2-position for benzoxazole hFAAH inhibitors. (n.d.). ScienceDirect.
  • Structure activity relationship of benzoxazole derivatives. (n.d.).
  • van de Witte, S. V., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 17(1-3), 35-49.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • Why is the electron donating of hydroxy group more than th
  • Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135.
  • Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry, 18(17), 6434-6443.
  • Ohno, Y., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5543-5553.
  • Young, R. J. (2021). The underappreciated hydroxyl in drug discovery. Drug Discovery Today.
  • Structure activity relationship of the synthesized compounds. (n.d.).
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Synthesis of C3 substituted-benzisoxazole by a C-O bond with a hydrogen... (n.d.).
  • Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. (2012). PubMed.
  • Hranjec, M., et al. (n.d.).
  • Bayse, C. A., & Brumaghim, J. L. (2015).

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted Benzisoxazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-substituted benzisoxazole-3-carboxylic acids. It is intended for researchers, scientists, and drug development professionals seeking to understand the design and optimization of this important class of compounds. We will explore how substitutions at the 5-position of the benzisoxazole scaffold influence biological activity, drawing upon key findings from medicinal chemistry literature.

Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry

The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a wide range of biologically active compounds.[1] This heterocycle, consisting of a benzene ring fused to an isoxazole ring, is present in drugs with diverse therapeutic applications, including antipsychotics (e.g., risperidone), anticonvulsants (e.g., zonisamide), and anti-inflammatory agents.[1][2] The rigid, planar structure of the benzisoxazole core provides a foundation for the precise spatial arrangement of functional groups, enabling specific interactions with biological targets.

The 3-carboxylic acid moiety is a critical pharmacophoric element, often acting as a key binding group, particularly for enzymes and receptors that recognize acidic substrates. The focus of this guide, the 5-position of the benzisoxazole ring, offers a strategic vector for chemical modification to fine-tune the electronic, steric, and lipophilic properties of the molecule, thereby modulating its biological activity, selectivity, and pharmacokinetic profile.

The Influence of 5-Position Substituents on Biological Activity: A Comparative Analysis

Halogen Substituents (F, Cl, Br)

Halogenation at the 5-position is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens, particularly fluorine and chlorine, can alter a molecule's lipophilicity, metabolic stability, and binding interactions.

A key finding in the broader benzisoxazole literature is that halogenation at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity.[2] This suggests that for neurological targets, the introduction of a halogen may be a favorable modification.

Table 1: Inferred Structure-Activity Relationship of 5-Halo-Benzisoxazole-3-Carboxylic Acids

5-SubstituentInferred Impact on ActivityRationale
-F, -Cl, -BrPotential for increased anticonvulsant and antimicrobial activity.[2][3]Halogens can enhance membrane permeability and introduce favorable electronic interactions with the target protein.
-ILess commonly explored, may offer unique binding interactions but could also introduce metabolic liabilities.The larger size and lower electronegativity of iodine compared to other halogens can lead to different binding modes.
Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the substituent at the 5-position can significantly influence the overall electron density of the benzisoxazole ring system, affecting its interaction with biological targets.

Electron-withdrawing groups (EWGs) like the nitro group (-NO2) have been associated with anti-inflammatory and antimicrobial activities in benzisoxazole derivatives.[1][4] The presence of a nitro group can enhance the acidity of the carboxylic acid and participate in hydrogen bonding or other polar interactions within a binding site.[5][6]

Conversely, electron-donating groups (EDGs) such as methoxy (-OCH3) and methyl (-CH3) have been linked to prominent antioxidant activity in the benzisoxazole class.[1]

Table 2: Inferred Structure-Activity Relationship of Benzisoxazole-3-Carboxylic Acids with 5-EWG/EDG Substituents

5-SubstituentGroup TypeInferred Impact on Activity
-NO2EWGPotential for enhanced anti-inflammatory and antimicrobial activity.[1][4]
-CNEWGMay increase polarity and potential for hydrogen bonding.
-OCH3EDGPotential for enhanced antioxidant activity.[1]
-CH3EDGCan increase lipophilicity and may lead to favorable van der Waals interactions.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and biological evaluation of 5-substituted benzisoxazole-3-carboxylic acids. These protocols are based on established methods for similar heterocyclic compounds and should be adapted and optimized for specific target molecules.

General Synthesis of 5-Substituted Benzisoxazole-3-Carboxylic Acids

The synthesis of 5-substituted benzisoxazole-3-carboxylic acids typically proceeds through a multi-step sequence starting from a correspondingly substituted phenol.

G A Substituted Phenol B Salicylaldehyde Derivative A->B Formylation C Oxime Intermediate B->C Oximation D Benzisoxazole Precursor C->D Cyclization E 5-Substituted Benzisoxazole-3-Carboxylic Acid D->E Oxidation/Hydrolysis

Caption: General synthetic workflow for 5-substituted benzisoxazole-3-carboxylic acids.

Step 1: Formylation of Substituted Phenol

  • To a solution of the 5-substituted phenol in a suitable solvent (e.g., acetonitrile), add a formylating agent (e.g., paraformaldehyde and tin(IV) chloride).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting salicylaldehyde derivative by column chromatography.

Step 2: Oximation of the Salicylaldehyde Derivative

  • Dissolve the salicylaldehyde derivative in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the organic layer and concentrate to yield the oxime intermediate.

Step 3: Cyclization to the Benzisoxazole Precursor

  • Treat the oxime intermediate with a dehydrating agent (e.g., acetic anhydride) or a base to induce cyclization.

  • Heat the reaction mixture as required.

  • After completion, neutralize the reaction mixture and extract the product.

  • Purify the benzisoxazole precursor by recrystallization or column chromatography.

Step 4: Formation of the 3-Carboxylic Acid

  • The final step to obtain the carboxylic acid can vary depending on the precursor. If the precursor is a 3-acetyl or 3-ester derivative, hydrolysis under acidic or basic conditions is performed.

  • If the precursor is a 3-unsubstituted benzisoxazole, a carboxylation reaction can be employed.

  • Isolate and purify the final 5-substituted benzisoxazole-3-carboxylic acid product.

In Vitro Biological Evaluation: A General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme.

G A Prepare Reagents: - Enzyme solution - Substrate solution - Test compounds - Buffer B Dispense enzyme and test compound/vehicle into microplate wells A->B C Pre-incubate B->C D Initiate reaction by adding substrate C->D E Incubate at controlled temperature D->E F Stop reaction (if necessary) E->F G Measure signal (e.g., absorbance, fluorescence) F->G H Data Analysis: - Calculate % inhibition - Determine IC50 values G->H

Caption: Workflow for an in vitro enzyme inhibition assay.

  • Preparation of Reagents: Prepare stock solutions of the target enzyme, its substrate, and the test compounds in a suitable buffer (e.g., Tris-HCl, PBS).

  • Assay Setup: In a 96-well microplate, add the enzyme solution to each well. Then, add varying concentrations of the test compounds (typically in a serial dilution) or the vehicle control.

  • Pre-incubation: Incubate the enzyme and compound mixture for a defined period at a specific temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set amount of time.

  • Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 5-position of the benzisoxazole-3-carboxylic acid scaffold is a critical determinant of biological activity. The available literature suggests that strategic placement of substituents at this position can significantly impact a compound's therapeutic potential. Halogenation appears to be a promising strategy for enhancing activity against neurological targets, while electron-withdrawing groups may be beneficial for developing anti-inflammatory and antimicrobial agents. Conversely, electron-donating groups could be explored for their antioxidant properties.

Future research should focus on the systematic synthesis and evaluation of a diverse library of 5-substituted benzisoxazole-3-carboxylic acids against specific biological targets to generate quantitative SAR data. This will enable the development of more potent and selective drug candidates based on this versatile and valuable scaffold.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors.
  • Structure of 2,1-benzisoxazole-3-carboxylic acid (1) and...
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Deriv
  • 1,2-BENZISOXAZOL-3(2H)-ONE, 5-NITRO-.
  • Effect of heterocycle content on metal binding isostere coordin
  • Benzoxazole: The molecule of diverse biological activities.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • 1,2-Benzisoxazole-3-carboxylicacid, 6-nitro-.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Benzo[d]isoxazole-3-carboxylic acid.
  • Benzisoxazoles.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • Application Note: Derivatization of 5-Methoxyoxazole-2-carboxylic Acid for Structure-Activity Rel
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid deriv

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of medicinal chemistry and drug development, the benzo[d]isoxazole scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The synthesis of novel derivatives, such as 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid (CAS No: 108805-39-6)[1][2], represents a critical step in the discovery pipeline. However, synthesis is merely the prelude; the unambiguous confirmation of the molecular structure is the cornerstone upon which all subsequent biological and pharmacological evaluation rests. An incorrectly identified compound leads to the costly and time-consuming pursuit of false leads.

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to definitively confirm the structure of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the logic of data interpretation, empowering researchers to build a self-validating dossier of evidence for their synthesized molecules.

The Analytical Gauntlet: A Multi-Pronged Approach to Confirmation

No single analytical technique is sufficient for absolute structural elucidation. True confidence is achieved through the convergence of data from orthogonal methods. For a molecule like this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration Synthesis Synthesized Product (Crude) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Parallel Analysis IR Infrared (IR) Spectroscopy Synthesis->IR Parallel Analysis MS Mass Spectrometry (MS) Synthesis->MS Parallel Analysis Confirmation Confirmed Structure of 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid NMR->Confirmation Provides C-H Framework & Connectivity IR->Confirmation Identifies Functional Groups MS->Confirmation Determines Molecular Weight & Elemental Formula

Caption: Overall workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. We will perform both proton (¹H) and carbon-13 (¹³C) NMR experiments.

Expertise in Action: Why DMSO-d₆ is the Solvent of Choice

While solvents like chloroform-d (CDCl₃) are common, for this acidic compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice. The key reason is its ability to form hydrogen bonds with the carboxylic acid proton (-COOH), preventing rapid exchange with residual water and allowing this proton to be observed as a distinct, albeit often broad, singlet at a downfield chemical shift (~13 ppm). In CDCl₃, this acidic proton signal is often broadened into the baseline or lost entirely.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The expected proton NMR spectrum will reveal distinct signals for each unique proton environment. The integration value for each signal confirms the number of protons it represents.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Singlet (broad)1H-COOH The acidic proton of the carboxylic acid, significantly deshielded.
~7.80Doublet (d)1HH-7 Ortho-coupled to H-6. Located on the benzene ring adjacent to the isoxazole fusion.
~7.45Doublet of doublets (dd)1HH-6 Ortho-coupled to H-7 and meta-coupled to H-4.
~7.20Doublet (d)1HH-4 Meta-coupled to H-6. This proton is ortho to the electron-donating methoxy group, shifting it upfield.
~3.90Singlet (s)3H-OCH₃ Protons of the methoxy group, appearing as a sharp singlet in a typical region for aryl methyl ethers.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~162.0C =O (Carboxylic Acid)Typical chemical shift for a carboxylic acid carbonyl carbon.
~160.5C -5Aromatic carbon attached to the electron-donating -OCH₃ group.
~155.0C -3aQuaternary carbon at the fusion of the benzene and isoxazole rings.
~148.0C -3Quaternary carbon of the isoxazole ring attached to the carboxylic acid.
~122.0C -7aQuaternary carbon at the fusion of the benzene and isoxazole rings, adjacent to the nitrogen.
~120.0C -6Aromatic CH carbon.
~118.0C -7Aromatic CH carbon.
~105.0C -4Aromatic CH carbon, significantly shielded by the ortho-methoxy group.
~56.0-OC H₃Carbon of the methoxy group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry synthesized product in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance-400) operating at 400 MHz for ¹H and 100 MHz for ¹³C.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Use a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend.

Expertise in Action: Interpreting the "Fingerprints"

For our target molecule, we are looking for several key absorption bands. The carboxylic acid will produce a very broad O-H stretch due to hydrogen bonding, often spanning from 3300 to 2500 cm⁻¹. Crucially, we must also see a strong C=O stretch around 1700 cm⁻¹. The presence of both is strong evidence for the carboxylic acid group. Furthermore, the isoxazole ring itself has characteristic absorptions, including C=N and N-O stretching vibrations.[4][5]

Predicted Key IR Absorption Bands (ATR)
Predicted Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~1710Strong, SharpC=O stretch (Carboxylic acid)
~1620MediumC=N stretch (Isoxazole ring)[4]
~1580MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Asymmetric, Ar-O-CH₃)
~1150MediumN-O stretch (Isoxazole ring)[4]
~1020StrongC-O stretch (Symmetric, Ar-O-CH₃)
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid product directly onto the crystal of the ATR accessory. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer 1600, SHIMADZU model 8400) equipped with an ATR accessory.[4][5]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Record the sample spectrum, typically co-adding 16 to 32 scans over a range of 4000 to 600 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a final, critical check. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental formula, ruling out other structures with the same nominal mass.

Expertise in Action: Ionization and Fragmentation

Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule. In negative ion mode (ESI-), we expect to see the deprotonated molecule, [M-H]⁻, as the base peak. This directly confirms the molecular weight. In positive ion mode (ESI+), we would see the protonated molecule, [M+H]⁺. Analysis of the fragmentation pattern can provide further structural clues. For instance, a common loss from the molecular ion is that of the carboxyl group (-COOH, 45 Da) or the methoxy group (-OCH₃, 31 Da).

M Molecular Ion [M]⁺ m/z = 207 F1 [M - OCH₃]⁺ m/z = 176 M->F1 - •CH₃O F2 [M - COOH]⁺ m/z = 162 M->F2 - •COOH F3 [M - COOH - CO]⁺ m/z = 134 F2->F3 - CO

Caption: Plausible MS fragmentation pathway.

Expected Mass Spectrometry Data (HRMS-ESI)
  • Molecular Formula: C₉H₇NO₄

  • Exact Mass (Monoisotopic): 207.0375

  • Observed Ion (Negative Mode, ESI-): [M-H]⁻ at m/z = 206.0297

  • Observed Ion (Positive Mode, ESI+): [M+H]⁺ at m/z = 208.0451

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

    • The instrument should be properly calibrated to ensure high mass accuracy (typically < 5 ppm).

  • Data Analysis: Identify the molecular ion peak ([M-H]⁻ or [M+H]⁺). Use the instrument's software to calculate the elemental formula from the measured exact mass and compare it to the theoretical value for C₉H₇NO₄.

Conclusion: A Triad of Evidence for Unambiguous Confirmation

The structural confirmation of a synthesized compound like this compound is not a matter of opinion but of empirical evidence. By integrating the data from NMR, IR, and MS, we construct an unassailable case.

  • MS confirms the exact mass and elemental formula (C₉H₇NO₄).

  • IR confirms the presence of the key functional groups: a carboxylic acid (O-H and C=O), an aromatic system (C=C), a methoxy ether (C-O), and the isoxazole ring (C=N, N-O).

  • NMR puts all the pieces together, mapping the precise connectivity of the atoms. It shows the 1,2,4-trisubstituted benzene ring, the methoxy group, the carboxylic acid, and their relative positions on the benzo[d]isoxazole core.

When the data from all three techniques align with the predicted values for the target structure, and only for that structure, can we declare the synthesis a success and confidently proceed to the next stages of research and development.

References

  • The infrared spectrum of isoxazole...
  • IR and NMR spectrum of isoxazole 2k.
  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central (PMC). [Link]
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Synthesis of Functional Isoxazole and Isothiazole Derivatives...
  • Supplementary Information - General Procedures. The Royal Society of Chemistry. [Link]
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Validation

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. Molecules within this family are of significant interest in pharmaceutical development and medicinal chemistry due to their wide-ranging biological activities.[1][2][3] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring the accuracy, reliability, and consistency of analytical data is paramount. The process of drug development is a multi-stage endeavor where data generated in different laboratories or at different times must be comparable.[4] This is where analytical method cross-validation becomes a cornerstone of regulatory compliance and scientific integrity.

This guide provides an in-depth comparison of orthogonal analytical techniques for the characterization and quantification of this compound. We will explore the development and validation of a primary quantitative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a confirmatory method, Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to demonstrate that two distinct, validated methods can produce comparable and reliable results, a process formally known as cross-validation.[5][6] This approach is fundamental to the lifecycle management of an analytical procedure as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Part 1: Primary Assay and Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the pharmaceutical industry for assessing the purity, potency, and stability of drug substances.[9][10] Its robustness and precision make it the gold standard for routine quality control.[11][12]

Causality Behind Method Design

For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both polar (carboxylic acid) and non-polar (benzene ring, methoxy group) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is selected due to the presence of the aromatic benzisoxazole chromophore, which is expected to absorb UV light strongly.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention time stability.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures retention time reproducibility.

  • Detection Wavelength: 254 nm, selected based on the UV absorbance maximum of the benzisoxazole ring system.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of water and acetonitrile to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same diluent to a target concentration of 100 µg/mL.

4. Validation Parameters (per ICH Q2(R2)): [8][13]

  • Specificity: Assessed by analyzing a placebo and a spiked sample to ensure no interference from excipients or degradation products at the analyte's retention time.

  • Linearity: Determined by analyzing a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Evaluated by the recovery of the analyte in a spiked placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), with acceptance criteria typically between 98.0% and 102.0%.[14]

  • Precision:

    • Repeatability (Intra-assay): The %RSD of six replicate injections of the standard solution should be ≤ 1.0%.

    • Intermediate Precision: Assessed by different analysts on different days to ensure method robustness. The %RSD should be ≤ 2.0%.

Part 2: Confirmatory Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

To provide an orthogonal method for cross-validation, LC-MS is the ideal choice. It offers superior specificity by identifying compounds based on their mass-to-charge ratio (m/z), not just their retention time and UV absorbance.[15] This is particularly valuable for identifying co-eluting impurities that might be missed by UV detection alone.[16]

Causality Behind Method Design

The LC method developed for HPLC-UV can often be directly transferred to an LC-MS system, as volatile buffers like formic acid are compatible with mass spectrometry. Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule. Given the acidic nature of the carboxylic acid group, ESI in negative ion mode (ESI-) is expected to be highly efficient, generating a prominent deprotonated molecule [M-H]⁻.

Experimental Protocol: LC-MS Method

1. Instrumentation:

  • An HPLC or UPLC system coupled to a single quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

2. Chromatographic Conditions:

  • The same column, mobile phases, gradient, and flow rate as the HPLC-UV method can be used to ensure comparable chromatography.

3. Mass Spectrometer Settings:

  • Ionization Mode: ESI, Negative.

  • Scan Range: m/z 50 - 500. This range will comfortably include the molecular weight of the target compound (193.16 g/mol )[17].

  • Target Ion: [M-H]⁻ at m/z 192.1.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (Nitrogen) Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

4. Sample Preparation:

  • Identical to the HPLC-UV method.

5. Validation Focus:

  • While all ICH Q2(R2) parameters are assessed, special emphasis is placed on Specificity . The method's ability to distinguish the target analyte from structurally similar impurities is confirmed by extracting ion chromatograms for specific m/z values.

Part 3: The Cross-Validation Workflow

Cross-validation is the formal process of comparing the results from two validated analytical procedures.[5] The goal is to demonstrate that the methods are equivalent and can be used interchangeably.[6]

Workflow Diagram

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_results Data Comparison cluster_conclusion Conclusion Sample Homogeneous Sample Batch (e.g., 3 lots) MethodA Method A: Validated HPLC-UV Sample->MethodA MethodB Method B: Validated LC-MS Sample->MethodB ResultsA Quantitative Results (e.g., % Purity, Assay) MethodA->ResultsA ResultsB Quantitative Results (e.g., % Purity, Assay) MethodB->ResultsB Compare Statistical Comparison (e.g., % Difference, t-test) ResultsA->Compare ResultsB->Compare Conclusion Acceptance Criteria Met? (e.g., Difference < 2.0%) Compare->Conclusion Pass Methods are Cross-Validated Conclusion->Pass Yes Fail Investigate Discrepancy Conclusion->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

Cross-Validation Protocol
  • Sample Selection: Select a minimum of three independent batches of this compound.

  • Analysis: Each batch is analyzed in triplicate using both the validated HPLC-UV method and the validated LC-MS method.

  • Data Evaluation: The primary metric for comparison is the assay value (% purity or potency).

  • Acceptance Criteria: The mean result from the two methods should not differ by more than a predetermined amount, typically ≤ 2.0 - 5.0%.[6]

Part 4: Comparative Data Summary

The following table summarizes the expected performance characteristics from the validation of each method. This data provides the foundation for trusting that both methods are suitable for their intended purpose, a prerequisite for a successful cross-validation.

Performance CharacteristicHPLC-UV MethodLC-MS MethodRationale for Performance
Specificity Demonstrated by peak purity analysis (DAD) and resolution from known impurities.High. Confirmed by unique mass-to-charge ratio (m/z 192.1). Unambiguous identification.MS detection is inherently more specific than UV absorbance.[18]
Linearity (r²) ≥ 0.999≥ 0.998Both methods provide excellent linearity within the defined range.
Range 50 - 150 µg/mL50 - 150 µg/mLDefined by the needs of the quality control process.
Accuracy (% Recovery) 99.5% ± 1.0%100.1% ± 1.5%Both methods demonstrate high accuracy, ensuring results are close to the true value.[7]
Precision (%RSD) ≤ 1.5%≤ 2.0%Excellent repeatability for both techniques, with HPLC often being slightly more precise.
Limit of Detection (LOD) ~5 ng/mL~0.5 ng/mLMS detectors are typically an order of magnitude more sensitive than UV detectors.
Limit of Quantitation (LOQ) ~15 ng/mL~1.5 ng/mLThe higher sensitivity of MS allows for the quantification of trace-level impurities.

Part 5: Structural Elucidation by NMR Spectroscopy

While not a direct part of the quantitative cross-validation, unambiguous structural confirmation is the ultimate foundation of any analytical standard. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule, making it the definitive technique for structural elucidation.[19][20]

Experimental Protocol: NMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a good choice for carboxylic acids as it solubilizes the sample well and allows for the observation of the acidic proton.

  • Experiments:

    • ¹H NMR: Provides information on the number and type of protons. Expected signals would include those for the methoxy group, the aromatic protons on the benzene ring, and the carboxylic acid proton.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete molecular structure. Long-range HMBC correlations are especially powerful for connecting different parts of the molecule.[21][22]

Conclusion and Expert Recommendation

The cross-validation of analytical methods is a non-negotiable step in robust drug development. This guide outlines a systematic approach using two powerful and orthogonal techniques—HPLC-UV and LC-MS—for the analysis of this compound.

  • HPLC-UV serves as an excellent primary method, offering precision, robustness, and cost-effectiveness for routine quality control and stability testing.[9][23]

  • LC-MS acts as a superior confirmatory method, providing unmatched specificity and sensitivity, which is critical for impurity profiling and reference standard characterization.[15][16]

By demonstrating that these two distinct, independently validated methods produce comparable quantitative results, an organization can ensure data integrity across different sites, studies, and throughout the lifecycle of the product. This dual-methodology approach represents a self-validating system that embodies the principles of scientific rigor and regulatory compliance as mandated by guidelines from the FDA and ICH.[7][13][14]

References

  • Peraman, R., & S., V. R. (2011). High perfomance liquid chromatography in pharmaceutical analyses. PubMed.
  • Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager.
  • NJ Labs. (2023). Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). High-Performance Liquid Chromatography in Pharmaceutical Analysis. Research and Reviews.
  • Al-Saeed, M. H. (2023). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
  • Omics Online. (2024). Decoding Molecular Structures with Nuclear Magnetic Resonance. Omics Online.
  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. American Pharmaceutical Review.
  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Zao, C. (2023). Why GC-MS is Essential for Accurate Drug Testing. Cromatopedia.
  • News-Medical.Net. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Applications. News-Medical.Net.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products.
  • ProQuest. (n.d.). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. ProQuest.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Impact Factor.
  • Al-Masri, A. A. (2018). Pharmaceutical Applications of Gas Chromatography. Scientific Research Publishing.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. PubMed.
  • DeSilva, B., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. PubChem.
  • D'annibale, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • A. A. K. El-Remaily, et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. WJPR.

Sources

Efficacy of 5-Methoxy-benzo[d]isoxazole-3-carboxylic Acid in Xanthine Oxidase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid as a xanthine oxidase inhibitor against well-established drugs, Allopurinol and Febuxostat. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for hyperuricemia and gout.

Introduction: The Challenge of Hyperuricemia and the Role of Xanthine Oxidase

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout, a painful inflammatory condition caused by the deposition of monosodium urate crystals in the joints.[1] The production of uric acid is the final step in purine metabolism, a pathway catalyzed by the enzyme xanthine oxidase (XO).[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[2][3]

For decades, Allopurinol, a purine analog, has been the standard of care.[4] More recently, Febuxostat, a non-purine selective inhibitor, has emerged as a potent alternative.[5] The isoxazole scaffold has shown promise in various therapeutic areas, and emerging research suggests that isoxazole-3-carboxylic acid derivatives are a promising class of xanthine oxidase inhibitors. This guide will, therefore, explore the potential of this compound within this context, comparing its structural features and hypothetical efficacy with these established inhibitors.

Mechanism of Action of Xanthine Oxidase and Its Inhibitors

Xanthine oxidase is a complex molybdo-flavoprotein that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6][7] This process generates reactive oxygen species (ROS) as a byproduct, contributing to oxidative stress.[8]

cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allopurinol Allopurinol Xanthine Oxidase Xanthine Oxidase Allopurinol->Xanthine Oxidase Competitive Inhibition Febuxostat Febuxostat Febuxostat->Xanthine Oxidase Mixed-Type Inhibition This compound This compound This compound->Xanthine Oxidase Potential Inhibition

Caption: Signaling pathway of purine catabolism and xanthine oxidase inhibition.

Allopurinol acts as a competitive inhibitor. It is a structural analog of hypoxanthine and is metabolized by xanthine oxidase to oxypurinol, which remains tightly bound to the reduced molybdenum center of the enzyme, inhibiting its activity.[9]

Febuxostat , a non-purine inhibitor, exhibits a potent mixed-type inhibition, binding to both the oxidized and reduced forms of the enzyme.[5] It occupies a channel leading to the molybdenum active site, thereby blocking substrate access.[10]

This compound , while not having published efficacy data, is hypothesized to act as an inhibitor based on the activity of structurally related isoxazole-3-carboxylic acid derivatives. Its potential mechanism would likely involve interaction with the enzyme's active site.

Efficacy Comparison of Known Xanthine Oxidase Inhibitors

The efficacy of xanthine oxidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates a higher potency.

InhibitorIC50KiMechanism of Action
Allopurinol 0.2 - 50 µM[11]-Competitive
Febuxostat 1.8 nM[5][10]0.6 nM[5]Mixed-Type
This compound Not DeterminedNot DeterminedHypothesized Inhibitor

As the data indicates, Febuxostat is significantly more potent than Allopurinol in in vitro assays.[5][10] The wide range of reported IC50 values for Allopurinol can be attributed to different assay conditions and the fact that its primary active metabolite, oxypurinol, contributes significantly to its in vivo effect.[9]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To empirically determine the efficacy of this compound, a robust and validated in vitro xanthine oxidase inhibition assay is required. The following protocol outlines a standard spectrophotometric method.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions Prepare Reagents->Prepare Enzyme and Substrate Solutions Prepare Test Compound Dilutions Prepare Test Compound Dilutions Prepare Enzyme and Substrate Solutions->Prepare Test Compound Dilutions Pre-incubate Enzyme with Inhibitor Pre-incubate Enzyme with Inhibitor Prepare Test Compound Dilutions->Pre-incubate Enzyme with Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate Enzyme with Inhibitor->Initiate Reaction with Substrate Monitor Absorbance at 295 nm Monitor Absorbance at 295 nm Initiate Reaction with Substrate->Monitor Absorbance at 295 nm Calculate Percentage Inhibition Calculate Percentage Inhibition Determine IC50 Value Determine IC50 Value Calculate Percentage Inhibition->Determine IC50 Value

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid, which absorbs light at approximately 295 nm.[12] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The inhibitory potential of a test compound is determined by its ability to reduce this rate.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • Test Compound (this compound)

  • Positive Controls (Allopurinol, Febuxostat)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (e.g., 0.1 units/mL).

    • Prepare a stock solution of xanthine in the same buffer (e.g., 150 µM).

    • Dissolve the test compound and positive controls in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions, and then prepare a series of dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and solvent vehicle (to account for background absorbance).

    • Control (100% activity): Buffer, xanthine oxidase, and solvent vehicle.

    • Test Wells: Buffer, xanthine oxidase, and serial dilutions of the test compound.

    • Positive Control Wells: Buffer, xanthine oxidase, and serial dilutions of Allopurinol or Febuxostat.

  • Reaction:

    • Pre-incubate the enzyme with the test compounds and controls for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes).

Data Analysis:

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the established activity of the isoxazole-3-carboxylic acid scaffold against xanthine oxidase provides a strong rationale for its investigation. The provided experimental protocol offers a robust framework for determining its inhibitory potency. Should this compound demonstrate significant activity, further studies, including kinetic analysis to determine its mechanism of inhibition and in vivo studies in animal models of hyperuricemia, would be warranted. The development of novel, potent, and safe xanthine oxidase inhibitors remains a critical goal in the management of hyperuricemia and gout, and the exploration of new chemical scaffolds, such as the one presented here, is a vital component of this endeavor.

References

  • Patsnap Synapse. What are Xanthine oxidase inhibitors and how do they work? [Link]
  • Bray RC, Gutteridge S, Stotter DA, Tanner SJ. The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals. Biochem J. 1979;177(2):357-360. [Link]
  • M-CSA. Xanthine oxidase. [Link]
  • Wikipedia. Xanthine oxidase. [Link]
  • Aziz N, Jamil RT. Biochemistry, Xanthine Oxidase. In: StatPearls.
  • Grassi D, Ferri C. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. High Blood Press Cardiovasc Prev. 2019;26(4):275-283. [Link]
  • Owen PL, Johns T. Xanthine oxidase inhibitory activity of northeastern North American plant remedies used for gout. J Ethnopharmacol. 1999;64(2):149-160. [Link]
  • Hille R, Nishino T. Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity. Med Res Rev. 2021;41(4):2135-2166. [Link]
  • Dr.Oracle. When should allopurinol (xanthine oxidase inhibitor) be switched to febuxostat (xanthine oxidase inhibitor)
  • Li C, et al. Purinergic Signaling in the Regulation of Gout Flare and Resolution. Front Immunol. 2021;12:707931. [Link]
  • Dr.Oracle. What is the role of febuxostat (xanthine oxidase inhibitor) and allopurinol (xanthine oxidase inhibitor) in the management of acute gout? [Link]
  • Hille R, Nishino T. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. Am J Physiol Regul Integr Comp Physiol. 2011;300(3):R773-R781. [Link]
  • Pacher P, Nivorozhkin A, Szabó C. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacol Rev. 2006;58(1):87-114. [Link]
  • ResearchGate. Inhibition of the xanthine oxidase enzyme by Allopurinol. [Link]
  • Nguyen MT, et al. In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
  • Li L, et al. Signaling pathways in uric acid homeostasis and gout: From pathogenesis to therapeutic interventions. J Adv Res. 2023;45:125-141. [Link]
  • Di Stefano A, et al. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants (Basel). 2023;12(4):825. [Link]
  • Chen Y, et al. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules. 2020;25(18):4247. [Link]
  • Dalbeth N, Merriman TR. Why Does Hyperuricemia Not Necessarily Induce Gout? J Clin Invest. 2019;129(7):2714-2723. [Link]
  • OMMBID. Hyperuricemia and Gout. [Link]
  • Borghi C, Cicero AFG. The management of hyperuricemia: back to the pathophysiology of uric acid. Curr Med Chem. 2017;24(27):2991-2996. [Link]
  • Nomura J, et al. Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK. PLoS One. 2013;8(9):e75527. [Link]
  • Kapoor S, Saxena S. Xanthine oxidase inhibitory and antioxidant potential of Indian Muscodor species. J Biosci. 2016;41(4):631-639. [Link]
  • Ernst ME, Fravel MA. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout. Clin Ther. 2009;31(11):2503-2518. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercial 5-Methoxy-benzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reagent is the bedrock of reliable and reproducible results. This is particularly true for novel heterocyclic compounds like 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a wide array of biologically active compounds.[1][2] The seemingly minor presence of impurities can lead to misleading biological data, side reactions in complex synthetic schemes, and ultimately, the failure of a drug discovery campaign.

This guide provides an in-depth, technically-grounded framework for validating the purity of commercially sourced this compound. We will move beyond a simple recitation of analytical techniques, instead focusing on the causal logic behind experimental choices and the establishment of a self-validating analytical workflow. Furthermore, we will objectively compare the subject compound with relevant bioisosteric alternatives, offering a broader context for its application in drug design.

The Imperative of Purity in Drug Discovery

The isoxazole moiety is a versatile pharmacophore known to interact with a variety of biological targets.[1] The introduction of a methoxy and a carboxylic acid group to the benzo[d]isoxazole core of our target molecule creates a unique chemical entity with specific physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid group, in particular, is a common feature in many drugs, but it can also present challenges such as metabolic instability and poor membrane permeability.[3][4] Therefore, understanding the purity of any sample is paramount to correctly interpreting its biological activity and potential liabilities.

A Multi-Pronged Approach to Purity Validation

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A robust validation strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. The following workflow outlines a comprehensive approach to the analysis of a commercial sample of this compound.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Further Characterization cluster_3 Data Interpretation & Reporting Visual_Inspection Visual Inspection (Color, Form) Solubility_Test Solubility Testing (Common Solvents) Visual_Inspection->Solubility_Test HPLC HPLC-UV (Purity, Impurity Profile) Solubility_Test->HPLC LCMS LC-MS (Molecular Weight, Impurity ID) HPLC->LCMS NMR 1H & 13C NMR (Structural Confirmation) LCMS->NMR Elemental_Analysis Elemental Analysis (Elemental Composition) NMR->Elemental_Analysis FTIR FT-IR (Functional Groups) Elemental_Analysis->FTIR Data_Analysis Data Analysis & Comparison FTIR->Data_Analysis Certificate_of_Analysis Generate Certificate of Analysis Data_Analysis->Certificate_of_Analysis Commercial_Sample Commercial Sample of 5-Methoxy-benzo[d]isoxazole- 3-carboxylic acid Commercial_Sample->Visual_Inspection

Caption: A comprehensive workflow for the purity validation of a commercial chemical sample.

Experimental Protocols: The How and Why

Here, we detail the step-by-step methodologies for the key analytical techniques, emphasizing the rationale behind each procedural choice.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is the workhorse of purity determination, offering high-resolution separation of the main compound from any potential impurities. UV detection provides a quantitative measure of the relative abundance of each component.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for this moderately polar molecule.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This allows for the elution of both polar and non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λmax). If this is not feasible, 254 nm is a common starting point for aromatic compounds.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Analysis: Inject a known volume of the sample (e.g., 10 µL) and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing the molecular weight of the main component and its impurities. This is invaluable for impurity identification.

Protocol:

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: The same HPLC conditions as described above can be used.

  • MS Conditions:

    • Ionization Mode: ESI can be run in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often informative, detecting the [M-H]⁻ ion.

    • Mass Range: Scan a range appropriate for the expected molecular weight and potential fragments (e.g., m/z 100-500).

  • Analysis: The mass spectrum of the main peak should confirm the molecular weight of this compound (193.16 g/mol ). The masses of any impurity peaks can be used to hypothesize their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the chemical structure of the molecule, confirming the identity of the main component and potentially identifying the structure of impurities if they are present in sufficient concentration.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will dissolve the carboxylic acid and the acidic proton will be observable.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. Look for the characteristic signals of the methoxy group, the aromatic protons, and the carboxylic acid proton. The integration of these signals should correspond to the expected number of protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

Potential Impurities: A Predictive Approach

Based on common synthetic routes for isoxazole derivatives, which often involve the condensation of a hydroxylamine derivative with a 1,3-dicarbonyl compound or the cycloaddition of a nitrile oxide, we can anticipate potential impurities in a commercial sample of this compound.

Possible Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Isomeric Impurities: Formation of other isomers of the benzo[d]isoxazole ring.

  • By-products of Cyclization: Incomplete or alternative cyclization reactions leading to open-chain or other heterocyclic by-products.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Performance Comparison with Bioisosteric Alternatives

In drug design, it is often beneficial to replace a carboxylic acid group with a bioisostere to improve physicochemical properties and metabolic stability.[3][5][4][6][7] Here, we compare this compound with two common carboxylic acid bioisosteres: a tetrazole and a hydroxamic acid derivative.

PropertyThis compound5-(5-Methoxy-benzo[d]isoxazol-3-yl)-1H-tetrazole (Hypothetical)5-Methoxy-benzo[d]isoxazole-3-hydroxamic acid (Hypothetical)
Molecular Weight 193.16217.18208.17
pKa ~4-5~4.5-5~8-9
LogP (calculated) ~1.5-2.0~1.8-2.3~1.2-1.7
Key Analytical Features ¹H NMR: Broad singlet for COOH proton. HPLC: Elutes at a moderate retention time. MS (ESI-): [M-H]⁻ at m/z 192.¹H NMR: Signal for NH proton. HPLC: May have a slightly longer retention time. MS (ESI-): [M-H]⁻ at m/z 216.¹H NMR: Signals for NH and OH protons. HPLC: May have a slightly shorter retention time. MS (ESI-): [M-H]⁻ at m/z 207.
Potential Advantages Established interactions of carboxylic acids with biological targets.Increased metabolic stability compared to carboxylic acid. Can have improved oral bioavailability.[4]Can act as a metal chelator. May offer a different interaction profile with the target.
Potential Disadvantages Potential for rapid metabolism (glucuronidation). Can have poor membrane permeability.[3][5]Can still have high water solubility, not always leading to improved permeability.[4] Synthesis can involve hazardous reagents.Can be metabolically labile (hydrolysis back to the carboxylic acid).[6]

This comparative data highlights the importance of selecting the right functional group for a specific drug discovery project. While our target compound possesses the well-understood properties of a carboxylic acid, the bioisosteric alternatives offer potential advantages in terms of metabolic stability and target interaction, which should be considered during lead optimization.

Conclusion: Ensuring Confidence in Your Research

The validation of the purity of a commercial chemical is not a perfunctory task but a critical step in ensuring the integrity of scientific research. By employing a multi-technique approach as outlined in this guide, researchers can confidently ascertain the quality of their this compound and make informed decisions in their drug discovery and development endeavors. The comparison with bioisosteric alternatives further provides a strategic perspective on the potential for molecular modification to enhance the druglike properties of this promising heterocyclic scaffold.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
  • Dunn, J. P., & Rao, V. R. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(13), 8683–8717. [Link]
  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned?. Nature reviews. Drug discovery, 6(3), 211–219. [Link]
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery.
  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of General Chemistry, 88(1), 108-114. [Link]
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024).

Sources

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Consistency in API Manufacturing

5-Methoxy-benzo[d]isoxazole-3-carboxylic acid is a heterocyclic building block belonging to the benzisoxazole class of compounds. This scaffold is of significant interest in medicinal chemistry, forming the core of various therapeutic agents, including antipsychotic and anticonvulsant drugs.[1][2] As an active pharmaceutical ingredient (API) or a critical intermediate, its purity, impurity profile, and solid-state characteristics are not merely figures on a certificate of analysis; they are critical quality attributes (CQAs) that directly influence the safety, efficacy, and stability of the final drug product.[3]

Manufacturing an API is a complex multi-step process where minor deviations in raw materials, reaction conditions, or purification can introduce variability between production batches.[4] This guide provides a comprehensive framework for assessing the batch-to-batch variability of this compound. We will move beyond rote procedures to explain the scientific rationale behind each analytical choice, offering a multi-faceted strategy to ensure consistent quality and robust regulatory submissions, in line with guidelines such as those from the International Council for Harmonisation (ICH).[5]

Section 1: Chromatographic Purity and Impurity Profiling

The first line of defense in quality assessment is chromatography. It allows for the separation, quantification, and identification of the target API and any process-related impurities or degradation products.[6] For a molecule like this compound, a combination of HPLC with UV detection and LC-MS is indispensable.[3][7]

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Quantification

The Causality Behind the Choice: HPLC is the gold standard for determining the purity of small-molecule APIs due to its high resolution, sensitivity, and quantitative accuracy.[6][8] For this specific molecule, a reverse-phase method is ideal. The carboxylic acid moiety requires careful pH control of the mobile phase to ensure it remains in a single protonation state, preventing peak tailing and ensuring reproducibility.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison prep_std Prepare Standard (Known Concentration) sst System Suitability Test (Inject Standard) prep_std->sst Validate System prep_b1 Prepare Batch A Sample inject Inject Batch Samples prep_b1->inject prep_b2 Prepare Batch B Sample prep_b2->inject prep_b3 Prepare Batch C Sample prep_b3->inject sst->inject System OK integrate Integrate Peak Areas inject->integrate calculate Calculate Purity (% Area) Quantify Impurities integrate->calculate compare Compare Results Across Batches calculate->compare

Caption: Workflow for HPLC-UV Purity and Impurity Quantification.

Detailed Experimental Protocol: HPLC-UV

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the analyte (typically around its λmax, likely 254 nm or 280 nm for this chromophore).

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures consistent retention times.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the API from each batch in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

    • Prepare a reference standard in the same manner.

  • Analysis Sequence:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes.

    • Perform a system suitability test (SST) by injecting the reference standard multiple times (n=5). The relative standard deviation (RSD) for retention time and peak area should be <2%.

    • Inject samples from each batch.

    • Run a gradient elution to separate less polar impurities, for example:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-30 min: Return to 5% B and re-equilibrate.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the API using the area percent method: (Area of API Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH guidelines).[9]

Data Presentation: Comparison of HPLC Purity Profiles

AttributeBatch ABatch BBatch CAcceptance Criteria
API Purity (% Area) 99.85%99.79%99.88%≥ 99.5%
Retention Time (min) 12.5112.5312.50± 2% of Standard
Impurity 1 (RRT 0.85) 0.06%0.08%0.05%≤ 0.10%
Impurity 2 (RRT 1.15) Not Detected0.05%Not Detected≤ 0.10%
Total Impurities 0.15%0.21%0.12%≤ 0.50%

RRT = Relative Retention Time

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

The Causality Behind the Choice: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is a powerful tool that provides the molecular weight of unknown impurities, which is the first and most critical step in structural elucidation.[7][10][11] This is essential for understanding the source of an impurity (e.g., a starting material, a byproduct) and assessing its potential toxicity.

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_analysis LC-MS Analysis cluster_elucidation Structure Elucidation run_lcms Analyze Batch with Highest Impurity Level (from HPLC data) acquire_ms Acquire Full Scan MS Data (Positive & Negative Ion Modes) run_lcms->acquire_ms extract_ion Extract Ion Chromatogram for Impurity Peak acquire_ms->extract_ion get_mw Determine Molecular Weight from Mass Spectrum extract_ion->get_mw propose Propose Structure (based on synthesis route) get_mw->propose confirm Confirm with MS/MS Fragmentation propose->confirm Optional Confirmation

Caption: Workflow for the Identification of Unknown Impurities using LC-MS.

Detailed Experimental Protocol: LC-MS

  • System & Method:

    • Use an LC method similar to the HPLC-UV protocol to ensure correlation of peaks. The mobile phase must be MS-compatible (e.g., formic acid is acceptable; non-volatile buffers like phosphate are not).[9]

    • Couple the LC to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass accuracy).

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes. Rationale: The carboxylic acid will show a strong [M-H]⁻ ion in negative mode, while the nitrogen in the isoxazole ring may show an [M+H]⁺ ion in positive mode.

  • Analysis:

    • Inject the batch sample that showed the highest level or number of impurities in the HPLC analysis.

    • Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000).

  • Data Interpretation:

    • For each impurity peak observed in the chromatogram, extract the corresponding mass spectrum.

    • Identify the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Based on the accurate mass, predict the molecular formula.

    • Correlate this information with potential starting materials, intermediates, or byproducts from the synthetic route of this compound. Common impurities could arise from incomplete cyclization or side reactions on the methoxy or carboxylic acid groups.[12]

Data Presentation: Comparison of Impurity Identities

BatchImpurity (RRT)Observed Mass (m/z)Proposed IdentityPotential Source
Batch B 1.15208.0550 [M+H]⁺Des-methylated analogueDegradation/Side-reaction
Batch B 0.85178.0502 [M-H]⁻Starting material precursorIncomplete Reaction

Section 2: Solid-State Characterization

The solid-state form of an API is a critical attribute that can significantly impact its stability, solubility, and bioavailability.[13][14] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in pharmaceuticals and must be controlled across batches.[15][16][17]

Differential Scanning Calorimetry (DSC) for Thermal Profile

The Causality Behind the Choice: DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events like melting, crystallization, and glass transitions.[18] For batch-to-batch comparison, a sharp, consistent melting point suggests a consistent crystalline form. The presence of multiple melting peaks or broad endotherms could indicate the presence of impurities or a mixture of polymorphs.[19]

Workflow for Thermal Analysis

Thermal_Workflow prep_b1 Weigh Batch A (3-5 mg) in pan run_dsc Run DSC Scan (e.g., 25°C to 300°C) prep_b1->run_dsc run_xrd Run XRPD Scan (e.g., 2θ = 5° to 40°) prep_b1->run_xrd prep_b2 Weigh Batch B (3-5 mg) in pan prep_b2->run_dsc prep_b2->run_xrd prep_b3 Weigh Batch C (3-5 mg) in pan prep_b3->run_dsc prep_b3->run_xrd analyze_dsc Analyze Thermogram: - Melting Point (Onset) - Enthalpy of Fusion (ΔH) run_dsc->analyze_dsc analyze_xrd Analyze Diffractogram: - Peak Positions (2θ) - Relative Intensities run_xrd->analyze_xrd compare Compare Data Across Batches analyze_dsc->compare analyze_xrd->compare

Caption: Integrated Workflow for Solid-State Characterization (DSC & XRPD).

Detailed Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample from each batch into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a point well past its melting temperature (e.g., 25 °C to 300 °C).

  • Data Analysis: Record the thermogram. Determine the onset temperature of the melting endotherm and the enthalpy of fusion (ΔHfus).

X-Ray Powder Diffraction (XRPD) for Polymorph Identification

The Causality Behind the Choice: While DSC can suggest polymorphism, XRPD is the definitive technique for identifying and differentiating crystal forms.[17][20] Each crystalline polymorph has a unique three-dimensional lattice structure that produces a distinct diffraction pattern, acting as a "fingerprint." Consistent XRPD patterns across batches confirm a consistent polymorphic form.

Detailed Experimental Protocol: XRPD

  • Sample Preparation: Gently grind a small amount of the sample from each batch to ensure a random orientation of crystals. Pack the powder into a sample holder.

  • Instrumentation: Place the sample holder in an X-ray powder diffractometer.

  • Analysis: Scan the sample over a defined range of 2θ angles (e.g., 5° to 40°) using Cu Kα radiation.

  • Data Analysis: Compare the resulting diffractograms. The positions (2θ values) and relative intensities of the diffraction peaks should be identical across batches if they are the same polymorphic form.

Data Presentation: Comparison of Solid-State Properties

AttributeBatch ABatch BBatch CAcceptance Criteria
DSC Melting Point (Onset) 215.4 °C215.1 °C215.6 °C215 ± 2 °C
DSC Enthalpy (ΔHfus) 125.2 J/g124.8 J/g125.5 J/gConsistent Values
XRPD Pattern Form IForm IForm IConsistent with Form I
Key XRPD Peaks (2θ) 10.2°, 15.5°, 20.8°10.2°, 15.5°, 20.8°10.2°, 15.5°, 20.8°Match Reference Pattern

Section 3: Structural Confirmation by NMR Spectroscopy

The Causality Behind the Choice: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation of the API and can be used to identify major impurities if they are present at sufficient levels.[21][22] While not typically used for routine batch release, it is invaluable for initial batch characterization and for investigating any out-of-specification results. A ¹H NMR spectrum provides a unique fingerprint for the molecule.

Detailed Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5 mg of the sample from each batch in a deuterated solvent (e.g., DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

  • Analysis: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration of the signals across batches. They should be identical and consistent with the structure of this compound. The presence of unexpected signals would indicate impurities.

Conclusion: A Holistic Approach to Quality Assurance

Assessing the batch-to-batch variability of this compound requires a multi-pronged analytical strategy. No single technique can provide a complete picture of an API's quality. By integrating chromatographic separations (HPLC, LC-MS) for purity and impurity profiling with solid-state characterization (DSC, XRPD) and spectroscopic confirmation (NMR), researchers and manufacturers can build a comprehensive quality profile for each batch. This rigorous, scientifically-grounded approach is fundamental to ensuring the consistency, safety, and efficacy of the final pharmaceutical product and is a cornerstone of robust drug development.[3][4]

References

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: Journal of Mass Spectrometry URL:[Link]
  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL:[Link]
  • Title: Drug Polymorphism: A Key Consideration for API Development Source: Curia Global URL:[Link]
  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL:[Link]
  • Title: Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability Source: Pharmaceutical Technology URL:[Link]
  • Title: Polymorphism – All About Drugs Source: All About Drugs URL:[Link]
  • Title: POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS Source: Jagiellonian Centre of Innov
  • Title: Polymorphism and crystallization of active pharmaceutical ingredients (APIs) Source: PubMed URL:[Link]
  • Title: 2D NMR spectroscopy for structural elucidation of complex small molecules Source: YouTube URL:[Link]
  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Veeprho URL:[Link]
  • Title: Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy Source: Journal of Chemical and Pharmaceutical Sciences URL:[Link]
  • Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC Source: ACS Public
  • Title: Structure Elucidation and NMR Source: Hypha Discovery URL:[Link]
  • Title: HPLC in Pharmaceutical Applications and Pharmaceutical Industry Source: Lab Manager URL:[Link]
  • Title: API: solid state robust characterization in key to cut costs and time!
  • Title: API Characterization Source: NETZSCH Analyzing & Testing URL:[Link]
  • Title: HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? Source: Protheragen URL:[Link]
  • Title: NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQU
  • Title: Ensuring Batch-to-Batch Consistency in Inhal
  • Title: Thermal Analysis in Pharmaceutical Research, Development, and Quality Control Source: Labcompare URL:[Link]
  • Title: Impurity Identification in Small-Molecule APIs Source: Pharma's Almanac URL:[Link]
  • Title: Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems Source: American Pharmaceutical Review URL:[Link]
  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH URL:[Link]
  • Title: Benzisoxazole - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: RSC Medicinal Chemistry URL:[Link]

Sources

Isoxazole vs. Oxazole: A Strategic Comparison for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of choices, the five-membered aromatic heterocycles, isoxazole and oxazole, stand out as privileged structures, frequently incorporated into a wide array of approved drugs and clinical candidates.[1] Though isomers, differing only in the relative positions of their nitrogen and oxygen atoms, this subtle distinction imparts a cascade of differences in their physicochemical properties, metabolic fate, and biological activity. This guide provides an in-depth, head-to-head comparison of the isoxazole and oxazole scaffolds, offering experimental data and field-proven insights to empower researchers in making informed decisions during the drug design process.

At a Glance: Key Physicochemical and Pharmacokinetic Distinctions

The arrangement of the heteroatoms in the 1,2-orientation (isoxazole) versus the 1,3-orientation (oxazole) directly impacts the electronic distribution and overall geometry of the ring, leading to significant differences in key drug-like properties.[1][2] A summary of these properties is presented below.

PropertyIsoxazoleOxazoleCausality and Implication in Drug Design
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)The proximity of the electronegative oxygen and nitrogen in isoxazole leads to a weaker N-O bond and a different dipole moment compared to oxazole.
pKa of Conjugate Acid -3.0[3]0.8[3]Isoxazole is a significantly weaker base. This can be advantageous in drug design to reduce interactions with acidic off-targets and can influence absorption and distribution.[4]
Dipole Moment ~3.0 D[1]~1.7 D[1]The larger dipole moment of isoxazole can lead to stronger polar interactions with biological targets but may also impact cell permeability.
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.Both scaffolds can participate in crucial hydrogen bonding interactions with protein targets.
Metabolic Stability The weaker N-O bond can be susceptible to reductive cleavage.[1] The ring is also subject to CYP450-mediated oxidation.[5]Generally considered more metabolically robust than isoxazole, though still susceptible to CYP450 oxidation.The choice of scaffold can be a critical determinant of a drug's half-life and metabolic clearance pathway.

The Anvil of Metabolism: A Comparative Look at Stability

A drug candidate's metabolic stability is a paramount factor governing its bioavailability and duration of action. Both isoxazole and oxazole rings can be targeted by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[6]

The isoxazole ring, with its inherently weaker N-O bond, can be susceptible to reductive cleavage, a metabolic pathway that is less common for the more stable oxazole ring.[1] More frequently, both heterocycles undergo oxidative metabolism. For instance, the anti-inflammatory drug leflunomide, which contains an isoxazole ring, is metabolized by CYP enzymes, leading to ring opening.[5] The position of substituents on the ring plays a crucial role in directing the site of metabolism.

The following experimental protocol provides a standardized method for assessing the metabolic stability of compounds containing either scaffold in a head-to-head comparison.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of isoxazole and oxazole analogs by measuring their rate of disappearance in the presence of human liver microsomes (HLMs).

Materials:

  • Test compounds (isoxazole and oxazole analogs)

  • Pooled human liver microsomes (e.g., from Xenotech)

  • NADPH regenerating system (e.g., Gentest™)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an appropriate internal standard (for reaction termination and sample analysis)

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds (10 mM in DMSO).

    • Prepare a working solution of each test compound (1 µM) in phosphate buffer.

    • Thaw the human liver microsomes and the NADPH regenerating system on ice.

    • Prepare the microsomal incubation mixture (0.5 mg/mL HLM in phosphate buffer).

  • Incubation:

    • In a 96-well plate, add the test compound working solution.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

This protocol provides a robust and reproducible method for directly comparing the metabolic liabilities of isoxazole and oxazole-containing drug candidates, a critical step in lead optimization.

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 10 mM Stock Solutions (DMSO) working Prepare 1 µM Working Solutions (Buffer) stock->working add_cmpd Add Working Solutions to 96-well Plate working->add_cmpd hlm Prepare HLM Suspension (0.5 mg/mL) hlm->add_cmpd nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System nadph->start_rxn pre_warm Pre-warm Plate at 37°C add_cmpd->pre_warm pre_warm->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ and CLint plot->calc cluster_leflunomide Leflunomide Synthesis start 5-Methylisoxazole-4-carboxylic Acid intermediate 5-Methylisoxazole-4-carbonyl Chloride start->intermediate Activation product Leflunomide intermediate->product Amide Formation reagent1 Thionyl Chloride reagent1->intermediate reagent2 4-(Trifluoromethyl)aniline reagent2->product

Caption: Synthetic scheme for Leflunomide.

Oxaprozin: An Oxazole-Containing NSAID

Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of osteoarthritis and rheumatoid arthritis. [7]A common synthetic route involves the condensation of benzoin hemisuccinate with ammonium acetate. [2] Step-by-Step Synthesis of Oxaprozin:

  • Formation of Benzoin Hemisuccinate: Benzoin is reacted with succinic anhydride to form benzoin hemisuccinate. [2]2. Cyclization: The benzoin hemisuccinate is then cyclized with ammonium acetate in refluxing acetic acid to form the oxazole ring and yield oxaprozin. [2]

cluster_oxaprozin Oxaprozin Synthesis start Benzoin intermediate Benzoin Hemisuccinate start->intermediate product Oxaprozin intermediate->product Cyclization reagent1 Succinic Anhydride reagent1->intermediate reagent2 Ammonium Acetate reagent2->product

Caption: Synthetic scheme for Oxaprozin.

Conclusion: A Nuanced Choice for the Discerning Chemist

The choice between an isoxazole and an oxazole scaffold in drug design is a nuanced decision that hinges on the specific therapeutic target and the desired pharmacokinetic profile. [1]Isoxazoles, with their lower basicity and larger dipole moment, may offer advantages in certain biological contexts, and their prevalence in FDA-approved drugs is noteworthy. [8]However, the oxazole scaffold's greater metabolic stability can be a significant asset in achieving a desirable drug half-life.

Ultimately, a thorough understanding of the subtle yet impactful differences between these two important heterocycles, coupled with direct, head-to-head experimental comparisons, is essential for the rational design of novel therapeutics with improved efficacy and safety. The insights and protocols provided in this guide are intended to equip researchers with the knowledge and tools necessary to navigate this critical decision-making process in their drug discovery endeavors.

References

  • BenchChem. (2025). Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry.
  • BenchChem. (2025).
  • LookChem. (n.d.). Synthesis of Oxaprozin - Chempedia.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Oxazole and Oxazole Analogs.
  • Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
  • PubMed. (2017).
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.
  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol.
  • protocols.io. (2025).
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • SciSpace. (n.d.). Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology.
  • Pediaa.Com. (2022). What is the Difference Between Oxazole and Isoxazole.
  • Springer Nature Experiments. (n.d.).
  • PubMed. (n.d.).
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Der Pharma Chemica. (n.d.).
  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • Google Patents. (n.d.).
  • Pharmatutor. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • PubMed. (n.d.). Oxaprozin.
  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • PMC. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole.
  • NIH. (2024).
  • Journal of Pharmaceutical and Biomedical Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • PMC. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • ResearchG
  • PMC. (2007).
  • PMC. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Technion - Israel Institute of Technology. (n.d.).
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PubMed. (n.d.). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor.
  • OUCI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
  • ResearchGate. (n.d.). (PDF)
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • ScienceDirect. (n.d.). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.

Sources

A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 5-Methoxy-benzo[d]isoxazole-3-carboxylic Acid and Its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The benzo[d]isoxazole scaffold, a privileged structure in numerous pharmacologically active agents, demands rigorous characterization to ensure purity, confirm identity, and understand its electronic properties.[1] This technical guide provides an in-depth spectroscopic comparison of 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid and its derivative, Methyl 5-methoxy-benzo[d]isoxazole-3-carboxylate. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will explore the subtle yet significant spectral differences that arise from the conversion of a carboxylic acid to a methyl ester. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic signatures of this important class of molecules.

Molecular Structures and Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the standard IUPAC numbering for the benzo[d]isoxazole ring system is employed for both the carboxylic acid and its methyl ester.

Figure 1: Molecular structures of this compound and its methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons and Carbons

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The comparison between the carboxylic acid and its methyl ester reveals key differences, primarily centered around the C3 substituent.

Experimental Protocol: NMR Spectroscopy

A standardized workflow is crucial for accurate NMR data acquisition.[2]

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired.

  • ¹³C NMR Acquisition: A proton-decoupled carbon spectrum is obtained. Due to the low natural abundance of ¹³C, a greater number of scans is typically required.[3]

  • Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

G start Sample Preparation (Dissolution in Deuterated Solvent) acquire Data Acquisition (¹H and ¹³C NMR) start->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis and Interpretation process->analyze confirm Structure Confirmation analyze->confirm

Caption: General workflow for NMR analysis.
¹H NMR Spectral Comparison

The most striking difference in the ¹H NMR spectra is the presence of a broad singlet for the carboxylic acid proton and a sharp singlet for the methyl ester protons.

Proton Assignment This compound (Predicted δ, ppm) Methyl 5-methoxy-benzo[d]isoxazole-3-carboxylate (Predicted δ, ppm) Key Observations
H4~7.8 (d)~7.8 (d)Doublet due to coupling with H6.
H6~7.2 (dd)~7.2 (dd)Doublet of doublets due to coupling with H4 and H7.
H7~7.5 (d)~7.5 (d)Doublet due to coupling with H6.
5-OCH₃~3.9 (s)~3.9 (s)Singlet, with a characteristic chemical shift for an aromatic methoxy group.
COOH~13.0 (br s)-A highly deshielded, broad singlet, characteristic of a carboxylic acid proton. The exact chemical shift is solvent and concentration-dependent.[2]
COOCH₃-~4.0 (s)A sharp singlet corresponding to the three protons of the methyl ester group.
¹³C NMR Spectral Comparison

In the ¹³C NMR spectra, the key differentiators are the chemical shifts of the carbonyl carbon and the presence of the methyl ester carbon.

Carbon Assignment This compound (Predicted δ, ppm) Methyl 5-methoxy-benzo[d]isoxazole-3-carboxylate (Predicted δ, ppm) Key Observations
C=O~165~162The carboxylic acid carbonyl carbon is typically slightly more deshielded than the ester carbonyl. The carbonyl carbon of carboxylic acids generally resonates in the δ 165-185 ppm range.[2]
C3~158~158Quaternary carbon of the isoxazole ring.
C3a~118~118Quaternary carbon at the ring junction.
C4~115~115Methine carbon adjacent to the methoxy group.
C5~160~160Quaternary carbon bearing the methoxy group.
C6~112~112Methine carbon.
C7~125~125Methine carbon.
C7a~150~150Quaternary carbon at the ring junction.
5-OCH₃~56~56Methoxy carbon.
COOCH₃-~53The presence of this signal is a clear indicator of the methyl ester.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation of the carboxylic acid to its methyl ester results in distinct changes in the IR spectrum.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is commonly prepared by grinding 1-2 mg of the compound with 100-200 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[3]

IR Spectral Comparison

The most notable differences are the disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretching frequency.

Vibrational Mode This compound (Predicted Wavenumber, cm⁻¹) Methyl 5-methoxy-benzo[d]isoxazole-3-carboxylate (Predicted Wavenumber, cm⁻¹) Key Observations
O-H stretch (Carboxylic Acid)3300-2500 (broad)-A very broad absorption characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4]
C-H stretch (Aromatic)~3100-3000~3100-3000Characteristic of C-H bonds on the benzene ring.
C-H stretch (Aliphatic)~2950~2950Arises from the methoxy group.
C=O stretch~1700~1725The C=O stretch of the ester is typically at a higher wavenumber than that of the corresponding carboxylic acid.[5]
C=N stretch (Isoxazole)~1620~1620Characteristic of the isoxazole ring.
C-O stretch~1300-1200~1300-1200Strong absorptions from the C-O bonds of the ether and the carboxylic acid/ester.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a molecule, confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.[3]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are typically acquired in both positive and negative ion modes.

Mass Spectrometry Comparison

The molecular ion peaks will differ by 14 mass units (CH₂), and the fragmentation patterns will show characteristic losses for each functional group.

Parameter This compound Methyl 5-methoxy-benzo[d]isoxazole-3-carboxylate
Molecular Formula C₉H₇NO₄C₁₀H₉NO₄
Molecular Weight 193.16 g/mol 207.18 g/mol
Predicted [M+H]⁺ (m/z) 194.04208.06
Predicted [M-H]⁻ (m/z) 192.03-
Key Fragments Loss of H₂O (M-18), Loss of CO₂ (M-44), Loss of COOH (M-45)Loss of OCH₃ (M-31), Loss of COOCH₃ (M-59)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is influenced by the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound (e.g., 10⁻⁵ M) is prepared in a UV-transparent solvent like ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).[6]

UV-Vis Spectral Comparison

Both compounds are expected to have similar UV-Vis absorption profiles due to the identical chromophore of the 5-methoxy-benzo[d]isoxazole ring system. The esterification of the carboxylic acid is not expected to significantly alter the wavelength of maximum absorption (λmax). Both compounds will likely exhibit a λmax in the range of 250-300 nm, characteristic of the benzisoxazole core.[7]

Conclusion

The spectroscopic comparison of this compound and its methyl ester reveals distinct and predictable differences that are invaluable for their identification and characterization. In ¹H NMR, the key distinction is the presence of a broad carboxylic acid proton signal versus a sharp methyl ester singlet. The ¹³C NMR spectra are differentiated by the chemical shift of the carbonyl carbon and the appearance of a signal for the ester's methyl carbon. IR spectroscopy clearly distinguishes the two through the presence or absence of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretching frequency. Mass spectrometry confirms the expected molecular weight difference of 14 amu and shows characteristic fragmentation patterns for each functional group. UV-Vis spectroscopy, being sensitive to the core chromophore, shows minimal differences between the two compounds. A thorough understanding of these spectroscopic nuances is essential for any researcher working with this important class of heterocyclic compounds.

References

  • SUPPLEMENTARY INFORMATION. (n.d.).
  • Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. (2025). Benchchem.
  • Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(11), 947–950.
  • Silva, J. F., Picada, J. N., Campos, É. L., Leite, G. Z., Obach, E. S., Campo, L. F., & Corrêa, D. S. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Silva, J. F., Picada, J. N., Campos, É. L., Leite, G. Z., Obach, E. S., Campo, L. F., & Corrêa, D. S. (2022). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021).
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). Molecules, 27(16), 5243.
  • Nieto, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(7), 356–364.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (2015). The Royal Society of Chemistry.
  • Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide. (2025). Benchchem.
  • Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid. (2025). Benchchem.
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (n.d.). The Royal Society of Chemistry.
  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. (n.d.).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2018). RSC Advances, 8(39), 21957–21973.
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (2018). Molbank, 2018(3), M1002.
  • 3(2H)-benzoxazolecarboxylic acid, 5-chloro-2-oxo-, butyl ester. (2022-2026). In SpectraBase. John Wiley & Sons, Inc.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). Molbank, 2024(1), M1762.
  • 5-methoxy-1H-benzimidazole. (n.d.). In PubChem.
  • Synthesis, characterization and biological evaluation of benzimidazole carboxylate deriv
  • 5-Methoxy-2-mercaptobenzimidazole. (n.d.). In PubChem.
  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • 22.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.